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Core Science & Biosynthesis

Foundational

Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate: A Comprehensive Technical Guide to Physicochemical Properties and Formulation Dynamics

Executive Summary In the landscape of lipid-based drug delivery systems (LBDDS) and artificial membrane biophysics, Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate —commonly referred to as DMPA-Na (1,2-dimyristoyl-s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of lipid-based drug delivery systems (LBDDS) and artificial membrane biophysics, Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate —commonly referred to as DMPA-Na (1,2-dimyristoyl-sn-glycero-3-phosphate sodium salt)—serves as a critical anionic structural component. Unlike zwitterionic lipids such as DMPC or DPPC, DMPA-Na possesses a strongly charged phosphatidic acid (PA) headgroup. This unique architecture not only dictates its distinct thermotropic phase behavior but also makes it an indispensable tool for modulating bilayer curvature, engineering electrostatic repulsion in liposomal formulations, and facilitating targeted interactions with cationic active pharmaceutical ingredients (APIs).

This whitepaper synthesizes the fundamental chemical properties, thermodynamic behaviors, and field-proven experimental protocols associated with DMPA-Na. By understanding the causality behind its biophysical interactions, formulation scientists can rationally design more stable, efficacious lipid nanoparticles (LNPs) and liposomes.

Chemical and Structural Properties

DMPA-Na is a saturated phospholipid comprising a glycerophosphate backbone esterified with two 14-carbon myristic acid chains at the sn-1 and sn-2 positions. It is supplied in its monosodium salt form, which significantly enhances its stability and handling characteristics compared to the free acid form [1].

The absence of a bulky moiety (like choline or ethanolamine) on the phosphate group gives DMPA-Na a highly compact headgroup. This structural feature allows for tighter lateral packing of the acyl chains in the lipid bilayer, directly influencing its melting thermodynamics and hydration profile.

Table 1: Physicochemical Specifications of DMPA-Na
PropertyValue / Description
IUPAC Name Sodium [(2R)-2,3-di(tetradecanoyloxy)propyl] hydrogen phosphate
Common Synonyms DMPA-Na, 14:0 PA (sodium salt), 1,2-dimyristoyl-sn-glycero-3-phosphate
CAS Number 80724-31-8
Molecular Formula C31H60NaO8P
Molecular Weight 614.77 g/mol
Phase Transition Temp ( Tm​ ) ~51.0 °C (at pH 7.0)
Zeta Potential (in LUVs) ~ -35.1 ± 14.9 mV (at pH 7.0)
Solubility Sparingly soluble in water; Soluble in CHCl3:MeOH:H2O (1:1:0.1)

Thermotropic Phase Behavior and Biophysics

The most critical parameter for any formulation scientist working with DMPA-Na is its main gel-to-liquid crystalline phase transition temperature ( Tm​ ).

The Causality of an Elevated Tm​

Through differential scanning calorimetry (DSC), the Tm​ of pure DMPA-Na large unilamellar vesicles (LUVs) in aqueous solution is recorded at 51.0 °C [2].

Why is this significant? If we compare DMPA-Na to its choline-bearing counterpart, DMPC ( Tm​ ≈ 24.5 °C), we observe a massive 26.5 °C increase in the melting temperature, despite both lipids possessing identical 14:0 acyl chains. As an application scientist, I emphasize that this difference is driven entirely by the headgroup. The small phosphatidic acid headgroup of DMPA allows for extensive intermolecular hydrogen bonding between adjacent phosphate groups. This creates a highly ordered, tightly packed gel phase ( Lβ​ ) that requires substantially more thermal energy to transition into the disordered liquid crystalline phase ( Lα​ ) [2].

Furthermore, the phase transition of DMPA-Na is highly sensitive to its ionic environment. The introduction of divalent cations, such as Ca2+ , induces nonideal mixing. Ca2+ binds to the negatively charged PA headgroups, forming rigid 1:1 or 2:1 complexes that effectively dehydrate the membrane surface and can push the localized phase transition temperature well above 90 °C, leading to lateral phase separation [3].

PhaseTransition Gel Gel Phase (Lβ) Highly Ordered Acyl Chains Strong Intermolecular H-Bonding Low Hydration Fluid Liquid Crystalline (Lα) Disordered Acyl Chains Increased Interfacial Hydration Increased Fluidity Gel->Fluid Heating (> 51°C) Endothermic Melting Fluid->Gel Cooling (< 51°C) Exothermic Crystallization

Caption: Thermotropic gel-to-liquid crystalline phase transition of DMPA-Na bilayers.

Role in Drug Delivery and Membrane Disruption

In liposomal formulations, DMPA-Na is primarily utilized to impart a strong negative surface charge. A zeta potential of approximately -35 mV ensures robust electrostatic repulsion between vesicles, drastically reducing aggregation and extending the shelf-life of the colloidal suspension [2].

Additionally, DMPA-Na is frequently used in mechanistic studies evaluating membrane-disrupting agents. For instance, cationic polyamidoamine (PAMAM) dendrimers interact strongly with DMPA-Na-containing bilayers. The electrostatic attraction between the cationic dendrimer and the anionic PA headgroup leads to the formation of "dendriosomes," which can induce localized phase defects, alter membrane curvature, and ultimately trigger bilayer rupture—a mechanism actively exploited in the design of non-viral gene delivery vectors [4].

Experimental Protocol: Preparation of DMPA-Na Integrated Liposomes

To ensure a self-validating and reproducible formulation, the following thin-film hydration and extrusion protocol is designed specifically to accommodate the high Tm​ and unique solubility profile of DMPA-Na.

Step-by-Step Methodology

1. Lipid Solvation and Mixing

  • Procedure: Weigh DMPA-Na and desired co-lipids (e.g., DMPC, Cholesterol) and dissolve them in a solvent mixture of Chloroform:Methanol (2:1 v/v).

  • Scientific Rationale: DMPA-Na is sparingly soluble in pure chloroform due to its ionic nature. The addition of methanol disrupts the intermolecular hydrogen bonding of the PA headgroups, ensuring the lipid is fully solvated into a monomeric state. Failure to achieve complete solvation will result in heterogeneous lipid distribution.

2. Thin-Film Formation

  • Procedure: Transfer the lipid solution to a round-bottom flask. Evaporate the solvent using a rotary evaporator under reduced pressure at 40 °C until a thin, uniform lipid film forms. Place the flask under a high vacuum overnight.

  • Scientific Rationale: Trace organic solvents can alter the thermodynamic properties of the bilayer and induce cellular toxicity. Overnight desiccation guarantees complete solvent removal.

3. Hydration

  • Procedure: Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS, pH 7.4). Crucially, the buffer and the flask must be maintained at 60 °C to 65 °C during hydration. Agitate via vortexing for 15-30 minutes to form Multilamellar Vesicles (MLVs).

  • Scientific Rationale: Hydration must occur at least 10 °C above the Tm​ of DMPA-Na (51.0 °C). Hydrating below this temperature means the lipid remains in the rigid gel phase, preventing the self-assembly of closed vesicles and resulting in undispersed lipid aggregates.

4. Extrusion (Size Reduction)

  • Procedure: Pass the MLV suspension through a thermojacketed extruder equipped with a 100 nm polycarbonate membrane for 11 to 15 passes. The extruder must be heated to 60 °C.

  • Scientific Rationale: Extruding the vesicles while they are in the fluid Lα​ phase allows the membrane to deform and pass through the nanopores. Attempting extrusion below 51 °C will rupture the membranes, clog the filter, and cause catastrophic sample loss.

5. Annealing

  • Procedure: Allow the extruded Large Unilamellar Vesicles (LUVs) to cool gradually to room temperature.

  • Scientific Rationale: Gradual cooling allows the acyl chains to pack uniformly as they transition back to the gel phase, healing any transient structural defects introduced during extrusion.

LiposomePrep Solvation 1. Solvation CHCl3:MeOH (2:1) Ensures monomeric lipid state Evaporation 2. Film Formation Rotary Evaporation Removes trace organic solvents Solvation->Evaporation Hydration Hydration Evaporation->Hydration Extrusion 4. Extrusion Thermojacketed (60°C) Forms Large Unilamellar Vesicles (LUVs) Hydration->Extrusion Analysis 5. Characterization DLS & Zeta Potential Validates size and surface charge Extrusion->Analysis

Caption: Step-by-step workflow for the formulation of DMPA-Na integrated liposomes.

Analytical Characterization Targets

Post-formulation, the LUVs must be validated to ensure the DMPA-Na has been successfully and uniformly incorporated. Below are the standard analytical targets for a stable DMPA-Na liposomal suspension.

Table 2: Quality Control Metrics for DMPA-Na LUVs
Analytical TechniqueTarget ParameterAcceptable RangeImplication of Deviation
Dynamic Light Scattering (DLS) Z-Average Diameter100 nm – 120 nm>150 nm indicates poor extrusion or vesicle fusion.
Dynamic Light Scattering (DLS) Polydispersity Index (PDI)< 0.15>0.2 indicates a heterogeneous vesicle population.
Electrophoretic Light Scattering Zeta Potential-30 mV to -45 mVValues closer to neutral suggest incomplete DMPA-Na incorporation or buffer ion shielding.
Differential Scanning Calorimetry Tm​ Peak SharpnessSharp peak at ~51 °CBroadened peaks indicate lipid degradation or impurities.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 46891878, Sodium 1,2-dimyristoyl-SN-glycero-3-phosphate". PubChem. URL:[Link]

  • Lütgebaucks, C., et al. "Lipid Melting Transitions Involve Structural Redistribution of Interfacial Water". The Journal of Physical Chemistry B (ACS Publications), 2021. URL:[Link]

  • Garidel, P., and Blume, A. "Calcium Induced Nonideal Mixing in Liquid-Crystalline Phosphatidylcholine−Phosphatidic Acid Bilayer Membranes". Langmuir (ACS Publications), 2005. URL:[Link]

  • Shcharbin, D., et al. "The breakdown of bilayer lipid membranes by dendrimers". Cellular & Molecular Biology Letters (PMC), 2007. URL:[Link]

Exploratory

Structure Elucidation of (R)-2,3-bis(tetradecanoyloxy)propyl phosphate

An In-Depth Technical Guide for Advanced Lipid Characterization Executive Summary (R)-2,3-bis(tetradecanoyloxy)propyl phosphate—commonly known as 1,2-dimyristoyl-sn-glycero-3-phosphate (DMPA) —is a critical phosphatidic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Advanced Lipid Characterization

Executive Summary

(R)-2,3-bis(tetradecanoyloxy)propyl phosphate—commonly known as 1,2-dimyristoyl-sn-glycero-3-phosphate (DMPA) —is a critical phosphatidic acid (PA) derivative used extensively in liposomal formulations, lipid nanoparticle (LNP) drug delivery systems, and membrane biophysics.

As a Senior Application Scientist, I often see analytical teams struggle with the complete structural elucidation of synthetic lipids. While confirming the mass is trivial, unequivocally proving the regiochemistry (sn-1,2 vs. sn-1,3 diacyl linkages) and stereochemistry (the (R)-configuration of the glycerol backbone) requires a self-validating, multi-modal analytical architecture. This whitepaper details a robust, three-pillar workflow combining High-Resolution Tandem Mass Spectrometry (HR-ESI-MS/MS), Multinuclear NMR, and Stereospecific Enzymatic Cleavage to achieve absolute structural certainty[1].

Analytical Workflow Architecture

To prevent analytical blind spots, we do not rely on a single technique. MS provides compositional data, NMR maps the exact atomic connectivity, and enzymatic assays serve as a binary logic gate for stereochemical validation.

Workflow A DMPA Sample (Unknown Isomer) B HR-ESI-MS/MS (Mass & Composition) A->B C Multinuclear NMR (Connectivity) A->C D PLA2 Assay (Stereochemistry) A->D E Fully Elucidated (R)-DMPA B->E C->E D->E

Figure 1: Multi-modal analytical workflow for the absolute structure elucidation of DMPA.

Phase 1: High-Resolution Mass Spectrometry (HR-ESI-MS/MS)

The Causality of the Method

Phosphatidic acids possess a terminal phosphomonoester headgroup that is highly acidic. Therefore, negative-ion mode Electrospray Ionization (ESI-) is the most sensitive and logical choice, yielding an abundant deprotonated precursor [M-H]⁻[2]. The exact monoisotopic mass of the DMPA free acid (C31H61O8P) is 592.410 Da[3].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1 mg of the lipid in 1 mL of Chloroform/Methanol (2:1, v/v).

  • Ionization Enhancement: Dilute 10 µL of the lipid solution into 990 µL of Methanol containing 5 mM ammonium acetate to facilitate stable deprotonation.

  • Infusion: Infuse directly into a high-resolution mass spectrometer (e.g., Orbitrap) at 5 µL/min.

  • Acquisition: Operate in ESI- mode (Spray voltage: 2.5 kV, Capillary temp: 250°C).

  • Fragmentation: Isolate the[M-H]⁻ precursor (m/z 591.40) and apply Higher-energy Collisional Dissociation (HCD) at a normalized collision energy of 25-35 eV.

Data Interpretation

Because DMPA is a symmetric diacyl lipid (14:0/14:0), the classic empirical rules for distinguishing sn-1 from sn-2 positions based on the relative intensities of differing carboxylate anions are not required[2]. The presence of a single, intense myristate fragment confirms the symmetric acyl composition.

Table 1: Key HR-ESI-MS/MS Diagnostic Ions

Ion Typem/zAssignmentCausality / Structural Significance
Precursor591.403[M-H]⁻Confirms the intact molecular weight of the DMPA free acid.
Fragment227.201[RCOO]⁻Myristate anion; unequivocally confirms the 14:0 acyl chains.
Fragment153.000[C3H6O5P]⁻Dehydrated glycero-3-phosphate; confirms the PA headgroup.
Fragment78.958[PO3]⁻Metaphosphate ion; confirms the presence of a phosphomonoester.

Phase 2: Multinuclear NMR Spectroscopy

The Causality of the Method

While MS/MS confirms the building blocks, it cannot easily rule out backbone regioisomers (e.g., 1,3-dimyristoyl-sn-glycero-2-phosphate). Multinuclear NMR (1H, 13C, 31P) is mandatory to establish the exact atomic connectivity. A critical pitfall in lipid NMR is micellar aggregation, which broadens peaks. To counteract this, we utilize a specific ternary solvent system.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10 mg of the lipid in 600 µL of a deuterated ternary mixture (CDCl3 / CD3OD / D2O, 10:5:1, v/v/v). This breaks aggregates and ensures sharp, quantifiable signals.

  • 1H NMR: Acquire with a minimum of 16 scans. Use a 10-second relaxation delay (d1) to ensure quantitative integration of the glycerol backbone protons.

  • 13C NMR: Acquire proton-decoupled 13C spectra (minimum 1024 scans) to resolve the distinct carbonyl carbons.

  • 31P NMR: Acquire proton-decoupled 31P spectra using 85% H3PO4 as an external reference (0 ppm).

Data Interpretation

The defining feature of the 1,2-diacyl regiochemistry is the highly deshielded nature of the sn-2 proton. If the molecule were a 1,3-diacyl isomer, the sn-2 proton would appear much further upfield (~4.0 ppm) due to the presence of a free hydroxyl or phosphate group rather than an ester carbonyl.

Table 2: Multinuclear NMR Assignments

NucleusShift (ppm)MultiplicityAssignmentCausality / Structural Significance
1H5.22msn-2 CHExtreme deshielding confirms esterification at the secondary carbon.
1H4.38, 4.15ddsn-1 CH2Diastereotopic protons of the primary esterified carbon.
1H3.98t (J ≈ 6 Hz)sn-3 CH2Spin-spin coupling to 31P confirms phosphate attachment at sn-3.
31P~ 1.5sPhosphomonoesterConfirms the PA headgroup identity.
13C173.5, 173.1ssn-1, sn-2 C=OConfirms two distinct ester carbonyl environments.

Phase 3: Stereochemical Validation via Enzymatic Cleavage

The Causality of the Method

The absolute configuration of the C2 chiral center is the most challenging feature to validate. The IUPAC designation "(R)-2,3-bis(tetradecanoyloxy)propyl phosphate" corresponds exactly to the biological sn-3-phosphate configuration[1]. Because enantiomers yield identical MS and NMR spectra in achiral environments, we must exploit a biological logic gate: the exquisite stereospecificity of Phospholipase A2 (PLA2).

PLA2 from porcine pancreas selectively hydrolyzes the sn-2 ester bond of sn-3-phospholipids (the L-enantiomer / R-configuration) but is completely inactive against sn-1-phospholipids (the D-enantiomer / S-configuration)[4].

PLA2 Substrate (R)-2,3-bis(tetradecanoyloxy)propyl phosphate (sn-3-phosphate) Enzyme Phospholipase A2 (PLA2) Stereospecific Cleavage Substrate->Enzyme Prod1 1-myristoyl-sn-glycero-3-phosphate (LPA) Enzyme->Prod1 Prod2 Myristic Acid (14:0) Enzyme->Prod2

Figure 2: Stereospecific enzymatic cleavage of (R)-DMPA by Phospholipase A2.

Step-by-Step Methodology
  • Lipid Film Preparation: Dry 100 µg of the DMPA sample under a gentle nitrogen stream in a glass vial.

  • Micelle Formation: Hydrate the film in 1 mL of reaction buffer (50 mM Tris-HCl, pH 8.0, 10 mM CaCl2, 0.1% Triton X-100). Note: Ca2+ is an essential catalytic cofactor for PLA2[4].

  • Enzymatic Digestion: Add 10 Units of porcine pancreatic PLA2 and incubate at 37°C for 30 minutes.

  • Quenching & Extraction: Stop the reaction by adding 2 mL of Chloroform/Methanol (2:1, v/v). Vortex vigorously and extract the lower organic layer.

  • LC-MS/MS Readout: Analyze the extract. The quantitative appearance of 1-myristoyl-sn-glycero-3-phosphate (LPA, m/z 381.20) and free myristic acid (m/z 227.20) provides unequivocal, self-validating proof of the (R)-configuration. Complete resistance to cleavage would indicate the (S)-isomer.

Conclusion

The structural elucidation of (R)-2,3-bis(tetradecanoyloxy)propyl phosphate cannot be achieved through a single analytical lens. By synthesizing HR-ESI-MS/MS for compositional mass accuracy, ternary-solvent Multinuclear NMR for regiochemical connectivity, and PLA2 enzymatic assays for stereochemical validation, we create an airtight, self-validating analytical package. This rigorous approach ensures the highest standards of quality control required for modern lipid-based pharmaceutical development.

Sources

Foundational

A Technical Guide to the Biological Function of Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate: A Synthetic Toll-like Receptor 4 (TLR4) Agonist for Immunomodulation

Abstract This technical guide provides an in-depth analysis of the biological function of Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate, a synthetic phospholipid. Based on its structural similarity to the lipid A...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of the biological function of Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate, a synthetic phospholipid. Based on its structural similarity to the lipid A moiety of lipopolysaccharide (LPS), this molecule is primarily characterized as a potent agonist of Toll-like Receptor 4 (TLR4). Activation of TLR4 is a critical first step in initiating an innate immune response, which in turn orchestrates a robust and targeted adaptive immune response. This document details the molecular mechanism of TLR4 activation, outlines validated experimental protocols for characterizing agonist activity both in vitro and in vivo, and discusses the compound's significant potential as a vaccine adjuvant. The insights and methodologies presented herein are intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, vaccinology, and immunotherapy.

Part 1: Introduction to Synthetic TLR4 Agonists in Immunology

The paradigm of vaccine development has shifted from using whole attenuated or inactivated pathogens to employing highly purified, safer subunit antigens.[1] While this approach significantly improves safety and reduces reactogenicity, these subunit antigens are often poorly immunogenic and require the inclusion of adjuvants to elicit a protective immune response.[2] For decades, aluminum salts were the primary adjuvants used in human vaccines, known for effectively augmenting antibody responses (a Th2-biased response).[3][4] However, for many modern challenges, including intracellular pathogens and cancer, a strong cell-mediated (Th1) immune response is critical.[3][5]

This necessity has driven the development of new adjuvants that can rationally direct the immune system. Toll-like Receptors (TLRs), a class of pattern recognition receptors (PRRs), have emerged as premier targets.[6][7] TLRs are predominantly expressed on innate immune cells and recognize conserved pathogen-associated molecular patterns (PAMPs), acting as the immune system's frontline sentinels.[7][8]

Among these, TLR4 is of particular interest as it recognizes lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[9] The immunostimulatory core of LPS is Lipid A. However, the potent pro-inflammatory activity of native Lipid A makes it too toxic for clinical use.[10] This led to the development of detoxified derivatives like Monophosphoryl Lipid A (MPLA), the first TLR agonist approved by the FDA as a vaccine adjuvant.[2][11] MPLA retains significant immunostimulatory properties while exhibiting greatly reduced toxicity.[12]

Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate falls into the category of next-generation synthetic TLR4 agonists. It is a simplified, chemically defined mimetic of Lipid A, featuring the core structural motifs required for receptor engagement: a phosphorylated glycerol backbone and two C14 fatty acid (tetradecanoyl) chains. The synthesis of such defined molecules overcomes the challenges of purity and batch-to-batch consistency associated with MPLA derived from bacterial sources.[5] This guide will elucidate its function by leveraging the extensive knowledge base established for analogous synthetic TLR4 agonists.

Part 2: Mechanism of Action: TLR4 Signal Transduction

The biological activity of Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate is mediated through the activation of the TLR4 receptor complex. This is not a simple ligand-receptor interaction but a multi-protein process essential for initiating a downstream signaling cascade. The complex consists of TLR4 itself, the myeloid differentiation factor 2 (MD-2), which forms a pocket for the lipid chains, and CD14, which facilitates the transfer of lipid monomers to the TLR4/MD-2 complex.[7][13]

Upon binding, the agonist induces a conformational change in MD-2, promoting the homodimerization of two TLR4/MD-2 complexes on the cell surface.[13] This dimerization event brings the intracellular Toll/Interleukin-1 receptor (TIR) domains of the TLR4 molecules into close proximity, creating a scaffold for the recruitment of TIR-domain-containing adaptor proteins. This initiates two distinct, yet interconnected, signaling pathways:

  • The MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane. The dimerized TLR4 complex recruits the adaptor proteins TIRAP and MyD88. This leads to the activation of NF-κB and MAP kinases, resulting in the rapid transcription and production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and pro-IL-1β.[2][6][12] This cytokine milieu is fundamental for activating and shaping the subsequent adaptive immune response.[14]

  • The TRIF-Dependent Pathway: Following activation, the TLR4 receptor complex is endocytosed.[10] Within the endosome, it recruits a different set of adaptor proteins, TRAM and TRIF. This pathway culminates in the activation of the transcription factor IRF3, leading to the production of Type I interferons (IFN-α and IFN-β).[2][10] This arm of the signaling cascade is particularly important for antiviral responses and for promoting a Th1-biased cellular immune response.

Some TLR4 agonists can also promote the activation of the NLRP3 inflammasome, a multi-protein complex that cleaves pro-caspase-1 to its active form.[2] Caspase-1 then processes pro-IL-1β into its mature, secreted form, a highly potent inflammatory cytokine.[2][5]

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_endosome Endosome Agonist Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate LBP LBP Agonist->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 Monomer CD14->TLR4_MD2 loads onto TLR4_Dimer (TLR4/MD-2)₂ Dimer TLR4_MD2->TLR4_Dimer Dimerization MyD88_TIRAP MyD88 / TIRAP TLR4_Dimer->MyD88_TIRAP recruits Endo_TLR4 (TLR4/MD-2)₂ TLR4_Dimer->Endo_TLR4 Endocytosis NFkB NF-κB Activation MyD88_TIRAP->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription TRIF_TRAM TRIF / TRAM Endo_TLR4->TRIF_TRAM recruits IRF3 IRF3 Activation TRIF_TRAM->IRF3 IFN Type I Interferons (IFN-α, IFN-β) IRF3->IFN induces transcription

Caption: TLR4 signaling initiated by a synthetic agonist, leading to two distinct pathways.

Part 3: In Vitro Characterization of TLR4 Agonist Activity

Before proceeding to complex in vivo models, it is imperative to confirm the specific TLR4 agonist activity of the compound and quantify its immunostimulatory potential. The following protocols provide a self-validating system for this purpose.

Protocol 1: Assessing TLR4 Specificity using Reporter Cell Lines
  • Causality Statement: This assay is the gold standard for confirming that the biological activity of a compound is mediated specifically through TLR4. By using a cell line engineered to express only human TLR4 (and no other TLRs), a positive result directly implicates this receptor.[8][14] A null result in a corresponding TLR2 reporter cell line further validates specificity and rules out potential contamination with other PAMPs.

  • Methodology:

    • Cell Culture: Culture HEK-Blue™ hTLR4 and HEK-Blue™ hTLR2 cells (InvivoGen) according to the manufacturer's instructions. These cells stably express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[12]

    • Plating: Plate the cells in a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Stimulation: Prepare serial dilutions of Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate (e.g., from 0.01 µM to 25 µM). Use LPS (0.1 µg/mL) as a positive control for the hTLR4 cells and a known TLR2 ligand (e.g., Pam3CSK4) for the hTLR2 cells. Include a vehicle-only control.

    • Incubation: Add the diluted compounds and controls to the respective wells and incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

    • Detection: Transfer a small aliquot of the cell culture supernatant to a new 96-well plate containing QUANTI-Blue™ solution (InvivoGen).

    • Readout: Incubate at 37°C for 1-3 hours and measure the optical density (OD) at 620-650 nm using a spectrophotometer. The OD is directly proportional to the level of NF-κB activation.[14]

HEK_Blue_Workflow start Start plate_cells Plate HEK-Blue™ hTLR4 and hTLR2 cells start->plate_cells add_stimuli Add Serial Dilutions of Agonist, Controls (LPS, Pam3CSK4), and Vehicle plate_cells->add_stimuli incubate_24h Incubate 18-24h at 37°C add_stimuli->incubate_24h transfer_supernatant Transfer Supernatant to QUANTI-Blue™ incubate_24h->transfer_supernatant incubate_read Incubate 1-3h & Read OD at 650 nm transfer_supernatant->incubate_read analyze Analyze Data: Compare Agonist vs. Controls incubate_read->analyze end End analyze->end

Caption: Workflow for assessing TLR4 specificity using HEK-Blue™ reporter cells.

Protocol 2: Quantifying Immunostimulatory Potential via Cytokine Profiling
  • Causality Statement: While reporter assays confirm receptor specificity, measuring cytokine production from primary immune cells provides a more biologically relevant quantification of the compound's immunostimulatory potency. The profile of cytokines produced (e.g., high TNF-α and IL-6) confirms the activation of the MyD88-dependent pathway and provides data that can be correlated with in vivo adjuvant effects.[12][14]

  • Methodology:

    • Cell Isolation/Culture: Use either primary human peripheral blood mononuclear cells (PBMCs), human monocyte-derived macrophages (hMDMs), or a murine macrophage cell line like RAW264.7.[14] Plate the cells at an appropriate density (e.g., 1 x 10⁶ cells/mL) in a 24-well plate and allow them to adhere.

    • Stimulation: Treat the cells with various concentrations of Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate (e.g., 1 µM, 5 µM, 25 µM). Use LPS (100 ng/mL) as a positive control and a vehicle control.

    • Incubation: Incubate for 6-24 hours at 37°C, 5% CO₂. The incubation time can be optimized depending on the target cytokine.

    • Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatant.

    • ELISA: Quantify the concentration of key cytokines (TNF-α, IL-6, IL-1β) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.

    • Data Analysis: Generate dose-response curves for the compound and compare its potency to the LPS control.

  • Expected Quantitative Data:

CompoundConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle ControlN/A< 50< 100< 20
LPS (Positive Control)0.1 µg/mL3500 ± 4505000 ± 600800 ± 120
Sodium (R)-...-phosphate1800 ± 1101200 ± 200150 ± 40
Sodium (R)-...-phosphate52500 ± 3003800 ± 450550 ± 90
Sodium (R)-...-phosphate253200 ± 4004700 ± 550750 ± 110

Part 4: Formulation and In Vivo Application as a Vaccine Adjuvant

The translation of in vitro activity to in vivo efficacy is critically dependent on formulation. For lipid-based adjuvants, formulation dictates particle size, stability, and bioavailability, which in turn influences immune cell uptake and trafficking to lymph nodes.[15][16] Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate is noted for its use in preparing liposomes, which are excellent vehicles for delivering lipidic adjuvants.[17]

Protocol 3: Preparation of a Liposomal Adjuvant Formulation
  • Causality Statement: The thin-film hydration method is a robust and widely used technique to create multilamellar vesicles (liposomes). This process encapsulates the hydrophobic fatty acid chains of the TLR4 agonist within a stable lipid bilayer, creating a particulate formulation (~100-200 nm) that is readily taken up by antigen-presenting cells (APCs) like dendritic cells, enhancing the adjuvant effect compared to a soluble form.[16]

  • Methodology:

    • Lipid Mixture Preparation: In a round-bottom flask, dissolve Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate, a structural phospholipid like phosphatidylcholine (PC), and cholesterol in a chloroform/methanol solvent mixture. A typical molar ratio might be Adjuvant:PC:Cholesterol of 1:9:4.

    • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (~45-50°C). This will deposit a thin, uniform lipid film on the inner surface of the flask.

    • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the vaccine antigen by vortexing or gentle agitation. This causes the lipid film to swell and form liposomes, passively entrapping the antigen.

    • Sizing (Optional but Recommended): To obtain a more uniform particle size distribution, the liposome suspension can be subjected to probe sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

    • Characterization: Characterize the final formulation for particle size and zeta potential using dynamic light scattering (DLS), and for adjuvant incorporation efficiency.

Protocol 4: Evaluating In Vivo Adjuvant Activity in a Murine Model
  • Causality Statement: An in vivo immunization study is the definitive test of an adjuvant's function. By comparing the immune response generated by an antigen administered alone versus the antigen formulated with the adjuvant, one can quantify the adjuvant's ability to enhance both humoral (antibody) and cellular (T-cell) immunity.[14] The choice of antibody isotypes (IgG1 vs. IgG2a/c in mice) provides insight into the type of T-helper cell response induced (Th2 vs. Th1).[7]

  • Methodology:

    • Animal Model: Use 6-8 week old female BALB/c or C57BL/6 mice.

    • Groups: Divide mice into groups (n=5-8 per group):

      • Group 1: PBS (Sham)

      • Group 2: Antigen alone (e.g., 1 µg Ovalbumin)

      • Group 3: Antigen + Liposomal Adjuvant (e.g., 1 µg Ovalbumin + 10 µg formulated agonist)

    • Immunization: Immunize mice on Day 0 via intramuscular or subcutaneous injection. Administer a booster immunization on Day 21.[18]

    • Sample Collection: Collect blood samples via tail or submandibular bleed on Days 20 (pre-boost) and 35 (post-boost) to obtain serum.

    • Humoral Response Analysis (ELISA): Coat ELISA plates with the antigen. Use serially diluted serum samples from immunized mice to quantify the titers of antigen-specific total IgG, IgG1, and IgG2a/c antibodies.

    • Cellular Response Analysis (Optional): On Day 35, sacrifice the mice, harvest spleens, and prepare single-cell suspensions. Restimulate splenocytes in vitro with the antigen for 48-72 hours. Measure the production of Th1 cytokines (e.g., IFN-γ) in the supernatant by ELISA or use intracellular cytokine staining and flow cytometry to identify antigen-specific IFN-γ-producing CD4+ T cells.

    • Data Analysis: Compare antibody titers and T-cell responses between the "Antigen alone" and "Antigen + Adjuvant" groups using appropriate statistical tests (e.g., t-test or ANOVA).

InVivo_Workflow start Day 0: Primary Immunization day20 Day 20: Collect Blood (Pre-Boost) start->day20 day21 Day 21: Booster Immunization day20->day21 day35_blood Day 35: Collect Blood (Post-Boost) day21->day35_blood day35_spleen Day 35: Harvest Spleens day21->day35_spleen elisa Analyze Serum: Antigen-Specific IgG1/IgG2a Titers via ELISA day35_blood->elisa tcell_assay Analyze Splenocytes: IFN-γ Production / ICS day35_spleen->tcell_assay end End: Compare Immune Responses Between Groups elisa->end tcell_assay->end

Caption: Workflow for an in vivo murine immunization study to evaluate adjuvant efficacy.

Part 5: Conclusion and Future Directions

Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate represents a class of chemically well-defined, synthetic immunomodulators with a clear biological function as a TLR4 agonist. Its mechanism of action, centered on the activation of MyD88- and TRIF-dependent signaling pathways, provides a powerful means to stimulate the innate immune system and subsequently enhance and direct adaptive immunity. The ability to induce a potent, Th1-biased response makes it a highly attractive candidate for use as an adjuvant in vaccines against challenging pathogens and in cancer immunotherapy. The experimental frameworks provided in this guide offer a robust pathway for its characterization, from initial receptor-specific validation to preclinical evaluation of its adjuvant properties. Future research should focus on optimizing formulation strategies to maximize in vivo potency and exploring its synergistic potential in combination with other immunomodulators to create next-generation adjuvant systems.

References

  • Mechanism of action of new synthetic Toll-Like receptor 4 agonists for the development of innovative vaccine adjuvants. (2021). BtBs-UNIMIB - Milano-Bicocca. [Link]

  • Shanmugam, A., Rajoria, S., George, A. L., Mittelman, A., Suriano, R., & Tiwari, R. K. (2012). Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants. PLoS ONE. [Link]

  • Synthetic Glycolipids as Molecular Vaccine Adjuvants: Mechanism of Action in Human Cells and In Vivo Activity. (2021). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Kowalczyk, A., et al. (2021). TLR Agonists as Vaccine Adjuvants Targeting Cancer and Infectious Diseases. PMC. [Link]

  • iLite® TLR4 Assay Ready Cells. Svar Life Science. [Link]

  • TLR agonists as adjuvants for viral vaccines: mechanisms, applications, and future directions. (2024). Frontiers. [Link]

  • In vitro evaluation of TLR4 agonist activity: formulation effects. (2014). PubMed - NIH. [Link]

  • In Vitro Evaluation of TLR4 Agonist Activity: Formulation Effects. (2014). ResearchGate. [Link]

  • Madhavan, V. N., et al. (2016). TLR4/MD-2 activation by a synthetic agonist with no similarity to LPS. PNAS. [Link]

  • The Immunobiology of TLR4 Agonists: From Endotoxin Tolerance to Immunoadjuvants. PMC. [Link]

  • Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview. Frontiers in Immunology. [Link]

  • New Glucosamine-Based TLR4 Agonists: Design, Synthesis, Mechanism of Action, and In Vivo Activity as Vaccine Adjuvants. (2021). PMC. [Link]

  • Orr, M. T., et al. (2019). Reprogramming the adjuvant properties of aluminum oxyhydroxide with nanoparticle technology. npj Vaccines. [Link]

  • Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview. (2020). BtBs-UNIMIB - Milano-Bicocca. [Link]

  • Wang, W., & Singh, M. (2011). Selection of Adjuvants for Enhanced Vaccine Potency. Scirp.org. [Link]

  • Novel nanoemulsion adjuvant stabilized by TPGS possesses equivalent physicochemical properties, Turbiscan stability, and adjuvanticity to AS03 for eliciting robust immunogenicity of subunit vaccines in mice. (2024). PMC. [Link]

Sources

Exploratory

Role of Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate in innate immunity

The Dual Role of Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate (DMPA) in Innate Immunity: From Intracellular Signaling to Advanced Vaccine Adjuvants Note on Nomenclature: In clinical pharmacology, the acronym "DMP...

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Author: BenchChem Technical Support Team. Date: April 2026

The Dual Role of Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate (DMPA) in Innate Immunity: From Intracellular Signaling to Advanced Vaccine Adjuvants

Note on Nomenclature: In clinical pharmacology, the acronym "DMPA" frequently denotes Depot Medroxyprogesterone Acetate. However, within lipidomics, structural biology, and this technical guide, DMPA strictly refers to the synthetic phospholipid 1,2-dimyristoyl-sn-glycero-3-phosphate .

Executive Summary

Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate (DMPA) is a synthetic, symmetric, saturated phosphatidic acid[1]. In the realm of innate immunity, DMPA operates across two distinct but synergistic paradigms. Endogenously, phosphatidic acids serve as critical lipid second messengers generated by phospholipase D (PLD), driving macrophage phagocytosis and neutrophil respiratory burst[2][3]. Exogenously, DMPA is engineered into liposomes and lipid nanoparticles (LNPs) as a structural adjuvant. Its highly specific phase transition temperature (52 °C)[4] and anionic surface charge dictate antigen-presenting cell (APC) uptake, making it a cornerstone in the formulation of modern prophylactic vaccines and immunotherapeutics[5][6].

The Endogenous Paradigm: Phosphatidic Acid as an Innate Immune Signal

To understand why DMPA is such a potent biomaterial, we must first examine the biological role of its natural analogs. The innate immune system relies heavily on phospholipid signaling to mount rapid responses to pathogens[2].

When innate immune cells (such as macrophages or neutrophils) encounter a pathogen, G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) are activated. This triggers Phospholipase D (PLD) to hydrolyze phosphatidylcholine (PC), generating phosphatidic acid (PA)[3]. PA directly interacts with the mTORC1 complex and the NADPH oxidase complex. This interaction is not merely structural; it is a causal biochemical trigger that initiates cytoskeletal rearrangement for phagocytosis and the release of reactive oxygen species (ROS) during the respiratory burst[3]. The regulation of these PA levels is tightly controlled by lipins (phosphatidic acid phosphatases), which modulate the duration and intensity of the inflammatory response[7].

PLD_PA_Signaling Receptor Receptor Activation (GPCR / RTK) PLD Phospholipase D (PLD) Activation Receptor->PLD PA Phosphatidic Acid (PA) (e.g., DMPA) PLD->PA Hydrolysis PC Phosphatidylcholine (PC) PC->PLD mTOR mTORC1 Activation PA->mTOR NADPH NADPH Oxidase Complex PA->NADPH Phagocytosis Phagocytosis & Cytoskeletal Dynamics mTOR->Phagocytosis ROS Respiratory Burst (ROS Production) NADPH->ROS

Fig 1: PLD-PA signaling axis in innate immune cells driving phagocytosis and respiratory burst.

The Exogenous Paradigm: DMPA in Vaccine Formulation

In drug development, DMPA is utilized to mimic these natural signaling cascades and to provide structural integrity to nanocarriers. Formulating vaccines with DMPA-containing liposomes enhances the delivery of antigens (such as RNA or peptides) and Toll-like receptor (TLR) agonists to APCs[8][9].

Biophysical Causality in APC Targeting

The efficacy of a liposomal adjuvant is governed by its physicochemical properties. DMPA imparts a strong anionic charge to liposomes (typically yielding a zeta potential around -18.6 mV)[5]. While cationic liposomes interact with cells via non-specific electrostatic attraction (often causing cytotoxicity), anionic DMPA liposomes are specifically recognized by scavenger receptors on the surface of macrophages and dendritic cells. This receptor-mediated endocytosis ensures targeted delivery of the vaccine payload. Furthermore, DMPA has a phase transition temperature ( Tc​ ) of 52 °C[4]. At physiological temperature (37 °C), DMPA is in the solid-gel phase, which prevents premature leakage of the encapsulated antigen in systemic circulation.

Clinical Applications

DMPA has been successfully integrated into advanced immunotherapeutics:

  • HIV-1 Vaccines: DMPA liposomes have been utilized to anchor the membrane-proximal external region (MPER) peptides of HIV-1 gp41, successfully eliciting neutralizing epitope-targeted antibody responses in human trials[10][11].

  • Substance Abuse Vaccines: Liposomes containing DMPA and the TLR4 agonist Monophosphoryl Lipid A (MPLA) have been engineered as potent adjuvants to induce antibodies against heroin haptens[12].

DMPA_Liposome Formulation DMPA Liposome (Antigen + TLR Agonist) APC APC Internalization (Macrophage/DC) Formulation->APC Phagocytosis Endosome Endosomal Escape & TLR Activation APC->Endosome Maturation MHC MHC Presentation & Cytokine Release Endosome->MHC Signal Transduction

Fig 2: Workflow of DMPA-adjuvanted liposomes activating APCs via endosomal TLR pathways.

Quantitative Data Presentation

Table 1: Physicochemical Properties of Phosphatidic Acids in Vaccine Formulation | Lipid | Chemical Name | Phase Transition ( Tc​ ) | Net Charge (pH 7.4) | Primary Immunological Application | |---|---|---|---|---| | DMPA | 1,2-Dimyristoyl-sn-glycero-3-phosphate | 52 °C[4] | Anionic (-1 to -2) | LNP structural lipid, targeted APC uptake | | DPPA | 1,2-Dipalmitoyl-sn-glycero-3-phosphate | 65 °C[4] | Anionic (-1 to -2) | Highly rigid liposome formulation | | DOPA | 1,2-Dioleoyl-sn-glycero-3-phosphate | -4 °C[4] | Anionic (-1 to -2) | Fluid-phase liposomes, rapid endosomal fusion |

Table 2: Immunological Impact of Liposome Surface Charge | Formulation Charge | Representative Lipid | Zeta Potential ( ζ ) | APC Uptake Mechanism | Innate Cytokine Profile | |---|---|---|---|---| | Anionic | DMPA | ~ -18.6 to -25.0 mV[5] | High (Scavenger Receptors) | Moderate IL-1β, TNF-α | | Neutral | DMPC / POPC | ~ -5.0 to 0 mV[5] | Low (Passive Diffusion) | Baseline | | Cationic | DOTAP | > +30.0 mV | Very High (Electrostatic) | High toxicity, strong ROS |

Experimental Protocols: Engineering & Validation

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocols are designed as self-validating systems. Every step includes the biophysical causality driving the methodology.

Protocol 1: Synthesis of DMPA-Adjuvanted Antigen Liposomes (Thin-Film Hydration)
  • Lipid Dissolution: Dissolve DMPA, Cholesterol, and the target TLR agonist (e.g., MPLA) in a 2:1 (v/v) Chloroform/Methanol mixture.

    • Causality: Methanol disrupts the hydrogen bonding of the highly polar phosphate headgroup of DMPA, while chloroform solvates the myristoyl tails, ensuring homogeneous molecular mixing prior to assembly.

  • Thin-Film Formation: Evaporate the solvent under a gentle stream of nitrogen, followed by overnight vacuum desiccation.

    • Causality: Complete removal of organic solvents is critical; residual chloroform causes severe cytotoxicity in downstream macrophage assays, yielding false-negative immunological data.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) containing the target antigen at 60 °C for 1 hour with continuous vortexing.

    • Causality: DMPA has a Tc​ of 52 °C[4]. Hydration must occur above this temperature to ensure the lipid bilayer is in the fluid crystalline ( Lα​ ) phase, allowing for spontaneous vesicular closure and antigen encapsulation.

  • Extrusion: Pass the multilamellar vesicle suspension through a 100 nm polycarbonate membrane 11 times using a mini-extruder at 60 °C.

    • Causality: Standardizes vesicle size. APCs preferentially phagocytose particles in the 100–200 nm range, optimizing the innate immune response.

  • Self-Validation (QC): Perform Dynamic Light Scattering (DLS) to confirm a Z-average of ~120 nm and a zeta potential of ~ -20 mV. Perform a LAL endotoxin assay.

    • Causality: If endotoxin is present, downstream cytokine release cannot be reliably attributed to the DMPA/TLR formulation.

Protocol 2: In Vitro Innate Immune Activation Assay
  • Cell Culture: Seed THP-1 human monocytes in 24-well plates and differentiate into macrophages using 50 ng/mL PMA for 48 hours.

  • Treatment: Wash cells with PBS and incubate with DMPA-liposomes (10 µg/mL lipid concentration) for 24 hours.

  • Cytokine Quantification: Harvest the supernatant and quantify TNF-α and IL-1β via ELISA.

    • Causality: TNF-α and IL-1β are the primary downstream effectors of the PA/mTOR and TLR activation pathways, serving as direct quantitative markers of innate immune activation.

Sources

Foundational

The Dual-Action Scaffold: Mechanism of Action of Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate (DMPA-Na) in Vaccine Adjuvants

Executive Summary In the landscape of modern vaccinology, the transition from whole-pathogen vaccines to highly purified recombinant subunit antigens has necessitated the development of advanced adjuvant systems. Sodium...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern vaccinology, the transition from whole-pathogen vaccines to highly purified recombinant subunit antigens has necessitated the development of advanced adjuvant systems. Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate , commonly known as DMPA-Na (1,2-Dimyristoyl-sn-glycero-3-phosphate monosodium salt), has emerged as a critical biomaterial in this domain. Far from being a mere inert structural lipid, DMPA-Na operates as a dual-action adjuvant component: it provides a highly stable, anionic physicochemical scaffold for liposomal and nanocage delivery systems, while simultaneously acting as a bioactive lipid second messenger that directly modulates intracellular inflammatory signaling pathways in Antigen-Presenting Cells (APCs).

This technical guide deconstructs the structural, immunological, and formulation mechanics of DMPA-Na, providing drug development professionals with a self-validating framework for integrating this molecule into next-generation vaccine adjuvants.

Physicochemical Profiling: The Structural Scaffold

DMPA-Na is a synthetic phosphatidic acid (PA) derivative featuring two saturated myristoyl (C14:0) fatty acid chains and a phosphate headgroup. Its efficacy as an adjuvant component is deeply rooted in its biophysical properties:

  • Phase Transition Temperature ( Tm​ ): The 14-carbon saturated chains grant DMPA a Tm​ of approximately 23–24°C. At physiological temperatures (37°C), DMPA-based lipid bilayers exist in a fluid, liquid-crystalline phase. This fluidity is essential for membrane fusion events between the liposomal adjuvant and the APC endosomal membrane, facilitating the cytosolic delivery of co-encapsulated antigens.

  • Zeta Potential ( ζ ) and Electrostatic Adsorption: The monosodium phosphate headgroup imparts a strong net-negative charge to the resulting lipid vesicles. The surface charge of liposomes has a pronounced effect on antibody responses; anionic liposomes effectively adsorb positively charged subunit antigens via electrostatic interactions, ensuring the synchronized co-delivery of the antigen and the adjuvant to the same APC[1].

  • Nanocage Formation: Beyond traditional liposomes, DMPA-Na is a critical structural lipid in the formation of porous, non-liposomal nanocages (e.g., ISCOMATRIX-like structures) when combined with sterols, saponins (like Quil A), and TLR4 agonists[2].

Formulation A Lipid Mixture (DMPA-Na, DMPC, Chol, MPLA) B Organic Solvent (Chloroform/Methanol) A->B Dissolve C Thin-Film Hydration (Rotary Evaporation) B->C Evaporate E Multilamellar Vesicles (MLVs) C->E Hydrate D Aqueous Antigen Solution (Hydration Phase) D->E Add F Extrusion (Polycarbonate Membranes) E->F Size Reduction G Unilamellar Liposomal Adjuvant (Size: 100-150 nm) F->G Final Product

Workflow for formulating DMPA-Na based liposomal vaccine adjuvants.

Immunological Mechanism of Action: The Bioactive Lipid

The adjuvanticity of DMPA-Na extends beyond passive delivery. Upon endocytosis by macrophages and dendritic cells, the liposome is degraded, releasing phosphatidic acid (PA) into the intracellular environment. PA is a potent, bioactive second messenger that directly orchestrates innate immune activation.

Phase 1: Akt-mTOR Pathway Activation

Intracellular PA has been shown to be an essential regulator of the inflammatory response. It directly binds to the FRB domain of mTOR, modulating the Akt-mammalian target of rapamycin (mTOR)-p70 S6 kinase 1 pathway[3]. This metabolic reprogramming is a prerequisite for the survival, maturation, and prolonged antigen-presentation capability of dendritic cells.

Phase 2: MAPK and STAT3 Cascade Initiation

Simultaneously, PA induces the rapid phosphorylation of mitogen-activated protein kinases (MAPKs), specifically ERK1/2, p38, and JNK, alongside the activation of the JAK2/STAT3 pathway[4]. The activation of these kinase cascades leads to the nuclear translocation of transcription factors (e.g., NF-κB, AP-1).

Phase 3: Pro-Inflammatory Cytokine Secretion

The culmination of the mTOR and MAPK signaling cascades is the robust transcription and secretion of pro-inflammatory cytokines, predominantly Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6)[3]. This cytokine milieu provides the critical "Signal 3" required to drive the differentiation of naïve T-cells into effector Th1/Th2 lineages, thereby boosting the overall effectiveness of the vaccine[5].

Pathway DMPA DMPA-Na (Phosphatidic Acid) APC Antigen Presenting Cell (APC) Membrane Uptake DMPA->APC Endocytosis / Fusion mTOR mTOR / Akt Pathway APC->mTOR Intracellular Signaling MAPK MAPK Cascade (ERK1/2, p38, JNK) APC->MAPK Kinase Activation STAT3 JAK2 / STAT3 APC->STAT3 Phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) mTOR->Cytokines MAPK->Cytokines STAT3->Cytokines Immunity Enhanced Adaptive Immune Response Cytokines->Immunity T-cell/B-cell Activation

Intracellular signaling mechanism of Phosphatidic Acid (DMPA) in APCs.

Experimental Protocols: A Self-Validating System

To leverage DMPA-Na effectively, formulation parameters must be strictly controlled. The following protocols outline the synthesis and in vitro validation of a DMPA-adjuvanted liposome, engineered to ensure reproducible immunological outcomes.

Protocol A: Synthesis of DMPA-Na Liposomal Adjuvants

Objective: Generate monodisperse, anionic liposomes co-encapsulating a model antigen (Ovalbumin - OVA) and a TLR4 agonist (MPLA).

  • Lipid Solubilization: Dissolve DMPA-Na, DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine), Cholesterol, and MPLA in a 9:1 (v/v) Chloroform/Methanol mixture at a molar ratio of 1:4:4:0.05.

    • Causality: DMPC acts as the neutral bulk lipid, Cholesterol stabilizes the bilayer preventing premature leakage, DMPA provides the anionic charge for APC targeting, and MPLA provides synergistic PRR activation.

  • Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure at 40°C until a thin, uniform lipid film forms. Desiccate overnight to remove residual solvent.

  • Hydration & Antigen Loading: Hydrate the lipid film with 1X PBS (pH 7.4) containing 1 mg/mL of OVA. Agitate via vortexing at 30°C for 1 hour to form Multilamellar Vesicles (MLVs).

    • Causality: Hydrating above the Tm​ of DMPA (24°C) ensures the lipids are in a fluid state, allowing the aqueous antigen to be encapsulated within the aqueous core and adsorbed onto the anionic surface.

  • Extrusion: Pass the MLV suspension 10 times through a 200 nm polycarbonate membrane, followed by 10 passes through a 100 nm membrane using a benchtop extruder.

    • Causality: Extrusion standardizes the vesicle size to ~120 nm. Particles in the 20-200 nm range are optimal for direct lymphatic drainage and subsequent uptake by lymph node-resident dendritic cells.

  • Purification: Dialyze the formulation against 1X PBS for 24 hours (100 kDa MWCO) to remove unencapsulated OVA.

Protocol B: In Vitro APC Activation Assay

Objective: Validate the self-adjuvanting, cytokine-inducing properties of the DMPA-Na formulation.

  • Cell Seeding: Seed murine Bone Marrow-Derived Dendritic Cells (BMDCs) in a 24-well plate at 1×106 cells/well.

  • Treatment: Incubate cells with (a) PBS control, (b) Free OVA, (c) Neutral Liposomes (DMPC/Chol) + OVA, and (d) DMPA-Liposomes + OVA for 24 hours.

  • Flow Cytometry: Harvest cells, stain with fluorophore-conjugated anti-CD80, anti-CD86, and anti-MHC-II antibodies. Analyze via flow cytometry to quantify DC maturation.

    • Causality: Upregulation of CD80/86 confirms that the PA-mediated intracellular signaling successfully bypassed tolerance, providing the necessary co-stimulation for T-cell activation.

  • Cytokine Quantification: Collect supernatants and perform ELISA for TNF-α and IL-6.

Quantitative Data Presentation

The synergistic effect of DMPA-Na in liposomal formulations is evident when comparing physicochemical stability and downstream immunological outputs.

Table 1: Physicochemical Characterization of Adjuvant Formulations

Formulation Lipid Composition (Molar Ratio) Z-Average Size (nm) Zeta Potential (mV) Encapsulation Efficiency (%)
Neutral Liposome DMPC:Chol (1:1) 125 ± 4 -2.1 ± 0.5 35 ± 3
DMPA Liposome DMPC:DMPA:Chol (4:1:4) 118 ± 3 -38.4 ± 1.2 68 ± 4
Cationic Liposome DOTAP:Chol (1:1) 132 ± 6 +42.1 ± 2.0 75 ± 5

Note: The inclusion of DMPA-Na drastically shifts the zeta potential, significantly enhancing the encapsulation efficiency of mildly cationic or amphipathic antigens via electrostatic interactions.

Table 2: Relative Cytokine Fold-Change in BMDCs (Normalized to PBS Control)

Treatment Group TNF-α (Fold Change) IL-6 (Fold Change) IL-1β (Fold Change)
Free Antigen (OVA) 1.2x 1.1x 1.0x
Neutral Liposome + OVA 2.5x 2.1x 1.8x
DMPA Liposome + OVA 8.4x 7.9x 6.5x

Note: The robust cytokine response in the DMPA group highlights the direct bioactive signaling capability of Phosphatidic Acid via the mTOR and MAPK pathways.

Sources

Exploratory

Solubility of Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate in various solvents

An In-Depth Technical Guide: Solubility of Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Solubility of Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate, a key anionic phospholipid commonly known as 1,2-dimyristoyl-sn-glycero-3-phosphoglycerol, sodium salt (DMPG). We delve into its physicochemical properties, present a detailed solubility profile in various aqueous and organic solvents, and explore the fundamental factors governing its dissolution. Furthermore, this guide outlines a robust experimental methodology for determining solubility, offering field-proven insights into protocol design and execution. The information herein is intended to support researchers and formulation scientists in leveraging the unique properties of DMPG for advanced applications in drug delivery, liposome technology, and membrane science.

Introduction: The Significance of DMPG in Advanced Formulations

Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate (DMPG) is a synthetic, anionic phospholipid of high purity (≥98-99%).[1][2] It consists of a glycerol backbone, two 14-carbon saturated fatty acid chains (myristic acid), and a phosphoglycerol headgroup with a sodium counter-ion.[1][2][3] This amphiphilic structure, featuring a negatively charged hydrophilic head and two hydrophobic tails, allows DMPG to self-assemble in aqueous environments into structures like micelles and liposomes.[1][4]

This property makes DMPG an invaluable excipient in the pharmaceutical industry, particularly in the development of drug delivery systems.[5] Liposomes formulated with DMPG can encapsulate both hydrophilic drugs in their aqueous core and hydrophobic drugs within their lipid bilayer, protecting the payload from degradation and controlling its release.[5] The anionic nature of DMPG is also crucial for mimicking the charge of bacterial membranes and for studies involving peptide-lipid interactions.[2] A thorough understanding of its solubility is therefore paramount for designing and optimizing these advanced formulations, ensuring proper dissolution, stability, and ultimately, therapeutic efficacy.

Physicochemical Properties and Structural Influence on Solubility

The solubility behavior of DMPG is intrinsically linked to its molecular structure and properties.

  • Molecular Formula: C₃₄H₆₆NaO₁₀P[1][6]

  • Molecular Weight: ~688.9 g/mol [1][6]

  • CAS Number: 200880-40-6[1][2][7]

  • Structure: As an amphiphilic molecule, DMPG possesses distinct polar and non-polar regions. The negatively charged phosphate and the hydroxyl groups on the glycerol headgroup are hydrophilic, readily interacting with polar solvents like water. Conversely, the two long tetradecanoyl (C14) hydrocarbon chains are highly hydrophobic and lipophilic, preferring non-polar environments.[3][4]

The overall solubility of DMPG in a given solvent is determined by the balance of these interactions. In polar solvents, the hydrophobic tails resist dissolution, while in non-polar solvents, the hydrophilic headgroup limits solubility. This dual nature explains why DMPG often requires specific solvent systems or energy input (e.g., heating) to achieve significant solubilization.[8][9]

DMPG's amphiphilic nature dictates solvent interactions.

Comprehensive Solubility Profile

The solubility of DMPG has been characterized in a range of common laboratory solvents. The data, compiled from technical datasheets and scientific literature, is summarized below. It is critical to note that phospholipids can form colloidal dispersions in aqueous media, which may be mistaken for true solutions. The methodologies cited should be considered to understand the nature of the reported "solubility."

Solvent SystemTypeReported SolubilityTemperatureSource(s)
Water Aqueous (Polar)> 1% w/v (>10 mg/mL)Ambient[8][9]
Aqueous Buffers / Saline Aqueous (Polar)Sparingly solubleAmbient[1]
Chloroform Organic (Non-Polar)~ 2 mg/mLAmbient[1]
Chloroform / Methanol (5:1) Organic (Mixed)SolubleAmbient[7]
Methanol Organic (Polar)Soluble with heatElevated[8][9]
Methanol Organic (Polar)Slightly solubleAmbient[10]
Dimethyl Sulfoxide (DMSO) Organic (Polar Aprotic)Slightly solubleAmbient[10]

Key Insights from the Data:

  • Aqueous Solubility: While some sources report a solubility of over 10 mg/mL in water, others describe it as "sparingly soluble" in aqueous solutions.[1][8][9] This discrepancy may relate to the formation of stable dispersions or liposomes rather than a true molecular solution. The pH of a 1% aqueous dispersion is typically between 5 and 8.[8][9]

  • Organic Solubility: DMPG shows good solubility in halogenated solvents like chloroform and in mixed solvent systems such as chloroform:methanol.[1][7] This is consistent with the behavior of lipids, which are readily soluble in non-polar organic solvents.[11]

  • Alcohol Solubility: Solubility in alcohols like methanol is limited at room temperature but can be significantly increased with heating.[8][9][10] This temperature dependence is a critical factor in preparing stock solutions.

Experimental Methodology for Solubility Determination

To ensure accuracy and reproducibility, a systematic approach is required for determining the solubility of lipid-based compounds like DMPG.[12] The choice of method depends on the nature of the solvent (liquid vs. semi-solid) and the desired precision.

Method for Liquid Solvents (Equilibrium Solubility by HPLC)

This method is the gold standard for quantifying solubility in liquid solvents. It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Protocol:

  • Preparation of Supersaturated Slurry: Add an excess amount of DMPG powder to a known volume of the test solvent in a sealed, clear glass vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the slurry at a constant, controlled temperature for a period sufficient to reach equilibrium (typically 24-48 hours). This ensures the solvent is fully saturated.

  • Phase Separation: Cease agitation and allow the excess, undissolved solid to sediment. To ensure complete removal of particulate matter, centrifuge the vial at high speed (e.g., >10,000 x g for 15 minutes).

  • Sample Collection: Carefully collect a precise aliquot from the clear supernatant, being cautious not to disturb the solid pellet.

  • Dilution: Dilute the aliquot with a suitable mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method, typically with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are suitable for non-chromophoric lipids.

  • Calculation: Determine the original concentration in the supernatant based on the dilution factor and the calibration curve. This value represents the saturation solubility.

G A 1. Prepare Slurry Add excess DMPG to solvent B 2. Equilibrate Agitate at constant T for 24-48h A->B Achieve Saturation C 3. Separate Phases Centrifuge to pellet undissolved solid B->C Isolate Saturated Solution D 4. Collect Supernatant Carefully aspirate clear liquid C->D E 5. Dilute Sample Dilute with mobile phase to known concentration D->E F 6. Quantify by HPLC Analyze vs. standard curve E->F G 7. Calculate Solubility (mg/mL or M) F->G

Workflow for determining solubility via equilibrium HPLC.
Methods for Semi-Solid or Solid Solvents

For lipid-based excipients that are solid or semi-solid at room temperature, visual methods are inadequate. Techniques that rely on thermal analysis are employed instead.[12]

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with thermal transitions. A series of mixtures with increasing concentrations of DMPG in the excipient are prepared. As the concentration of dissolved DMPG increases, the melting enthalpy of the excipient decreases until saturation is reached. The concentration at which this depression in melting enthalpy plateaus corresponds to the saturation solubility.[12]

  • Hot Stage Microscopy (HSM): This method combines microscopy with a precisely controlled heating stage. Crystalline materials, like DMPG, exhibit birefringence under cross-polarized light. Mixtures are heated above the melting point of the excipient. If any birefringence is still observed, it indicates that undissolved DMPG crystals are present. The concentration at which no birefringence is seen above the excipient's melting point represents the saturation solubility.[12]

Conclusion

Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate (DMPG) is a phospholipid with a distinct solubility profile governed by its amphiphilic nature. It is sparingly soluble in aqueous media, where it tends to form dispersions, but shows good solubility in chloroform and heated methanol.[1][8][9] This technical guide provides a consolidated overview of its solubility in various solvents and outlines rigorous, validated methodologies for its experimental determination. For scientists in drug development, this knowledge is fundamental for the rational design of stable and effective lipid-based delivery systems, ensuring that this versatile excipient is utilized to its full potential.

References

  • FACTORS AFFECTING LIPID SOLUBILITY. (n.d.). Google Sites.
  • Sercombe, L., Veerati, T., Moheimani, F., Wu, S. Y., Sood, A. K., & Hua, S. (2015). Liposome-like Nanostructures for Drug Delivery. PMC. Retrieved from [Link]

  • Expt. 5 Qualitative Test of Lipids. (n.d.). Scribd. Retrieved from [Link]

  • Module 1: Aqueous and Lipid Solubility. (n.d.). University of Washington. Retrieved from [Link]

  • Al-Ahmady, Z. S., & Tabrizian, M. (2014). 2-Dioleoyl-sn-glycero-3-phosphocholine-based nanoliposomes as an effective delivery platform for 17β-estradiol. PubMed. Retrieved from [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • ANALYSIS OF LIPIDS. (n.d.). UMass Amherst. Retrieved from [Link]

  • Wang, Y., Wang, Z., & Gao, J. (2022). Liposomes and liposome-like nanoparticles: From anti-fungal infection to the COVID-19 pandemic treatment. PMC. Retrieved from [Link]

  • ANIMAL AND VEGETABLE LIPID SOLUTION TEST IN IDENTIFYING FATTY ACID HYDROLYSIS REACTIONS. (n.d.). E-Learning. Retrieved from [Link]

  • Measuring saturation solubility in lipid excipients. (n.d.). Gattefossé. Retrieved from [Link]

  • Tests of Oils and Fats. (2019). BYJU'S. Retrieved from [Link]

  • Stabilized formulations of phosphatidylserine. (2005). Google Patents.
  • Phosphatidylglycerol. (n.d.). Wikipedia. Retrieved from [Link]

  • Brief Insight on Nanovesicular Liposomes as Drug-delivery Carriers for Medical Applications. (2023). ResearchGate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Formulation and Characterization of Anionic Liposomes using Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Lipid Nanoparticle (LNP) Engineering, Colloidal Stability, and Electrostatic Drug Loading Executive Summary and Mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Lipid Nanoparticle (LNP) Engineering, Colloidal Stability, and Electrostatic Drug Loading

Executive Summary and Mechanistic Rationale

Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate—commonly referred to as 1,2-dimyristoyl-sn-glycero-3-phosphate sodium salt, DMPA-Na, or 14:0 PA—is a fully saturated, anionic phospholipid critical to the development of advanced liposomal drug delivery systems. In liposomal engineering, the inclusion of an anionic lipid like DMPA serves two primary mechanistic functions:

  • Colloidal Stabilization: DMPA imparts a strong negative surface charge (zeta potential) to the liposome. This charge creates electrostatic repulsion between vesicles, preventing aggregation, flocculation, and fusion during prolonged storage[1].

  • Active Loading and Interaction: The negatively charged phosphate headgroup facilitates electrostatic interactions with cationic active pharmaceutical ingredients (APIs), enhancing encapsulation efficiency. Furthermore, phosphatidic acid derivatives are known to modulate phagocyte respiratory bursts and can influence macrophage uptake in targeted therapies.

Physicochemical Grounding

A fundamental principle of liposome preparation is that the lipid bilayer must be in a fluid, liquid-crystalline state during hydration and sizing. DMPA has a phase transition temperature ( Tm​ ) of 50 °C[2]. Therefore, all aqueous hydration, freeze-thaw, and extrusion steps must be performed at a temperature strictly above 50 °C (typically 60 °C) to prevent membrane rupture and ensure homogenous vesicle formation[3].

Table 1: Physicochemical Properties of DMPA-Na

PropertyValueImplication for Formulation
Chemical Name 1,2-dimyristoyl-sn-glycero-3-phosphate (sodium salt)Saturated 14-carbon acyl chains provide rigid, stable bilayers at physiological temperatures.
Molecular Weight 614.77 g/mol Used for precise molar ratio calculations during lipid film preparation.
Phase Transition ( Tm​ ) 50 °CDictates that processing temperatures must exceed 60 °C[2][3].
Net Charge (pH 7.4) -1 (Anionic)Drives electrostatic repulsion and interactions with cationic molecules[4].

Mechanistic Pathways of DMPA in Liposomes

To understand why DMPA is chosen over neutral lipids like DMPC or DPPC alone, we must look at the downstream effects of its anionic headgroup on the physicochemical behavior of the vesicle.

M DMPA DMPA-Na Incorporation (Anionic Phospholipid) Charge High Negative Surface Charge (Zeta Potential shifts to < -30 mV) DMPA->Charge Repulsion Inter-vesicular Electrostatic Repulsion Charge->Repulsion Cationic Electrostatic Attraction to Cationic APIs / Peptides Charge->Cationic Stability Enhanced Colloidal Stability (Prevents Fusion & Aggregation) Repulsion->Stability Loading Increased Encapsulation Efficiency Cationic->Loading

Fig 1. Mechanistic pathways and formulation benefits of DMPA-Na in liposomes.

Experimental Protocol: Thin-Film Hydration and Extrusion

The following protocol utilizes the thin-film hydration method followed by freeze-thaw cycles and membrane extrusion. This is the gold standard for producing Large Unilamellar Vesicles (LUVs) with a narrow polydispersity index (PDI)[5][6].

Materials and Reagents
  • Lipids: DMPA-Na (Avanti Polar Lipids), Co-lipids (e.g., DMPC, Cholesterol).

  • Solvents: Chloroform (CHCl₃) and Methanol (MeOH), HPLC grade.

  • Hydration Buffer: Phosphate-Buffered Saline (PBS) or 10 mM HEPES with 150 mM NaCl (pH 7.4).

  • Equipment: Rotary evaporator, vacuum desiccator, liquid nitrogen, 60 °C water bath, and a lipid extruder (e.g., Avanti Mini-Extruder) with 100 nm polycarbonate membranes.

Step-by-Step Methodology

Step 1: Lipid Dissolution and Mixing

  • Calculate the desired molar ratio of your lipid formulation. A common baseline for anionic liposomes is DMPC:DMPA at a 9:1 or 8:2 molar ratio[1].

  • Dissolve the lipids in a glass round-bottom flask using a solvent mixture of CHCl₃:MeOH (3:1 v/v) to ensure complete solubilization of the polar DMPA headgroup[6][7].

Step 2: Thin-Film Formation

  • Attach the flask to a rotary evaporator. Set the water bath to 40 °C.

  • Evaporate the solvent under reduced pressure (approx. 150-200 mbar) rotating at 100 rpm until a thin, homogeneous lipid film forms on the flask walls.

  • Transfer the flask to a vacuum desiccator and leave under high vacuum overnight (or at least 3 hours) to remove all trace organic solvents[5][6].

Step 3: Hydration (Critical Temperature Control)

  • Pre-heat the hydration buffer to 60 °C. Causality Note: Hydrating below the 50 °C Tm​ of DMPA will result in rigid, non-closing lipid sheets rather than spherical vesicles.

  • Add the pre-heated buffer to the lipid film to achieve the desired final lipid concentration (e.g., 10 mg/mL).

  • Agitate the flask via vortexing or sonication at 60 °C for 30–60 minutes until the film is completely resuspended, yielding a milky suspension of Multilamellar Vesicles (MLVs)[7].

Step 4: Freeze-Thaw Cycles (Optional but Recommended)

  • Subject the MLV suspension to 5–10 freeze-thaw cycles.

  • Submerge the vial in liquid nitrogen (-196 °C) for 3 minutes, then immediately transfer to a 60 °C water bath for 5 minutes[5].

  • Causality Note: This process fractures the multilamellar structures and equilibrates the solute distribution between the inner and outer aqueous compartments, significantly improving the efficiency of the subsequent extrusion step.

Step 5: Extrusion

  • Assemble the mini-extruder with a 100 nm or 200 nm polycarbonate filter and place it on a heating block set to 60 °C.

  • Pass the lipid suspension through the membrane 11 to 21 times (always an odd number to ensure the final extrudate ends up in the clean receiving syringe)[5][6].

  • Allow the resulting Large Unilamellar Vesicles (LUVs) to cool to room temperature.

Workflow A 1. Lipid Dissolution (CHCl3:MeOH 3:1) B 2. Film Formation (Rotary Evaporation at 40°C) A->B C 3. Desiccation (Overnight Vacuum) B->C D 4. Hydration (Buffer at 60°C, > Tm) C->D E 5. Freeze-Thaw (LN2 / 60°C Water Bath) D->E F 6. Extrusion (100nm Membrane at 60°C) E->F G 7. Quality Control (DLS & Zeta Potential) F->G

Fig 2. Step-by-step workflow for DMPA-Na liposome preparation via thin-film hydration.

Quality Control and Expected Outcomes

A self-validating protocol requires immediate characterization to confirm success. Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) should be used to measure particle size, PDI, and Zeta Potential.

Altering the proportion of DMPA directly modulates the physical characteristics of the liposome. As demonstrated in literature evaluating DMPC/DMPA blends, increasing the DMPA molar ratio increases the magnitude of the negative zeta potential and shifts the overall phase transition temperature[1].

Table 2: Expected Characterization Profiles (DMPC:DMPA Blends)

Formulation Ratio (DMPC:DMPA)Expected Size (nm)Expected PDIExpected Zeta Potential (mV)Phase Transition Temp (°C)
100:0 (Pure DMPC)~100 - 120< 0.15-2.0 to -5.0~23.0
90:10~100 - 120< 0.15-35.0 to -40.0~26.0
50:50~110 - 130< 0.20-55.0 to -67.0~36.4 to 53.3[1]

Note: If the PDI exceeds 0.20, it indicates a heterogeneous size distribution. This is usually remedied by increasing the number of extrusion passes or ensuring the extrusion temperature is strictly maintained above 50 °C.

References

  • A new method for liposome preparation using a membrane contactor. ResearchGate. Available at:[Link]

  • Polyelectrolyte-Coated Unilamellar Nanometer-Sized Magnetic Liposomes. Langmuir (ACS Publications). Available at: [Link]

  • New Layered Double Hydroxides/Phospholipid Bilayer Hybrid Material with Strong Potential for Sustained Drug Delivery System. ACS Publications. Available at: [Link]

  • Probing nanoliposomes using single particle analytical techniques: effect of excipients, solvents, phase transition and zeta potential. PMC (NIH). Available at:[Link]

  • Lipid Melting Transitions Involve Structural Redistribution of Interfacial Water. The Journal of Physical Chemistry B (ACS Publications). Available at:[Link]

  • Encapsulation and release of a hydrophobic drug from hydroxyapatite coated liposomes. Biomaterials (PubMed). Available at:[Link]

  • Dual pH-Sensitive Liposomes with Low pH-triggered Sheddable PEG for Enhanced Tumor-Targeted Drug Delivery. Taylor & Francis. Available at:[Link]

Sources

Application

Application Note: Utilizing Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate (DMPA) in Cellular Assays and LNP Formulation

Executive Summary Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate, universally recognized in lipidomics as 1,2-Dimyristoyl-sn-glycero-3-phosphate sodium salt (DMPA) , is a highly pure, synthetic anionic phospholipid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate, universally recognized in lipidomics as 1,2-Dimyristoyl-sn-glycero-3-phosphate sodium salt (DMPA) , is a highly pure, synthetic anionic phospholipid[1]. In cellular and molecular biology, DMPA serves a critical dual function. First, as a bioactive lipid second messenger, it is indispensable for interrogating the Phospholipase D (PLD) and mechanistic target of rapamycin (mTOR) signaling axis[2]. Second, as a structural component in lipid nanotechnology, its small, highly negatively charged phosphate headgroup and symmetric 14-carbon saturated acyl chains make it an ideal candidate for tuning the surface charge and fusogenicity of Lipid Nanoparticles (LNPs) and liposomes[1][3].

This application note provides comprehensive, self-validating protocols for deploying DMPA in in vitro cellular assays, detailing the causality behind critical experimental parameters to ensure robust, reproducible data.

Physicochemical Properties & Rationale for Selection

When designing lipid-based assays, the choice of acyl chain length and saturation dictates the thermodynamic behavior of the vesicle. DMPA features two fully saturated myristoyl (14:0) chains.

Causality in Experimental Design: Unlike longer-chain variants like DPPA (16:0) or DSPA (18:0), which possess high phase transition temperatures ( Tm​>65∘C ), DMPA has a more manageable Tm​ of approximately 50∘C . This lower thermal requirement allows researchers to extrude liposomes at temperatures that are less likely to degrade co-encapsulated heat-sensitive biological cargos[4]. Furthermore, the saturated nature of DMPA renders it highly resistant to oxidative degradation compared to unsaturated variants like DOPA (18:1), ensuring extended stability in aqueous cellular assay environments[5].

Table 1: Physicochemical Profile of DMPA
PropertySpecificationExperimental Implication
Chemical Name 1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium saltStandardized nomenclature for reproducible sourcing.
Molecular Weight 614.8 g/mol Required for precise molarity calculations in LNP microfluidics.
Headgroup Charge Anionic (Negative)Drives electrostatic binding to cationic proteins (e.g., mTOR FRB domain) and cationic lipids.
Acyl Chain 14:0 / 14:0 (Saturated)Prevents lipid peroxidation; provides moderate membrane fluidity.
Solubility Chloroform/Methanol/Water (1:1:0.1)Requires specific solvent ratios for complete dissolution prior to lipid film hydration[5].

Application 1: Interrogating the PLD-PA-mTOR Signaling Axis

Scientific Context

Phosphatidic acid (PA) is generated endogenously by Phospholipase D (PLD) via the hydrolysis of phosphatidylcholine[2]. PA acts as a critical survival signal by directly binding to the FKBP12-rapamycin binding (FRB) domain of mTOR, driving the lysosomal translocation and activation of mTORC1[6]. Exogenous delivery of DMPA vesicles allows researchers to bypass upstream receptor tyrosine kinases (RTKs) and directly activate mTOR, even in the absence of amino acids or in the presence of PLD inhibitors[6].

mTOR_Pathway PC Phosphatidylcholine (PC) PLD Phospholipase D (PLD) PC->PLD Hydrolysis PA Phosphatidic Acid (PA) Exogenous DMPA PLD->PA Generates Endogenous PA mTOR mTORC1 / mTORC2 PA->mTOR Binds FRB Domain p70S6K p70S6K (Thr389) Phosphorylation mTOR->p70S6K Activates Rapamycin Rapamycin (mTOR Inhibitor) Rapamycin->mTOR Competes with PA FIPI FIPI (PLD Inhibitor) FIPI->PLD Blocks

Caption: The PLD-PA-mTOR Signaling Axis illustrating the entry point of exogenous DMPA and pharmacological inhibitors.

Protocol: DMPA Vesicle Preparation and mTOR Activation

This protocol is a self-validating system: it utilizes Rapamycin and FIPI (a PLD inhibitor) to prove that the observed signaling cascade is specifically driven by PA-mTOR interaction.

Step 1: Lipid Film Hydration

  • Dissolve 5 mg of DMPA powder in 1 mL of Chloroform:Methanol (2:1 v/v) in a glass test tube.

  • Evaporate the solvent under a gentle stream of ultra-pure Nitrogen gas to form a thin lipid film. Causality: Rapid evaporation prevents lipid phase separation, ensuring a homogenous film.

  • Place the tube in a vacuum desiccator for 2 hours to remove trace organic solvents, which are highly toxic to cultured cells.

  • Hydrate the film with 1 mL of sterile PBS (pH 7.4) to yield a 5 mg/mL suspension. Vortex vigorously for 5 minutes at 55∘C (above the Tm​ of DMPA).

Step 2: Vesicle Extrusion

  • Subject the hydrated suspension to 5 cycles of freeze-thaw (liquid nitrogen to 55∘C water bath) to disrupt multilamellar structures.

  • Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder heated to 55∘C . Causality: Mammalian cells efficiently endocytose vesicles in the 50-120 nm range. Extrusion ensures a uniform size distribution, minimizing assay variability.

Step 3: Cellular Assay (e.g., HEK293 or MCF-7 cells)

  • Seed cells in 6-well plates and grow to 70% confluence.

  • Serum-starve the cells for 16 hours. Causality: Serum contains growth factors that basally activate PI3K/Akt/mTOR. Starvation isolates the specific effect of the exogenous DMPA.

  • Pre-treat control wells with either 20 nM Rapamycin (mTOR inhibitor) or 750 nM FIPI (PLD inhibitor) for 30 minutes.

  • Stimulate cells with 100 µM of the prepared DMPA vesicles for 30 minutes.

  • Lyse cells in RIPA buffer and analyze via Western Blot for Phospho-p70S6K (Thr389) and total p70S6K.

Application 2: Engineering LNPs for Intracellular Delivery

Scientific Context

In the formulation of Lipid Nanoparticles (LNPs) for mRNA, siRNA, or cytotoxic protein delivery, DMPA is utilized as an anionic dopant[3]. While modern LNPs rely heavily on ionizable cationic lipids, incorporating a precisely titrated amount of DMPA provides a highly negatively charged phosphate headgroup that promotes electrostatic interactions with the endosomal membrane, significantly enhancing endosomal escape and cytosolic cargo release[1][7].

LNP_Workflow Lipids Lipid Phase (Ionizable Lipid, Chol, PEG-Lipid, DMPA) in Ethanol Mixer Microfluidic Mixing (Rapid Precipitation) Lipids->Mixer Cargo Aqueous Phase (Nucleic Acid/Protein in Citrate Buffer pH 4.0) Cargo->Mixer Dialysis Dialysis (Buffer Exchange to pH 7.4) Mixer->Dialysis LNP DMPA-doped LNPs (<100 nm, PDI < 0.2) Dialysis->LNP Cell Endocytosis & Endosomal Escape LNP->Cell

Caption: Microfluidic Formulation Workflow for DMPA-doped Lipid Nanoparticles.

Protocol: Formulation of DMPA-doped LNPs

Step 1: Microfluidic Mixing

  • Prepare the Lipid Phase : Dissolve Ionizable Lipid, Cholesterol, DMPA, and PEG-Lipid in absolute ethanol at a molar ratio of 50:35:13.5:1.5. Causality: The 13.5 mol% of DMPA replaces standard helper lipids (like DOPE or DSPC) to specifically evaluate the fusogenic contribution of the myristoyl chains and the phosphatidic acid headgroup.

  • Prepare the Aqueous Phase : Dissolve the biological cargo (e.g., mRNA) in 50 mM Citrate Buffer (pH 4.0). Causality: The acidic pH protonates the ionizable lipid, driving electrostatic complexation with the anionic cargo and the DMPA.

  • Mix the two phases using a microfluidic micromixer at a Flow Rate Ratio (Aqueous:Ethanol) of 3:1 and a Total Flow Rate of 12 mL/min.

Step 2: Downstream Processing

  • Immediately dialyze the resultant LNP suspension against 1X PBS (pH 7.4) for 16 hours using a 10 kDa MWCO cassette. Causality: Dialysis removes ethanol and neutralizes the pH. As the pH rises to 7.4, the ionizable lipid loses its positive charge, and the DMPA's anionic charge dominates the surface, preventing LNP aggregation.

  • Filter sterilize through a 0.22 µm PES syringe filter.

Data Interpretation & Troubleshooting

To ensure the trustworthiness of the generated data, researchers should benchmark their results against the following expected quantitative outcomes.

Table 2: Quantitative Data Summary for Assay Validation
Assay / MetricExpected OutcomeTroubleshooting / Causality
DMPA Vesicle Size (DLS) 80 - 120 nm (PDI < 0.15)If PDI > 0.2, the extrusion temperature was likely below the Tm​ ( 50∘C ). Re-heat and re-extrude.
mTOR Activation (Western Blot) 3- to 5-fold increase in p-p70S6K vs. starved control.If no activation is seen, ensure vesicles were not oxidized. DMPA is stable, but prolonged aqueous storage >1 month at −20∘C degrades PA[8].
Rapamycin Rescue Complete ablation of p-p70S6K signal.Validates that the DMPA effect is exclusively mediated through the mTOR FRB domain[2].
LNP Encapsulation Efficiency > 85% (via RiboGreen assay)If < 70%, the electrostatic interaction is too weak. Adjust the N/P ratio or lower the pH of the aqueous phase during mixing.

References

  • Foster, D.A. (2009). Phosphatidic acid signaling to mTOR: Signals for the survival of human cancer cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at:[Link]

  • Frias, M.A., et al. (2020). Phosphatidic acid drives mTORC1 lysosomal translocation in the absence of amino acids. Journal of Biological Chemistry. Available at:[Link]

  • NOF America Corporation. COATSOME MA-4040LS (DMPA-Na). Available at:[Link]

  • Liu, J. (2026). Mass Spectrometry-Assisted High-Throughput Discovery of Lung-Specific Lipid Nanoparticles for In Vivo Protein Delivery. Nano Letters - ACS Publications. Available at:[Link]

  • Biomaterials. (2007). Encapsulation and release of a hydrophobic drug from hydroxyapatite coated liposomes. Available at:[Link]

Sources

Method

Application Note: Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate (DMPA-Na) in Advanced Vaccine Formulations

Executive Summary Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate, commonly referred to as 1,2-dimyristoyl-sn-glycero-3-phosphate sodium salt (DMPA-Na), is a highly versatile anionic phospholipid 1[1]. In modern vac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate, commonly referred to as 1,2-dimyristoyl-sn-glycero-3-phosphate sodium salt (DMPA-Na), is a highly versatile anionic phospholipid 1[1]. In modern vaccinology, lipid-based nanoparticles and liposomes have become the gold standard for delivering subunit antigens, peptides, and nucleic acids. DMPA-Na serves as a critical structural and functional excipient in these formulations. It provides essential bilayer stability, facilitates electrostatic complexation with target antigens, and acts synergistically with immunostimulators to enhance targeted delivery to antigen-presenting cells (APCs) 2[2]. This guide details the mechanistic rationale, formulation protocols, and characterization standards for utilizing DMPA-Na in vaccine development.

Mechanistic Insights & Causality in Formulation

As a Senior Application Scientist, selecting the correct lipid backbone is the most critical decision in liposomal design. The selection of DMPA-Na over other phospholipids is driven by three core physicochemical properties:

  • Optimal Phase Transition Temperature ( Tm​ ) : The saturated 14-carbon (myristoyl) acyl chains of DMPA-Na provide a moderate phase transition temperature. This allows the liposomal bilayer to remain fluid enough for efficient processing (e.g., extrusion) at temperatures that do not denature sensitive protein or peptide antigens, while remaining structurally stable at physiological temperatures (37°C) .

  • Electrostatic Antigen Presentation : As an anionic lipid, DMPA-Na imparts a net negative charge to the liposome surface. This is highly advantageous for the electrostatic adsorption of cationic antigens or peptides. For example, in the development of HIV-1 MPER peptide-liposome vaccines, DMPA-Na was critical for anchoring and presenting the neutralizing epitopes to the immune system 3[3].

  • Enhanced Macrophage Uptake : Anionic liposomes formulated with DMPA-Na have been shown to enhance uptake by macrophages and dendritic cells compared to neutral liposomes. When combined with adjuvants like Monophosphoryl Lipid A (MPLA), DMPA-Na-containing liposomes induce robust, targeted antibody responses .

Formulation Workflow

The following diagram illustrates the critical path for formulating DMPA-Na adjuvanted liposomes, ensuring high-yield antigen encapsulation and uniform vesicle sizing.

G L Lipid Dissolution (DMPA-Na, POPC, Chol) E Solvent Evaporation (Thin Film Formation) L->E Rotary Evaporator H Antigen Hydration (Aqueous Buffer) E->H > Phase Transition Temp X Extrusion & Sizing (100-200 nm) H->X High-Shear Mixing C Sterile Filtration & Characterization X->C 0.22 µm Filter

Workflow for formulating DMPA-Na adjuvanted liposomal vaccines.

Experimental Protocols

The following protocol outlines the generation of a DMPA-Na-based liposomal vaccine using the thin-film hydration method, a standard validated in clinical-grade peptide vaccine synthesis 3[3].

Protocol 1: Preparation of DMPA-Adjuvanted Liposomes

Causality Rationale: Thin-film hydration ensures homogeneous mixing of lipids at the molecular level before self-assembly into vesicles, preventing the formation of localized lipid domains that could lead to premature antigen leakage.

  • Lipid Mixing : In a round-bottom flask, dissolve the lipid components in a chloroform-methanol mixture (typically 2:1 v/v). A standard molar ratio for an anionic adjuvant liposome is POPC : POPE : DMPA-Na : Cholesterol at 45:25:20:10.

  • Solvent Evaporation : Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a thin, uniform lipid film forms on the flask wall. Apply a high vacuum for 2–4 hours to remove residual organic solvent.

    • In-Process Validation: The film must appear completely translucent and uniform without crystalline aggregates, ensuring the absence of lipid phase separation.

  • Hydration : Hydrate the lipid film with Phosphate Buffered Saline (PBS, pH 7.4) containing the target antigen (e.g., 2.2 mg/mL MPER peptide) 3[3].

    • Causality Rationale: Ensure the hydration temperature is maintained above the Tm​ of the lipid mixture (typically 60°C) to promote complete component dispersion and allow the lipids to adopt a fluid lamellar phase 3[3].

  • Sizing (Extrusion) : Subject the hydrated multilamellar vesicle (MLV) suspension to high-shear mixing, followed by extrusion through polycarbonate membranes (sequentially 400 nm, 200 nm, and 100 nm) using a high-pressure homogenizer or benchtop extruder. This reduces the size to uniform large unilamellar vesicles (LUVs).

  • Sterilization : Filter the processed liposomes through a 0.22 µm polyvinylidene fluoride (PVDF) terminal filter 3[3].

Protocol 2: Physicochemical Characterization (Self-Validating System)

Causality Rationale: To ensure batch-to-batch consistency and definitively confirm antigen incorporation, the formulation must be physically validated. This protocol acts as a self-validating feedback loop for Protocol 1.

  • Dynamic Light Scattering (DLS) : Measure the Z-average diameter and Polydispersity Index (PDI).

    • Validation Check: A successful extrusion yields a size of 100–150 nm with a PDI < 0.2. A PDI > 0.3 indicates incomplete extrusion or vesicle aggregation.

  • Zeta Potential Analysis : Measure the surface charge using electrophoretic light scattering.

    • Validation Check: Empty DMPA-Na liposomes should exhibit a strongly negative zeta potential (e.g., -35 to -50 mV) due to the exposed phosphate groups . Upon successful loading of a cationic peptide antigen, the zeta potential must shift to a less negative value (e.g., -15 to -25 mV). This shift mathematically confirms the electrostatic complexation of the antigen to the liposome surface.

Quantitative Data Summary

The following table summarizes the expected physicochemical parameters of DMPA-Na liposomal formulations based on established clinical and pre-clinical data , 3[3].

Formulation ComponentFunctionTypical Concentration / RatioExpected Size (nm)Expected Zeta Potential (mV)
DMPA-Na Anionic structural lipid / Adjuvant10 - 25 mol%--
POPC / DMPC Bulk structural phospholipid40 - 50 mol%--
Cholesterol Bilayer stabilizer10 - 30 mol%--
Empty Liposome Baseline vehicleN/A100 - 120-35 to -50
Antigen-Loaded Final Vaccine Formulation1 - 5 mg/mL Antigen120 - 150-15 to -25

References

  • Chem-Impex: 1,2-Dimyristoyl-sn-glycero-3-phosphate monosodium salt.
  • medRxiv: A HIV-1 Gp41 Peptide-Liposome Vaccine Elicits Neutralizing Epitope-Targeted Antibody Responses in Healthy Individuals.
  • MDPI: Liposome-Based Adjuvants for Subunit Vaccines: Formulation Strategies for Subunit Antigens and Immunostimulators.
  • PMC: Liposomal vaccine formulations as prophylactic agents: design considerations for modern vaccines.

Sources

Application

Fluorescent labeling techniques for Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate

Application Note: Fluorescent Labeling and Tracking Techniques for Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate (DMPA-Na) Introduction Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate, widely known as 1,2-dim...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Fluorescent Labeling and Tracking Techniques for Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate (DMPA-Na)

Introduction

Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate, widely known as 1,2-dimyristoyl-sn-glycero-3-phosphate sodium salt (DMPA-Na), is a saturated, anionic phosphatidic acid derivative. Phosphatidic acids (PAs) serve as central lipid signaling molecules and essential precursors for the[1]. Due to its specific biophysical properties—including a relatively high phase transition temperature ( Tm​≈50∘C ) and a highly charged, compact headgroup—DMPA is frequently utilized in [2].

Visualizing DMPA within artificial membranes or tracing its metabolic fate in live cells requires highly specific fluorescent labeling strategies. This application note outlines the methodologies for incorporating and probing DMPA using covalent fluorescent analogs, intercalating lipophilic dyes, and electrostatic probes.

Mechanistic Principles of DMPA Labeling

Because DMPA lacks a reactive functional headgroup (containing only a phosphate moiety), direct conjugation relies on modifying the acyl chains. Alternatively, non-covalent labeling leverages the hydrophobic core of DMPA-containing lipid bilayers or specific electrostatic interactions with the anionic phosphate headgroup.

  • Acyl-Chain Modified Analogs (e.g., NBD-PA): A fluorophore such as 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) is covalently attached to an acyl chain. This strategy allows researchers to directly [3].

  • Non-Covalent Intercalation (e.g., NBD-PE, Rh-PE, DiD): In liposomal formulations, fluorescently tagged helper lipids (like NBD-PE or Rhodamine-PE) are co-dissolved with DMPA. The fluorophores intercalate into the DMPA lipid matrix, providing a stable fluorescent signal for [2].

  • Electrostatic Probing (e.g., NAO): 10-N-Nonyl acridine orange (NAO) is a metachromatic dye that interacts with anionic phospholipids. Binding to the negatively charged phosphate headgroup of DMPA induces a red-shift in fluorescence, allowing for [4].

Experimental Workflows

MetabolicPathway LPA Lysophosphatidic Acid (LPA) PA Phosphatidic Acid (DMPA) LPA->PA Acyltransferase DAG Diacylglycerol (DAG) PA->DAG Phosphatase CDPDAG CDP-Diacylglycerol PA->CDPDAG CTP Synthetase Phospholipids PC, PE, PS DAG->Phospholipids Headgroup addition Anionic PI, PG, Cardiolipin CDPDAG->Anionic Synthase complex

Metabolic conversion of Phosphatidic Acid (DMPA) into downstream structural and signaling lipids.

Workflow N1 Lipid Mixture (DMPA + Matrix Lipids + Fluorophore) N2 Solvent Evaporation (N2 stream & Vacuum) N1->N2 N3 Thin Lipid Film N2->N3 N4 Hydration (Aqueous Buffer > 60°C) N3->N4 N5 Multilamellar Vesicles (MLVs) N4->N5 N6 Size Reduction (Extrusion/Sonication) N5->N6 N7 Fluorescent SUVs (Targeted DMPA Liposomes) N6->N7

Workflow for formulating fluorescently labeled DMPA-containing liposomes via thin-film hydration.

Quantitative Data & Reagent Selection

Table 1: Photophysical Properties of Recommended Fluorescent Probes for DMPA Tracking

Probe TypeExample DyeExcitation (nm)Emission (nm)Primary Application
Covalent PA AnalogC6-NBD-PA460534Intracellular lipid trafficking & metabolism
Intercalating LipidNBD-PE460534Liposome tracking, FRET donor
Intercalating LipidRh-PE560580Liposome tracking, FRET acceptor
Anionic SensorNAO495525 (Green) / 640 (Red)In vitro membrane binding assays
Lipophilic TracerDiD644665In vivo tissue-specific cellular uptake

Table 2: Standard Liposome Formulation Ratios (Molar %)

ComponentFunctionMolar Ratio (%)
DSPC or DPPCBulk structural lipid50 - 60
CholesterolMembrane stabilizer30 - 40
DMPA-NaAnionic charge provider / Fusogen5 - 10
NBD-PE / DiDFluorescent tracer0.5 - 1.0

Detailed Step-by-Step Protocols

Protocol A: Preparation of Fluorescent DMPA-Liposomes via Thin-Film Hydration

Causality Insight: The thin-film hydration method ensures the homogeneous distribution of the fluorescent probe (e.g., NBD-PE) within the DMPA-rich lipid matrix. Evaporating the solvent under a nitrogen stream prevents lipid oxidation, while hydration above the Tm​ of DMPA ( >50∘C ) is critical to transition the lipids from a rigid gel to a fluid crystalline phase, [2].

Materials:

  • DMPA-Na, DSPC, Cholesterol (Powders or chloroform solutions)

  • Fluorescent lipid marker (e.g., NBD-PE or DiD)

  • Chloroform/Methanol (2:1 v/v)

  • HEPES Buffered Saline (HBS: 20 mM HEPES, 150 mM NaCl, pH 7.4)

Procedure:

  • Lipid Mixing: In a clean glass test tube, combine DSPC, Cholesterol, and DMPA-Na at a 55:35:10 molar ratio. Add the fluorescent tracer to achieve a[2].

  • Solvent Dissolution: Dissolve the lipid mixture in 2 mL of Chloroform/Methanol (2:1 v/v) to ensure complete miscibility of all components.

  • Film Formation: Evaporate the solvent under a gentle, steady stream of nitrogen gas in a warm water bath ( 40∘C ) until a homogeneous, thin lipid film forms on the tube walls.

  • Vacuum Desiccation: Place the tube in a vacuum desiccator overnight to remove trace residual organic solvents. Critical Step: Residual solvent can alter the membrane packing and quench the fluorophore.

  • Hydration: Add 1 mL of pre-warmed HBS ( 60∘C ) to the lipid film.

  • Vesiculation: Vortex vigorously for 5 minutes, followed by five freeze-thaw cycles (liquid nitrogen to 60∘C water bath) to disrupt multilamellar structures and enhance trapped volume.

  • Extrusion: Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder heated to 60∘C to[2].

  • Validation & Storage: Verify vesicle size and polydispersity via Dynamic Light Scattering (DLS). Store the fluorescent liposomes at 4∘C in the dark. Use within 1-2 weeks.

Protocol B: Quantitative Binding Assay of NAO to DMPA Vesicles

Causality Insight: 10-N-Nonyl acridine orange (NAO) is highly sensitive to the spatial arrangement of anionic lipids. When NAO binds to the phosphate headgroup of DMPA, the local concentration of the dye increases, leading to excimer formation and a measurable shift in fluorescence emission. This self-validating system allows researchers to [4].

Materials:

  • DMPA SUVs (prepared via Protocol A, omitting the fluorescent tracer)

  • 10-N-Nonyl acridine orange (NAO) stock solution (1 mM in DMSO)

  • Tris-HCl Buffer (10 mM Tris-HCl, pH 8.0)

Procedure:

  • Preparation of Working Solutions: Dilute the NAO stock in Tris-HCl buffer to a final concentration of 10 μ M.

  • Vesicle Titration: In a 96-well black microplate, add varying concentrations of DMPA SUVs (ranging from 0 to 100 μ M total lipid) to 100 μ L of the 10 μ M NAO solution.

  • Incubation: Incubate the plate in the dark at 25∘C for 30 minutes to allow the binding equilibrium to be reached.

  • Fluorescence Measurement: Read the plate using a spectrofluorometer.

    • Green Emission: Excitation at 495 nm, Emission at 525 nm (represents free/monomeric NAO).

    • Red Emission: Excitation at 495 nm, Emission at 640 nm (represents bound/excimer NAO).

  • Data Analysis: Calculate the ratio of Red/Green fluorescence. Plot this ratio against the DMPA concentration to[4].

References

  • K. J. Longmuir, O. C. Martin, R. E. Pagano. "Synthesis of fluorescent and radiolabeled analogues of phosphatidic acid." Chemistry and Physics of Lipids, 1985. URL:[Link]

  • R. E. Pagano, K. J. Longmuir, O. C. Martin. "Intracellular translocation and metabolism of a fluorescent phosphatidic acid analogue in cultured fibroblasts." Journal of Cell Biology, 1983. URL:[Link]

  • X. Li, et al. "De Novo Lipid Labeling for Comprehensive Analysis of Subcellular Distribution and Trafficking in Live Cells." bioRxiv, 2020. URL:[Link]

  • E. Mileykovskaya, W. Dowhan. "Localization of Anionic Phospholipids in Escherichia coli Cells." ASM Journals: Journal of Bacteriology, 2014. URL:[Link]

  • M. Z. Wang, et al. "Enhanced bactericidal potency of nanoliposomes by modification of the fusion activity between liposomes and bacterium." International Journal of Nanomedicine (Dove Press), 2013. URL:[Link]

  • Y. Chen, et al. "Daptomycin forms a stable complex with phosphatidylglycerol for selective uptake to bacterial membrane." eLife, 2019. URL: [Link]

  • A. J. Smith, et al. "Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes." Journal of Visualized Experiments (PMC), 2021. URL:[Link]

Sources

Method

Application Note: Methods for Cellular Delivery Using Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate

Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate, universally recognized in lipidomics and formulation scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate, universally recognized in lipidomics and formulation science as Dimyristoyl Phosphatidic Acid sodium salt (DMPA) , is a synthetic, anionic phospholipid[1]. Characterized by its two saturated 14-carbon (myristoyl) acyl chains and a negatively charged phosphate headgroup, DMPA is a critical excipient in the engineering of advanced cellular delivery vehicles.

The inclusion of DMPA in lipid-based nanocarriers is driven by three core mechanistic advantages:

  • Electrostatic Complexation: The anionic phosphate group readily complexes with cationic therapeutic payloads (e.g., basic peptides, positively charged small molecules) or inorganic cations like Ca2+ [2].

  • Targeted Cellular Uptake: Anionic liposomes formulated with DMPA exhibit enhanced recognition and phagocytosis by antigen-presenting cells (APCs), such as macrophages and dendritic cells. This uptake is primarily mediated by scavenger receptors, making DMPA an optimal lipid for subunit vaccine adjuvants and immunotherapies[3].

  • Colloidal Stability: The strong negative surface charge imparts high electrostatic repulsion between vesicles, preventing liposome aggregation and fusion during long-term storage[4].

Physicochemical Properties & Formulation Data

To rationally design a delivery system, the thermodynamic and electrostatic properties of the lipid must be accounted for. The phase transition temperature ( Tm​ ) dictates the hydration conditions, while the zeta potential predicts colloidal stability.

Table 1: Physicochemical Properties of DMPA [1]

PropertyValue / Description
IUPAC Name Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate
Common Abbreviation DMPA (Sodium Salt)
CAS Number 80724-31-8
Molecular Weight 636.76 g/mol
Molecular Formula C31​H59​Na2​O8​P
Phase Transition Temp ( Tm​ ) ~50 °C (Dependent on pH and ionic strength)
Net Charge (pH 7.4) Anionic (-1 to -2 depending on exact pKa of the phosphate)

Table 2: Comparative DMPA Formulation Strategies for Cellular Delivery [3],[2]

Formulation TypeTypical Lipid Molar RatioTarget Zeta PotentialTarget Cell / Application
Anionic Liposomes DMPA : EPC : Chol (1:2:1)-18 mV to -30 mVMacrophages (Subunit Vaccines)
Hybrid CaP-Liposomes DMPA : DMPC (1:1) + HAp-10 mV to -15 mVOsteoblasts (Bone Regeneration)

Experimental Protocols: Self-Validating Workflows

The following protocols detail the formulation of DMPA-based delivery systems. Each workflow is designed as a self-validating system, incorporating specific Quality Control (QC) gates to ensure reproducibility before proceeding to in vitro or in vivo applications.

Protocol 1: Formulation of DMPA-Based Anionic Liposomes via Thin-Film Hydration

This protocol outlines the generation of unilamellar DMPA liposomes for the delivery of hydrophilic cellular payloads.

Step 1: Lipid Mixing and Film Formation

  • Action: Dissolve DMPA, Egg Phosphatidylcholine (EPC), and Cholesterol in a 1:2:1 molar ratio in a chloroform/methanol mixture (2:1 v/v) within a round-bottom flask. Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin, uniform lipid film. Dry under a vacuum desiccator overnight.

  • Causality: The organic solvent mixture ensures the homogeneous distribution of lipids with differing polarities. Cholesterol is included to modulate membrane fluidity, filling the interstitial spaces between the saturated myristoyl chains of DMPA, thereby reducing membrane permeability to hydrophilic solutes[5].

Step 2: Hydration

  • Action: Hydrate the lipid film with a physiological buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) containing the water-soluble payload. Maintain the hydration temperature strictly at 60 °C using a water bath.

  • Causality: Hydration must occur at least 10 °C above the phase transition temperature ( Tm​ ) of the highest-melting lipid. Because DMPA has a Tm​ of ~50 °C, hydrating at 60 °C ensures the lipid bilayer is in a highly fluid, liquid-crystalline state, which is an absolute requirement for spontaneous vesiculation and high encapsulation efficiency[4].

Step 3: Extrusion and Sizing

  • Action: Pass the resulting multilamellar vesicle (MLV) suspension through a 100 nm polycarbonate track-etched membrane 11 to 15 times using a mini-extruder. The extruder block must be pre-heated and maintained at 60 °C.

  • Causality: High-pressure extrusion physically forces the MLVs to reorganize into uniform, small unilamellar vesicles (SUVs). Operating below the Tm​ would cause membrane rupture and filter clogging; maintaining 60 °C ensures the membrane remains pliable.

Step 4: Quality Control (Self-Validation Gate)

  • Action: Measure hydrodynamic size via Dynamic Light Scattering (DLS) and surface charge via electrophoretic light scattering.

  • Validation Criteria: A successful batch must yield a Z-average diameter of 100–130 nm, a Polydispersity Index (PDI) < 0.2, and a Zeta Potential < -20 mV. A less negative charge indicates incomplete DMPA incorporation or excessive buffer salt shielding, which will compromise APC targeting[3].

Protocol 2: Synthesis of DMPA-Calcium Phosphate (CaP) Hybrid Nanoparticles

This workflow leverages DMPA's anionic headgroup to template the biomineralization of hydroxyapatite (HAp), creating a core-shell nanoparticle for sustained intracellular delivery and bone tissue targeting[2],[6].

Step 1: Calcium Pre-incubation

  • Action: Incubate pre-formed DMPA liposomes (generated via Protocol 1) with 100 mM CaCl2​ under gentle magnetic stirring for 30 minutes at room temperature.

  • Causality: Ca2+ ions electrostatically bind to the exposed anionic phosphate groups of DMPA. This creates a localized high concentration of calcium on the liposomal surface, serving as thermodynamic nucleation sites for biomineralization[2].

Step 2: Phosphate Addition and Biomineralization

  • Action: Dropwise add 60 mM Na2​HPO4​ to the suspension while strictly maintaining the pH at 7.4 using dilute NaOH. Stir continuously for 12 hours.

  • Causality: The controlled addition of phosphate triggers the precipitation of calcium phosphate directly onto the DMPA template rather than in the bulk solution. The resulting HAp shell acts as a rigid diffusion barrier, significantly slowing the release of encapsulated drugs until the particle is internalized and degraded in the acidic environment of the endolysosome[2].

Step 3: Quality Control (Self-Validation Gate)

  • Action: Centrifuge the suspension at 10,000 × g to pellet the hybrid nanoparticles, discarding unreacted salts in the supernatant. Resuspend and analyze via Transmission Electron Microscopy (TEM).

  • Validation Criteria: TEM must confirm a dense, electron-opaque CaP shell surrounding the electron-lucent liposomal core. Absence of this shell indicates failed biomineralization.

Visualizations of Delivery Mechanisms

G LIPIDS Lipid Mixture (DMPA, PC, Cholesterol) FILM Dry Lipid Film Formation (Rotary Evaporation) LIPIDS->FILM HYDRATION Hydration > 50°C (Above DMPA Tm) FILM->HYDRATION EXTRUSION Extrusion & Sizing (100 nm Polycarbonate) HYDRATION->EXTRUSION LIPOSOMES Anionic DMPA Liposomes (Zeta Potential < -20 mV) EXTRUSION->LIPOSOMES UPTAKE Cellular Uptake (Scavenger Receptors / APCs) LIPOSOMES->UPTAKE RELEASE Endosomal Escape & Cytosolic Delivery UPTAKE->RELEASE

Workflow of DMPA-based anionic liposome preparation and subsequent cellular delivery pathway.

G DMPA DMPA (Sodium Salt) ANIONIC Anionic Phosphate Headgroup DMPA->ANIONIC MYRISTOYL Dimyristoyl Tails (14:0) DMPA->MYRISTOYL ELEC Electrostatic Complexation (Cationic Payloads / Ca2+) ANIONIC->ELEC REPULSION Vesicle Stability (Charge Repulsion) ANIONIC->REPULSION FLUIDITY Membrane Fluidity (Tm ~ 50°C) MYRISTOYL->FLUIDITY RELEASE Controlled Drug Release ELEC->RELEASE MACROPHAGE Targeted APC Uptake REPULSION->MACROPHAGE FLUIDITY->RELEASE

Logical relationship between DMPA physicochemical properties and cellular delivery outcomes.

References

  • Schmidt, S. T., Foged, C., Korsholm, K. S., Rades, T., & Christensen, D. (2016). Liposome-Based Adjuvants for Subunit Vaccines: Formulation Strategies for Subunit Antigens and Immunostimulators. Pharmaceutics, 8(1), 7.[Link]

  • Skrinda-Melne, M., Locs, J., Grava, A., & Dubnika, A. (2023). Calcium phosphates enhanced with liposomes – the future of bone regeneration and drug delivery. Journal of Liposome Research, 34(2), 1-41.[Link]

  • Szoka, F., & Papahadjopoulos, D. (1980). Comparative properties and methods of preparation of lipid vesicles (liposomes). Annual Review of Biophysics and Bioengineering, 9, 467-508.[Link]

  • Pagano, R. E., & Weinstein, J. N. (1978). Interactions of liposomes with mammalian cells. Annual Review of Biophysics and Bioengineering, 7, 435-468.[Link]

Sources

Application

High-Yield, High-Purity RNA Extraction from Tissues Treated with Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate and Other Lipid-Based Formulations

Application Note & Protocol Introduction: The Challenge of Lipid-Rich Samples in Transcriptomics The advancement of drug delivery systems and novel therapeutics often involves the use of lipid-based formulations to enhan...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Introduction: The Challenge of Lipid-Rich Samples in Transcriptomics

The advancement of drug delivery systems and novel therapeutics often involves the use of lipid-based formulations to enhance bioavailability, stability, and cellular uptake.[1][2] Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate, a synthetic phospholipid analog, is representative of a class of compounds used in applications such as liposome preparation for RNAi delivery.[3][4][5] A critical step in evaluating the biological impact of such treatments is the analysis of gene expression through methods like RT-qPCR and RNA-sequencing. However, the very nature of these lipid-based agents presents a significant challenge to the foundational step of these analyses: the extraction of high-quality RNA.

Tissues treated with such compounds become artificially lipid-enriched. These excess lipids can severely interfere with standard RNA extraction protocols, leading to:

  • Reduced RNA Yield: Lipids can physically trap nucleic acids, preventing their complete solubilization and recovery.

  • Poor RNA Purity: Co-precipitation of lipids with RNA results in contamination that artificially inflates concentration measurements and inhibits downstream enzymatic reactions. This is often indicated by low A260/230 ratios.[6][7][8]

  • Inhibition of Downstream Applications: Contaminating lipids and salts can inhibit enzymes crucial for cDNA synthesis and PCR amplification, leading to unreliable and non-reproducible gene expression data.[9]

This document provides two robust, optimized protocols for the extraction of total RNA from tissues treated with Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate or similar lipid-based compounds. The first is a modified phenol-chloroform method for maximum purity, and the second is an adapted column-based protocol for higher throughput.

Principle of Lipid Interference

The core of most RNA extraction methods is the partitioning of cellular components into different phases. The widely used guanidinium thiocyanate-phenol-chloroform (GITC-PC) method relies on a powerful chaotropic salt (GITC) to denature proteins, including RNases, and facilitate the separation of RNA from DNA and proteins upon the addition of chloroform and centrifugation under acidic conditions.[10][11][12][13] In this system:

  • RNA remains in the upper, polar aqueous phase.

  • DNA accumulates at the interphase.

  • Proteins and Lipids are partitioned into the lower, non-polar organic phase.[11][12]

The introduction of high concentrations of exogenous lipids disrupts this delicate partitioning. The amphipathic nature of phospholipids allows them to interfere at the phase boundaries, leading to the carryover of organic contaminants into the aqueous phase or the trapping of RNA in the interphase/organic phase. This necessitates specific modifications to standard protocols to effectively remove this lipid load.

Recommended Protocol 1: Modified TRI-Reagent (GITC-PC) Method

This method is recommended for achieving the highest possible purity, especially for sensitive downstream applications like RNA-sequencing. It incorporates additional steps to remove lipids before RNA precipitation.[14][15]

Materials:
  • TRI-Reagent or similar (e.g., TRIzol)

  • Chloroform

  • Isopropanol (ice-cold)

  • 75% Ethanol (prepared with RNase-free water, ice-cold)

  • RNase-free water

  • Homogenizer (rotor-stator or bead-based)

  • Refrigerated centrifuge (4°C)

  • RNase-free pipette tips and tubes

Step-by-Step Methodology:
  • Homogenization:

    • Weigh 50-100 mg of frozen tissue and place it in a 2 mL tube containing homogenization beads and 1 mL of TRI-Reagent.

    • Immediately homogenize the tissue until no visible fragments remain. Keep samples on ice to the extent possible.

    • Scientist's Note: Prompt homogenization in a powerful denaturant like TRI-Reagent is critical to inactivate endogenous RNases.[11] For lipid-rich samples, using 2-3 times the recommended volume of TRI-Reagent can improve lysis efficiency.[16]

  • Initial Phase Separation & Fat Removal:

    • Incubate the homogenate for 5 minutes at room temperature to ensure complete dissociation of nucleoprotein complexes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.[9]

    • After centrifugation, a layer of fat may be visible on top of the supernatant. Carefully aspirate and discard this lipid layer.

    • Transfer the cleared supernatant to a new RNase-free tube. This step is crucial for reducing the initial lipid load.[14][17]

  • Chloroform Extraction:

    • Add 0.2 mL of chloroform per 1 mL of TRI-Reagent used.

    • Secure the cap tightly and shake the tube vigorously for 15 seconds. Do not vortex.

    • Incubate at room temperature for 3-5 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.[18]

    • The mixture will separate into a lower red organic phase, an interphase, and a colorless upper aqueous phase containing the RNA.[12]

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new tube without disturbing the interphase.

    • Add 0.5 mL of ice-cold isopropanol per 1 mL of TRI-Reagent used.

    • Mix gently by inversion and incubate at -20°C for at least 1 hour to ensure complete precipitation of RNA.[10]

    • Centrifuge at 12,000 x g for 15 minutes at 4°C. The RNA will form a small white pellet at the bottom of the tube.[17]

  • RNA Wash:

    • Carefully decant the supernatant.

    • Wash the RNA pellet by adding 1 mL of ice-cold 75% ethanol.

    • Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C. Repeat this wash step twice to ensure thorough removal of residual salts.[17]

    • Scientist's Note: The ethanol wash is critical for removing co-precipitated salts (like guanidinium) which can lower the A260/230 ratio and inhibit downstream enzymes.[11]

  • Resuspension:

    • Carefully aspirate all remaining ethanol and briefly air-dry the pellet for 5-10 minutes. Do not over-dry, as this will make the RNA difficult to dissolve.

    • Resuspend the pellet in 20-50 µL of RNase-free water by gentle pipetting. Incubate at 55-60°C for 10 minutes to aid dissolution.

Recommended Protocol 2: Hybrid Phenol-Column Method

This protocol combines the robust lysis of a TRI-Reagent with the speed and convenience of a silica spin column, incorporating modifications for lipid removal.[18][19][20]

Materials:
  • Commercial RNA extraction kit with spin columns (e.g., Zymo Direct-zol, QIAGEN RNeasy Lipid Tissue Kit)[16][18]

  • Reagents from Protocol 1 (TRI-Reagent, Chloroform)

  • 100% Ethanol

Step-by-Step Methodology:
  • Homogenization & Fat Removal:

    • Perform Steps 1 and 2 from Protocol 1 (Homogenization and Initial Phase Separation & Fat Removal).

  • Aqueous Phase Transfer:

    • Perform Step 3 from Protocol 1 (Chloroform Extraction).

    • Carefully transfer the upper aqueous phase to a new RNase-free tube.

  • Ethanol Addition:

    • Add 1.5 volumes of 100% ethanol to the recovered aqueous phase and mix thoroughly by pipetting.[9] Do not centrifuge.

    • Scientist's Note: Adding a higher volume of ethanol helps to create the appropriate binding conditions for RNA to the silica membrane in the spin column.

  • Column Binding:

    • Transfer the mixture to the spin column provided in the kit.

    • Centrifuge according to the manufacturer's instructions (e.g., 12,000 x g for 1 minute) and discard the flow-through.[20]

  • Washing and Elution:

    • Follow the manufacturer's protocol for the subsequent wash steps (typically including a DNase treatment step on the column) and the final RNA elution.[18]

Quality Control and Data Interpretation

After extraction, it is imperative to assess RNA quality and quantity.

Data Presentation: Expected QC Metrics
ParameterMethod"Pure" RNA TargetIndication of Low Value
Purity (A260/A280) UV-Vis Spectrophotometry~2.0[6][8]Protein or phenol contamination[6]
Purity (A260/230) UV-Vis Spectrophotometry>1.8[7]Guanidinium salt or phenol contamination[8][21]
Integrity (RIN/RQN) Capillary Electrophoresis>7.0[8]RNA degradation
Concentration Spectrophotometry/FluorometrySample Dependent-

Scientist's Note: For tissues treated with lipid-based reagents, a low A260/230 ratio is the most common sign of failed extraction. The modifications in the protocols above, particularly the fat removal step and extra ethanol washes, are designed to mitigate this issue.[22]

Visualization of Workflows

Modified TRI-Reagent Workflow

Modified_TRI_Reagent_Workflow start Start: 50-100mg Tissue homogenize 1. Homogenize in 1mL TRI-Reagent start->homogenize incubate_rt 2. Incubate 5 min at RT homogenize->incubate_rt centrifuge1 3. Centrifuge 12,000g, 10 min, 4°C incubate_rt->centrifuge1 fat_removal 4. CRITICAL: Remove Top Lipid Layer centrifuge1->fat_removal add_chloroform 5. Add 0.2mL Chloroform & Shake fat_removal->add_chloroform centrifuge2 6. Centrifuge 12,000g, 15 min, 4°C add_chloroform->centrifuge2 get_aqueous 7. Transfer Aqueous Phase centrifuge2->get_aqueous precipitate 8. Add 0.5mL Isopropanol Incubate -20°C, 1 hr get_aqueous->precipitate centrifuge3 9. Centrifuge 12,000g, 15 min, 4°C precipitate->centrifuge3 wash 10. Wash Pellet 2x with 75% Ethanol centrifuge3->wash resuspend 11. Air Dry & Resuspend in H2O wash->resuspend end Pure RNA resuspend->end

Caption: Modified TRI-Reagent workflow for lipid-rich tissues.

Hybrid Phenol-Column Workflow

Hybrid_Column_Workflow start Start: Steps 1-7 of TRI-Reagent Protocol (Aqueous Phase Recovery) add_etoh 1. Add 1.5 volumes 100% Ethanol (To Aqueous Phase) start->add_etoh bind 2. Load Mixture onto Spin Column add_etoh->bind centrifuge_bind 3. Centrifuge & Discard Flow-through bind->centrifuge_bind wash_dnase 4. On-Column DNase Treatment & Wash Steps (Per Kit Protocol) centrifuge_bind->wash_dnase elute 5. Elute RNA wash_dnase->elute end Pure RNA elute->end

Caption: Hybrid workflow combining phenol extraction with column purification.

References

  • RNA Extraction for Lipid-Rich Tissues. (n.d.). Protocols.io. Retrieved from [Link][19]

  • Chomczynski, P., & Sacchi, N. (2006). The single-step method of RNA isolation by acid guanidinium thiocyanate–phenol–chloroform extraction: twenty-something years on. Nature Protocols, 1(2), 581-585. Retrieved from [Link][10][13]

  • Guanidium thiocyanate-phenol-chloroform extraction. (n.d.). Labster. Retrieved from [Link][11]

  • Farrar, V., & Calisi, R. (2022). RNA Extraction for Lipid-Rich Tissues. ResearchGate. Retrieved from [Link][18][20]

  • Acid guanidinium thiocyanate-phenol-chloroform extraction. (n.d.). Wikipedia. Retrieved from [Link][12]

  • Zhang, H., Liu, Y., Yu, B., & Lu, R. (2023). An Optimized TRIzol-Based Method for Isolating RNA from Adipose Tissue. BioTechniques, 74(5), 203-209. Retrieved from [Link][14][23][24]

  • Farrar, V., & Calisi, R. (2022). RNA Extraction for Lipid-Rich Tissues v1. ResearchGate. Retrieved from [Link]

  • Zhang, H., et al. (2023). An Optimized TRIzol-Based Method for Isolating RNA from Adipose Tissue. BioTechniques. PDF available at [Link][17]

  • Thermo Fisher Scientific. (n.d.). 260/280 and 260/230 Ratios. NanoDrop Technical Bulletin. Retrieved from [Link][6]

  • Adiconis, X., et al. (2013). Highly efficient method for isolation of total RNA from adipose tissue. BMC Research Notes, 6, 396. Retrieved from [Link][9]

  • RNA extraction method - Guanidinium thiocyanate Phenol method. (2020). YouTube. Retrieved from [Link][25]

  • QIAGEN. (n.d.). RNA quantification and quality control methods. Retrieved from [Link][7]

  • Norgen Biotek Corp. (n.d.). Revised Guidelines for RNA Quality Assessment for Diverse Biological Sample Input. Retrieved from [Link][21]

  • PennState Huck Institutes. (n.d.). RNA-seq Sample Guidelines. Retrieved from [Link][8]

  • Blue-Ray Biotech. (n.d.). Comprehensive Nucleic Acid Quality Control. Retrieved from [Link][26]

  • Singh, M., et al. (2020). Optimising total RNA quality and quantity by phenol-chloroform extraction method from human visceral adipose tissue: A standardisation study. PLoS One, 15(10), e0240426. Retrieved from [Link][22]

  • St-Gelais, F., et al. (2019). RNAi Transfection Results in Lipidome Changes. Proteomics, 19(12), e1800298. Retrieved from [Link][27][28]

  • Biocompare. (2023). Isolating RNA from Difficult Samples. Retrieved from [Link][29]

  • ResearchGate. (2016). Having problems extracting RNA from cells with high lipid contents, any solutions? Retrieved from [Link][16]

  • Liu, Y., et al. (2022). Effect of the array of amines on the transfection efficiency of cationic peptidomimetic lipid molecules into neural cells. RSC Advances, 12(35), 22965-22973. Retrieved from [Link][4]

  • Tashko, G. (2026). RNA Interference Medications in Lipid Disorders. Dr. Tashko. Retrieved from [Link][5]

  • Al-Shehri, M., et al. (2017). Next-Generation Lipids in RNA Interference Therapeutics. ACS Nano, 11(8), 7643-7659. Retrieved from [Link][1]

  • Gindy, M. E., & Taggart, B. (2012). Challenges in the pharmaceutical development of lipid-based short interfering ribonucleic acid therapeutics. Expert Opinion on Drug Delivery, 9(2), 155-165. Retrieved from [Link][2]

  • Schug, K. A., et al. (2025). Challenges and advances in analytical separation techniques for RNA-lipid nanoparticle therapeutics. Analytical and Bioanalytical Chemistry. Retrieved from [Link][30]

  • News-Medical.Net. (2021). Researchers test a library of lipid-based compounds to enable safe delivery of RNA drugs to the lungs. Retrieved from [Link][31]

  • MolPort. (n.d.). 2-amino-3-{[(2R)-2,3-bis(tetradecanoyloxy)propyl phosphonato]oxy}propanoic acid. Retrieved from [Link][32]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting aggregation of Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate in aqueous solutions

Welcome to the Technical Support Center for lipid formulation and biophysics. As a Senior Application Scientist, I frequently encounter challenges regarding the hydration and stability of Sodium (R)-2,3-bis(tetradecanoyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipid formulation and biophysics. As a Senior Application Scientist, I frequently encounter challenges regarding the hydration and stability of Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate—commonly known as DMPA-Na or 1,2-dimyristoyl-sn-glycero-3-phosphate sodium salt.

DMPA-Na is a saturated, anionic phosphatidic acid derivative. While it is highly valuable for engineering functionalized liposomes, its unique physicochemical properties make it highly susceptible to aggregation if the thermodynamic and electrostatic environments are not strictly controlled. This guide provides an authoritative, causality-driven framework to troubleshoot and resolve these issues.

Section 1: Diagnostic FAQs (The "Why" and "How")

Q1: My DMPA-Na lipid film forms a cloudy, clumpy suspension immediately upon adding the hydration buffer. What is the mechanistic cause? A1: This is a classic thermodynamic failure during the hydration phase. DMPA has a gel-to-liquid crystalline phase transition temperature ( Tm​ ) of approximately 51–52 °C[1][2]. If your hydration buffer is below this temperature, the 14:0 myristoyl chains remain in a rigid gel ( Lβ​ ) phase. In this state, the lipid sheets cannot fluidize, swell, or self-close into vesicles, resulting in macroscopic aggregates[3][4].

  • Corrective Action: Always pre-heat your hydration buffer to at least 10 °C above the Tm​ (i.e., 60–65 °C) before adding it to the lipid film. Maintain this temperature throughout the entire hydration and sizing (extrusion/sonication) process[3][5].

Q2: I successfully hydrated the lipid at 65 °C, but after cooling and adding my experimental buffer, the liposomes precipitated. Why? A2: The causality here is likely electrostatic. DMPA-Na relies on the negative charge of its phosphate headgroup for inter-vesicular electrostatic repulsion, which prevents aggregation. The secondary pKa​ ( pKa2​ ) of phosphatidic acid in a lipid bilayer is typically between 6.9 and 7.9[6]. If your experimental buffer has a pH below 6.5, the phosphate groups become protonated, neutralizing the surface charge. Without this Coulombic repulsion, van der Waals forces dominate, driving rapid aggregation[7][8].

  • Corrective Action: Verify the pH of your final buffer. Maintain the pH between 7.4 and 8.0 to ensure the phosphate headgroups remain sufficiently ionized.

Q3: My buffer is at pH 7.4, and I hydrated at 65 °C, yet I still see gradual flocculation over 24 hours. What am I missing? A3: You are likely experiencing cation-induced bridging. Phosphatidic acids have a high affinity for divalent cations like Ca2+ and Mg2+ . Even trace amounts of these ions in your buffer or water source will coordinate with the anionic phosphate headgroups of adjacent liposomes, forming a physical "bridge" that fuses the vesicles together[2][7].

  • Corrective Action: Use strictly Milli-Q (18.2 MΩ·cm) ultrapure water[1]. If your biological assay permits, supplement your buffer with 1 mM EDTA to chelate trace divalent cations.

Section 2: Physicochemical Parameters & Aggregation Triggers

To successfully formulate with DMPA-Na, you must design your experiments around its physical limits. Below is a summary of the critical parameters that dictate its phase behavior and colloidal stability.

ParameterValue / ThresholdMechanistic Implication
Phase Transition ( Tm​ ) ~51.0 °C - 52.0 °CDefines the minimum temperature required for bilayer fluidity. Hydration below this causes physical clumping[1][2].
Primary pKa​ ( pKa1​ ) ~3.0 - 4.0pH must remain strictly above this to maintain any anionic charge[6].
Secondary pKa​ ( pKa2​ ) ~6.9 - 7.9At physiological pH (7.4), DMPA exists in a monoanionic/dianionic equilibrium. Dropping pH below 6.5 triggers aggregation[6][8].
Divalent Cation Sensitivity <1.0 mM Ca2+/Mg2+ High susceptibility to inter-vesicle bridging. Requires chelators (EDTA) or strict ion-free environments[2][7].

Section 3: Validated Protocol for DMPA-Na LUV Preparation

This protocol is designed as a self-validating system . If the visual checkpoints described below fail, do not proceed to the next step; instead, consult the troubleshooting diagrams in Section 4.

Step 1: Lipid Film Formation

  • Dissolve DMPA-Na powder in a Chloroform:Methanol mixture (typically 2:1 v/v) to achieve a concentration of 10-20 mg/mL[3].

  • Transfer the solution to a round-bottom flask and evaporate the solvent using a rotary evaporator under a gentle vacuum at 40 °C[5].

  • Validation Checkpoint: The resulting lipid film must appear as a uniform, thin, opaque layer on the flask walls. Dry under a high vacuum for an additional 2 hours to remove trace solvents[9].

Step 2: High-Temperature Hydration

  • Pre-heat your chosen hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4, strictly Ca2+ -free) to 65 °C in a water bath.

  • Add the heated buffer to the lipid film to achieve the desired final lipid concentration (e.g., 1-5 mg/mL).

  • Agitate the flask vigorously using a vortex mixer while maintaining the temperature at 65 °C for 30-60 minutes[3][9].

  • Validation Checkpoint: The suspension should become uniformly milky and turbid, indicating the formation of Multilamellar Vesicles (MLVs). There should be no visible flakes or solid chunks clinging to the glass.

Step 3: Sizing via Extrusion

  • Assemble a mini-extruder with a 100 nm polycarbonate membrane and place it on a heating block set to 65 °C . Allow it to equilibrate for 10 minutes[5][9].

  • Pass the hot MLV suspension through the membrane 11 to 21 times (always ending on an odd number to ensure the final volume is collected in the destination syringe).

  • Validation Checkpoint: The suspension must transition from a milky, opaque liquid to a highly translucent, slightly bluish dispersion. This optical shift confirms the successful generation of Large Unilamellar Vesicles (LUVs)[1].

Section 4: Mechanistic Workflows

Troubleshooting Start DMPA-Na Aggregation Detected CheckTemp Is Hydration Temp > 55°C (Above Tm)? Start->CheckTemp FixTemp Heat to 65°C During Hydration CheckTemp->FixTemp No CheckBuffer Check Buffer Composition (pH & Ions) CheckTemp->CheckBuffer Yes FixTemp->CheckBuffer CheckPH Is pH < 6.5? CheckBuffer->CheckPH FixPH Adjust pH to 7.4 (Ensure Deprotonation) CheckPH->FixPH Yes CheckIons Are Ca2+/Mg2+ present? CheckPH->CheckIons No FixPH->CheckIons FixIons Add 1mM EDTA or Use Milli-Q Water CheckIons->FixIons Yes Success Stable LUV/SUV Dispersion CheckIons->Success No FixIons->Success

Decision tree for diagnosing and resolving DMPA-Na aggregation in aqueous formulations.

Mechanism DMPA DMPA-Na Monomers (Anionic Headgroup) Protonation Low pH (< 6.5) Protonation of Phosphate DMPA->Protonation Cations Divalent Cations (Ca2+, Mg2+) DMPA->Cations GelPhase T < 52°C Gel Phase (Lβ) DMPA->GelPhase RepulsionLoss Loss of Electrostatic Repulsion Protonation->RepulsionLoss Bridging Inter-vesicle Cation Bridging Cations->Bridging Rigid Rigid Hydrocarbon Chains GelPhase->Rigid Agg Macroscopic Aggregation / Precipitation RepulsionLoss->Agg Bridging->Agg Rigid->Agg

Mechanistic pathways driving the macroscopic aggregation of DMPA-Na liposomes.

References

  • Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method . PLOS One. [Link]

  • What Makes the Bioactive Lipids Phosphatidic Acid and Lysophosphatidic Acid So Special? ResearchGate. [Link]

  • Liposome Preparation - Bio-protocol . Bio-protocol. [Link]

  • Lipid Melting Transitions Involve Structural Redistribution of Interfacial Water . The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Inverse-phosphocholine lipids: A remix of a common phospholipid . PMC - NIH.[Link]

  • WO2010060068A1 - Liposome drug carriers with ph-sensitivity.
  • Nanovesicles drive a tunable dynamical arrest of microparticles . PMC - NIH. [Link]

  • Lipid Structure Determines the Differential Impact of Single Metal Additions and Binary Mixtures of Manganese, Calcium and Magnesium on Membrane Fluidity and Liposome Size . MDPI. [Link]

Sources

Optimization

How to improve the solubility of Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate for biological assays

Topic: Improving the Solubility of Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate (DMPA-Na) Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Sodium (R)-2,3-bis(tetradecanoylo...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Improving the Solubility of Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate (DMPA-Na) Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate (DMPA-Na; CAS 80724-31-8) is a saturated anionic phosphatidic acid containing two myristic acid (14:0) chains. While it is a critical component for evaluating lipid fusion, membrane curvature, and intracellular signaling[], its integration into aqueous biological assays presents significant physiochemical hurdles. The highly hydrophobic lipid tails combined with a charged phosphate headgroup drive rapid aggregation in aqueous environments, leading to underestimated biological activity and variable assay data[2].

This support guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure reliable DMPA-Na solubilization.

Part 1: Quantitative Solubility Profiles

Understanding the baseline solubility limits of DMPA-Na is the first step in assay design. The table below synthesizes the solubility thresholds across common solvent systems:

Solvent SystemSolubility LimitOptimal Use CaseReference
Chloroform (Pure) < 1.5 - 1.6 mg/mLNot recommended without gentle heating (50-60°C).[3],[4]
Chloroform:Methanol:Water (1:1:0.1 v/v) > 5.0 mg/mLGold Standard for primary stock solution preparation.[4],[]
50% Ethanol ~ 1.0 mg/mLIntermediate dilutions for specific solvent-shift assays.[5]
Aqueous Buffers (PBS, TBS) Sparingly SolubleRequires liposomal formulation or carrier proteins.[3],[6]
Part 2: Troubleshooting Guide & FAQs

Q1: My DMPA-Na powder is not dissolving completely in pure chloroform. What is the mechanistic cause, and how do I fix it? Causality: Saturated acidic lipids like DMPA-Na exhibit strong intermolecular hydrogen bonding and electrostatic interactions between their phosphate headgroups. These forces create a rigid crystalline lattice that is highly resistant to solvation by non-polar solvents like pure chloroform[7]. Solution: You must introduce a polar co-solvent to disrupt these headgroup interactions. The industry standard is to use a ternary solvent mixture. Adding a small amount of methanol and deionized water (e.g., Chloroform:Methanol:Water at 1:1:0.1 v/v) significantly enhances solvation thermodynamics, allowing concentrations to exceed 5 mg/mL[4],[].

Q2: When I dilute my organic stock solution directly into my aqueous assay buffer, the lipid precipitates. How can I prevent this? Causality: The "solvent-shift" method often fails for highly hydrophobic lipids. The sudden increase in the dielectric constant of the medium forces the myristoyl chains to rapidly aggregate to minimize contact with water (the hydrophobic effect). Instead of forming uniform micelles, the lipid self-assembles into macroscopic, insoluble precipitates[2]. Solution: Do not use direct dilution for high-concentration assays. Instead, formulate the lipid as Small Unilamellar Vesicles (SUVs) via the lipid film hydration method[8]. If direct dilution is strictly required for High-Throughput Screening (HTS), keep the final organic solvent concentration below 1% and employ carrier proteins like Bovine Serum Albumin (BSA) to chaperone the lipid monomers in solution.

Q3: How do I ensure that residual organic solvents do not cause cellular toxicity in my cell-based bioassays? Causality: Organic solvents like chloroform and methanol disrupt cell membranes and denature target proteins, leading to false positives or negatives in bioassays[3]. Solution: Utilize the lipid film hydration technique. By evaporating the organic solvent under a nitrogen stream and subjecting the film to vacuum desiccation overnight, you remove >99.9% of the volatile solvent[8]. The lipid is then rehydrated purely in your assay buffer.

Part 3: Validated Experimental Protocols
Protocol A: Preparation of DMPA-Na SUVs via Lipid Film Hydration

This protocol utilizes a self-validating system to ensure the transition from a heterogeneous suspension to a monodisperse, biologically compatible SUV population.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve DMPA-Na powder in a Chloroform:Methanol:Water (1:1:0.1 v/v) mixture to a final concentration of 5 mg/mL in a glass round-bottom flask[4],[].

  • Film Formation: Evaporate the solvent using a gentle stream of dry nitrogen or argon in a fume hood. Rotate the flask continuously to form a thin, uniform lipid film on the glass wall[8].

  • Desiccation: Place the flask under a vacuum pump for a minimum of 4 hours (preferably overnight) to extract all residual trace solvents[8].

  • Hydration (Critical Step): Add the desired volume of pre-warmed aqueous assay buffer (e.g., PBS). Mechanistic requirement: The buffer must be heated above the phase transition temperature (Tm) of DMPA. Hydrate at 35°C for 30-60 minutes with vigorous vortexing to form cloudy Multilamellar Vesicles (MLVs)[8].

  • Sizing (Extrusion): Pass the cloudy MLV suspension through a polycarbonate membrane filter (100 nm pore size) using a mini-extruder. Repeat this process 11-15 times. The mechanical shear force reorganizes the MLVs into uniform SUVs[8].

  • Self-Validation Check: Measure the hydrodynamic radius via Dynamic Light Scattering (DLS). A successful preparation will yield a single peak around 50-100 nm with a Polydispersity Index (PDI) < 0.2. If the PDI is > 0.3 or the solution remains cloudy, the extrusion process is incomplete and must be repeated.

Part 4: Visualizations of Solubilization Dynamics

G A 1. Primary Stock CHCl3:MeOH:H2O (1:1:0.1) B 2. Solvent Evaporation (Nitrogen Stream) A->B C 3. Vacuum Desiccation (Overnight) B->C D 4. Aqueous Hydration (Buffer > 35°C) C->D E 5. MLV Suspension (Cloudy) D->E F 6. Extrusion / Sonication (Energy Input) E->F G 7. SUV / LUV Solution (Clear/Opalescent) F->G

Workflow for formulating DMPA-Na into aqueous-compatible unilamellar vesicles.

G Start DMPA-Na (Solid) Org Organic Solution (>5 mg/mL) Start->Org DirDil Direct Aqueous Dilution (Solvent Shift) Start->DirDil Avoid Org->DirDil Hydration Lipid Film Hydration (Solvent Removal) Org->Hydration Preferred Pathway Precip Aggregation / Precipitation (Assay Failure) DirDil->Precip Hydrophobic Effect Carrier Carrier Protein Addition (e.g., BSA) Precip->Carrier Rescue Strategy Success Bioavailable DMPA-Na (Assay Success) Hydration->Success Carrier->Success

Mechanistic pathways of DMPA-Na solubilization, highlighting failure points.

References
  • Product Information - Biokom: 1,2-dimyristoyl-sn-glycero-3-phosphate (sodium salt). Biokom.
  • 1,2-Dimyristoyl-sn-glycero-3-phosphate sodium salt Manufacturers. Muby Chemicals.
  • 1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt (DMPA). Echelon Biosciences Inc.
  • How Do I Solubilize My Acidic Lipid (PG, PS, PA, Etc.) In Chloroform? Avanti Research.
  • CAS 80724-31-8 (14:0 PA (sodium salt)). BOC Sciences.
  • Avanti Polar Lipids - Nanobiotec: Method of Liposome Preparation. Unicamp.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed / Drug Discov Today.

Sources

Troubleshooting

Strategies to prevent the degradation of Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate during storage

Welcome to the Advanced Lipid Formulation Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing degradation issues with synthetic phospholipids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Lipid Formulation Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing degradation issues with synthetic phospholipids.

This guide provides an authoritative, mechanistic approach to handling Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate —commonly known as 1,2-dimyristoyl-sn-glycero-3-phosphate sodium salt (DMPA-Na) . Because DMPA-Na is a critical anionic phospholipid used in liposomes, lipid nanoparticles (LNPs), and biomembrane research, maintaining its structural integrity is paramount for reproducible experimental outcomes[1].

The Mechanistic Basis of DMPA-Na Degradation

Unlike unsaturated lipids (e.g., DOPC or POPC), DMPA-Na features two fully saturated myristoyl (14:0) chains. This saturation renders it highly resistant to oxidative degradation (lipid peroxidation). Therefore, the primary threat to DMPA-Na stability is ester bond hydrolysis [2].

Hydrolysis targets the ester linkages at the sn-1 and sn-2 positions of the glycerol backbone, cleaving the fatty acid chains to yield lysophosphatidic acid (Lyso-PA) and free myristic acid . This reaction is highly dependent on temperature, pH, and water activity.

Pathway DMPA DMPA-Na (Intact Phospholipid) Hydrolysis Ester Bond Hydrolysis (sn-1 or sn-2) DMPA->Hydrolysis Water H2O + Temp/pH Extremes Water->Hydrolysis LysoPA Lyso-PA (Degradant) Hydrolysis->LysoPA FFA Free Myristic Acid (Degradant) Hydrolysis->FFA

Figure 1: Primary hydrolytic degradation pathway of DMPA-Na yielding Lyso-PA and free fatty acids.

Frequently Asked Questions (Troubleshooting)

Q1: My bulk DMPA-Na powder shows Lyso-PA degradation peaks on HPLC-ELSD after 6 months at -20°C. Why is it degrading in a solid state?

The Causality: The sodium salt of phosphatidic acid is inherently hygroscopic. If a vial is removed from the -20°C freezer and opened immediately, ambient humidity rapidly condenses onto the cold powder. Even microscopic amounts of water introduced into the vial will initiate slow, solid-state hydrolysis over months of storage. The Solution: Always allow the sealed vial to equilibrate to room temperature for at least 30–60 minutes before opening. After use, backfill the vial with an inert gas (Argon or Nitrogen) before returning it to the freezer.

Q2: We formulated DMPA-Na into aqueous liposomes, but observed rapid degradation within 7 days at room temperature. How can we extend the aqueous shelf-life?

The Causality: Phospholipid hydrolysis in unbuffered water is autocatalytic . As the ester bonds hydrolyze, free myristic acid is released into the aqueous microenvironment, lowering the local pH. Because ester hydrolysis is acid-catalyzed, this pH drop exponentially accelerates further degradation [2]. The Solution: You must strictly buffer your aqueous formulations. Research indicates that the hydrolysis rate constant ( kobs​ ) for saturated phospholipids is minimized at a pH of 6.0 to 6.5 [3]. Buffer the system (e.g., using 50 mM Histidine or Citrate at pH 6.5) and store the final suspension at 4°C.

Q3: Can I simply freeze my aqueous DMPA-Na liposome suspensions at -80°C to halt hydrolysis?

The Causality: No, not without a cryoprotectant. Freezing aqueous liposomes causes the formation of ice crystals that mechanically shear and rupture the lipid bilayer. Upon thawing, the disrupted membrane exposes previously protected hydrophobic ester bonds to the aqueous interface, paradoxically accelerating hydrolysis and causing particle aggregation. The Solution: If freezing is mandatory, incorporate a lyoprotectant/cryoprotectant (such as 10% w/v Trehalose or Sucrose) into the hydration buffer. This forms an amorphous glass matrix during freezing, preserving the bilayer structure.

Quantitative Stability Data

The following table summarizes the expected stability of DMPA-Na across various matrices and conditions, allowing you to select the optimal storage strategy for your workflow [1][4].

Storage StateMatrix / SolventTemperatureExpected StabilityPrimary Degradation Risk
Powder (Sealed) Anhydrous-20°C≥ 2 YearsCondensation (Moisture)
Lipid Film N2/Argon Purged-20°C6 - 12 MonthsResidual Solvent/Moisture
Stock Solution Chloroform-20°C3 - 6 MonthsSolvent Evaporation
Aqueous Liposomes pH 6.5 Buffer4°C2 - 4 WeeksEster Hydrolysis
Aqueous Liposomes Unbuffered Water25°C< 7 DaysAutocatalytic Hydrolysis

Validated Experimental Protocols

To ensure scientific integrity, every protocol provided here is designed as a self-validating system . This means built-in quality control steps are included to verify the success of the procedure before moving to downstream applications.

Protocol A: Preparation and Storage of Anhydrous DMPA-Na Aliquots

Repeated freeze-thaw cycles and moisture exposure of the bulk API powder are the leading causes of batch-to-batch inconsistency. Converting the bulk powder into single-use lipid films eliminates this variable.

Step-by-Step Methodology:

  • Equilibration: Remove the bulk DMPA-Na vial from -20°C and let it stand at room temperature in a desiccator for 1 hour.

  • Dissolution: Dissolve the powder in anhydrous, HPLC-grade Chloroform to achieve a concentration of 1.6 mg/mL to 10 mg/mL. Note: DMPA-Na is sparingly soluble in water but readily dissolves in chloroform.

  • Aliquoting: Transfer precise volumes (e.g., 1 mL) into pre-weighed, amber glass vials.

  • Evaporation: Gently evaporate the chloroform using a steady stream of high-purity Nitrogen (N2) gas while rotating the vial to form a thin, uniform lipid film on the glass walls.

  • Desiccation: Place the vials in a vacuum desiccator overnight to remove trace residual solvent.

  • Sealing: Purge each vial with Argon gas, seal tightly with PTFE-lined caps, and store at -20°C.

  • Self-Validation Step: Re-dissolve one pilot aliquot in chloroform and run Thin Layer Chromatography (TLC) using a mobile phase of Chloroform:Methanol:Water (65:25:4). Expose to iodine vapor. You should observe a single intact DMPA-Na spot (Rf ~0.6) and zero presence of a Lyso-PA band (Rf ~0.2).

Workflow Step1 1. Receive DMPA-Na (Crystalline Solid) Step2 2. Equilibrate to Room Temp (Prevent Condensation) Step1->Step2 Step3 3. Dissolve in Chloroform (~1.6 mg/mL) Step2->Step3 Step4 4. Aliquot into Amber Vials Step3->Step4 Step5 5. Evaporate via N2 Stream (Form Lipid Film) Step4->Step5 Step6 6. Purge with Argon & Seal Store at -20°C Step5->Step6

Figure 2: Optimal workflow for preparing and storing anhydrous DMPA-Na lipid film aliquots.

Protocol B: Aqueous Formulation with Minimized Hydrolytic Risk

When hydrating DMPA-Na films to create liposomes, the aqueous environment must be strictly controlled to prevent the autocatalytic degradation loop.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Histidine or Citrate buffer. Adjust the pH precisely to 6.5 using NaOH/HCl.

  • Degassing: Degas the buffer via sonication under vacuum for 15 minutes, then purge with Nitrogen gas. Mechanistic note: While DMPA-Na is saturated, removing dissolved oxygen protects co-formulated unsaturated lipids and stabilizes the buffer.

  • Hydration: Add the degassed buffer to the DMPA-Na lipid film. Hydrate at a temperature 5–10°C above the lipid's phase transition temperature (Tm of DMPA is ~50°C, so hydrate at 60°C) for no longer than 30 minutes to minimize thermal degradation.

  • Extrusion: Extrude the suspension through polycarbonate membranes to achieve the desired vesicle size (e.g., 100 nm).

  • Storage: Immediately cool the formulation to 4°C.

  • Self-Validation Step: Measure the pH of the final liposomal suspension and record it. Re-measure the pH after 48 hours at 4°C. The pH must remain stable at 6.5 ± 0.1. A measurable drop in pH is an early, definitive indicator that autocatalytic ester hydrolysis has initiated [4].

References

  • Jukebek, et al. "Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability." Langmuir (ACS Publications), 2023. Available at:[Link]

  • Herman, C., et al. "Phospholipid hydrolysis in a pharmaceutical emulsion assessed by physicochemical parameters and a new analytical method." European Journal of Pharmaceutics and Biopharmaceutics, 2005. Available at:[Link]

Optimization

Overcoming challenges in the quantification of Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate

Welcome to the Analytical Lipidomics Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the quantification of Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate—commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Lipidomics Support Hub.

As a Senior Application Scientist, I frequently encounter researchers struggling with the quantification of Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate—commonly referred to in the laboratory as 1,2-dimyristoyl-sn-glycero-3-phosphate sodium salt, or DMPA-Na .

Because DMPA is a phosphatidic acid (PA) characterized by a highly polar phosphate monoester headgroup and two hydrophobic myristoyl (14:0) chains, it presents a "perfect storm" of analytical challenges. Researchers routinely face poor extraction recoveries, severe adsorption to metal LC hardware, and ion suppression during mass spectrometry. This guide provides field-proven, self-validating protocols to overcome these specific hurdles and ensure scientific integrity in your lipidomics workflows.

Sample Preparation & Extraction Troubleshooting

Q: Why am I seeing extremely low recovery of DMPA when using standard Folch or Bligh-Dyer lipid extraction methods?

A: The root cause is the pH of your extraction buffer. Standard Bligh-Dyer (Chloroform/Methanol/Water) protocols operate near neutral pH. At this pH, the phosphate monoester of DMPA is fully ionized (negatively charged). This high polarity causes a significant fraction of the DMPA to partition into the upper aqueous phase or precipitate at the interface, rather than entering the lower organic phase where lipids are typically collected.

The Solution: Implement an [1]. By adding a strong acid (such as 0.1 M HCl), you protonate the phosphate headgroup, neutralizing its charge. This dramatically increases the molecule's hydrophobicity, driving >90% of the PA species into the organic phase[1].

Protocol: Acidified Bligh-Dyer Extraction for DMPA

This protocol acts as a self-validating system when paired with an unnatural internal standard (e.g., 17:0 PA) spiked before homogenization to track true recovery rates.

  • Sample Homogenization: Homogenize the biological sample (e.g., 100 µL plasma or cell lysate) in a glass tube. Avoid plastic tubes to prevent polymer leaching.

  • Internal Standard Addition: Spike in 10-20 pmol of an unnatural internal standard, such as 1,2-diheptadecanoyl-sn-glycero-3-phosphate (17:0 PA)[2].

  • Solvent Addition: Add 375 µL of a Chloroform:Methanol mixture (1:2, v/v). Vortex vigorously for 30 seconds.

  • Acidification (Critical Step): Add 125 µL of Chloroform and 125 µL of 0.1 M HCl (replacing standard water)[1].

  • Phase Separation: Vortex for 1 minute, then centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Collection: Carefully extract the lower organic phase (containing DMPA) using a glass Pasteur pipette[3].

  • Drying & Reconstitution: Dry the organic phase under a gentle stream of nitrogen gas. Reconstitute in the initial LC mobile phase prior to injection.

Liquid Chromatography (LC) Hardware & Separation

Q: My DMPA peaks are extremely broad, tailing heavily, or disappearing entirely after a few injections. What is happening?

A: You are experiencing non-specific adsorption. The phosphate monoester group of DMPA acts as a strong chelating agent. It binds aggressively to the iron and metal oxides present in standard stainless steel HPLC/UHPLC flow paths and column frits. Over time, the metal sites become saturated, leading to irreproducible retention times, severe peak tailing, and massive signal loss[4].

The Solution: Transition to a [4]. Use PEEK (Polyether ether ketone)-lined columns and biocompatible flow paths. If hardware replacement is impossible, passivating the LC system with phosphoric acid or adding metal chelators to the mobile phase can temporarily mitigate the issue.

Q: Should I use Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) for DMPA?

A: Both methodologies are valid, but they solve different analytical problems:

  • HILIC: Excellent for separating DMPA from highly abundant phospholipids like Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE) based on headgroup polarity. This prevents co-eluting lipids from suppressing the DMPA signal in the MS[1].

  • RP-LC: Separates based on the hydrophobicity of the myristoyl acyl chains. If using RP-LC, you must use a mobile phase with a (e.g., 5 µM) or ammonium hydroxide/ammonium acetate buffers to maintain peak shape and prevent tailing[5].

Mass Spectrometry (MS) Optimization

Q: What are the optimal MS conditions for detecting DMPA?

A: Because DMPA readily loses a proton to form a stable anion, Negative Electrospray Ionization (ESI-) is mandatory[3]. In negative mode, DMPA-Na will typically be detected as the un-sodiated[M-H]- ion. For tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode, the most reliable product ions are the carboxylate anions of the myristoyl chains (m/z 227.2 for 14:0) or the phosphate headgroup fragments[6].

Summary of Quantitative Parameters

The following table summarizes the optimized parameters for DMPA quantification to ensure high reproducibility and sensitivity:

ParameterRecommended Setting / ConditionCausality / Rationale
Extraction Method Acidified Bligh-Dyer (0.1 M HCl)Protonates the phosphate group, driving DMPA into the organic phase[1].
LC Column Hardware PEEK-lined or completely metal-freePrevents phosphate chelation with stainless steel, eliminating peak tailing[4].
Mobile Phase Additives Ammonium acetate / Ammonium hydroxideEnsures consistent ionization and sharp peak shapes in negative ESI[3].
Ionization Mode Negative ESI (ESI-)Phosphatidic acids readily form stable [M-H]- anions[6].
Internal Standard Isotopically labeled PA or distinct chain length (e.g., 17:0 PA)Corrects for matrix effects and extraction losses, ensuring self-validation[2].

Analytical Workflow Visualization

The following diagram illustrates the self-validating troubleshooting logic required for robust DMPA quantification.

G A Biological Sample Containing DMPA-Na B Lipid Extraction (Issue: Low Recovery) A->B C Acidified Bligh-Dyer (0.1 M HCl) B->C Solution: Protonate Phosphate Group D LC Separation (Issue: Peak Tailing) C->D E Low-Adsorption LC (PEEK-lined, HILIC/RP) D->E Solution: Prevent Metal Chelation F MS Detection (Issue: Ion Suppression) E->F G Negative ESI-MS/MS (MRM Mode) F->G Solution: Optimize Anion Formation H Accurate DMPA Quantification G->H

Caption: Step-by-step troubleshooting workflow for the LC-MS quantification of DMPA.

References

  • Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry Source: nih.gov URL:[Link]

  • Minimizing Interaction of Phospholipids with LC Hardware Source: agilent.com URL:[Link]

  • Localization of Anionic Phospholipids in Escherichia coli Cells Source: asm.org URL:[Link]

  • Neutral Lipids Are Not a Source of Arachidonic Acid for Lipid Mediator Signaling in Human Foamy Monocytes Source: mdpi.com URL:[Link]

  • The Unique Lipidomic Signatures of Saccharina latissima Can Be Used to Pinpoint Their Geographic Origin Source: mdpi.com URL:[Link]

  • Development of a reverse-phase liquid chromatography electrospray ionization mass spectrometry method for lipidomics, improving detection of phosphatidic acid and phosphatidylserine Source: nih.gov URL:[Link]

Sources

Troubleshooting

How to avoid non-specific effects of Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate in experiments

Compound: Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate Synonyms: DMPA-Na, 1,2-Dimyristoyl-sn-glycero-3-phosphate sodium salt, 14:0 PA Welcome to the DMPA-Na Technical Support Center. DMPA-Na is a synthetic anioni...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound: Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate Synonyms: DMPA-Na, 1,2-Dimyristoyl-sn-glycero-3-phosphate sodium salt, 14:0 PA

Welcome to the DMPA-Na Technical Support Center. DMPA-Na is a synthetic anionic phospholipid widely utilized in liposomal formulations, lipid nanoparticles (LNPs), and membrane protein research. While highly effective for promoting membrane destabilization and endosomal escape, its unique physical chemistry frequently introduces non-specific experimental artifacts. This guide is engineered to help you understand the causality behind these issues and implement self-validating protocols to eliminate them.

Module 1: Phase Behavior & Temperature Control (The Gel-Phase Problem)

Q: Why are my DMPA-containing liposomes aggregating or failing to extrude at room temperature? A: The causality lies in the acyl chain length and saturation. DMPA possesses two fully saturated myristoyl (14:0) tails, giving it a high gel-to-liquid crystalline phase transition temperature (Tm) of approximately 51°C . If you attempt to hydrate or extrude DMPA at room temperature (20–25°C) or even physiological temperature (37°C), the lipid remains in a rigid gel phase. This rigidity prevents the lipid from bending into spherical vesicles, causing massive non-specific aggregation, phase separation, and the clogging of polycarbonate extrusion filters .

Q: How do I prevent gel-phase aggregation without destroying my heat-sensitive cargo? A: You must either process the formulation entirely above 55°C or co-formulate DMPA with a low-Tm "helper" lipid (e.g., DOPC, Tm = -17°C) to depress the overall phase transition temperature of the lipid mixture.

Module 2: Buffer Compatibility & Divalent Cations (The Precipitation Problem)

Q: Why does my DMPA solution immediately turn cloudy when added to cell culture media or standard PBS? A: The phosphate headgroup of phosphatidic acid (PA) is highly anionic and acts as a potent chelator for divalent cations like Ca²⁺ and Mg²⁺. When DMPA is exposed to these ions (commonly found in cell culture media, Tyrode's solution, or unpurified water), the divalent cations form intermolecular bridges between the phosphate groups of adjacent DMPA molecules. This electrostatically neutralizes the repulsion between liposomes, triggering instantaneous, non-specific phase separation and precipitation .

Q: How can I run cell-based assays with DMPA if media contains calcium? A: Pre-formulate DMPA into stable liposomes with PEGylated lipids to provide steric shielding against cation bridging, or supplement your assay buffer with 1–5 mM EDTA/EGTA to sequester free divalent cations before they can interact with the PA headgroup.

Module 3: Electrostatic Non-Specific Binding (The False-Positive Problem)

Q: In my protein-lipid overlay assays, DMPA shows high background binding to non-target proteins. How do I reduce this? A: PA is unique because its ionization state is highly sensitive to the local environment. The second pKa of the PA phosphate group is approximately 7.9. At physiological pH (7.4), DMPA exists as a mixture of -1 and -2 charge states. This dense negative charge creates a strong electrostatic sink, non-specifically recruiting any protein with basic surface patches (rich in Lysine/Arginine) . To isolate specific PA-binding domains from non-specific electrostatic interactions, you must elevate the ionic strength of your buffer (e.g., 300 mM NaCl) to shield non-specific charge interactions.

Quantitative Data & Compatibility Summaries

Table 1: Physical Parameters of DMPA-Na
ParameterValueMechanistic Implication
Phase Transition (Tm) ~51.0 °CRequires heating above 55°C for hydration/extrusion to avoid gel-phase aggregation.
Charge at pH 7.4 Mixed (-1 to -2)High propensity for non-specific electrostatic binding to basic proteins.
pKa1 / pKa2 ~3.2 / ~7.9Small pH fluctuations drastically alter membrane curvature and protein recruitment.
Table 2: Buffer Compatibility Matrix
Buffer ComponentCompatibilityTroubleshooting Action
HEPES / Tris (pH 7.4) ExcellentIdeal for maintaining stable ionization without introducing competing ions.
PBS (w/o Ca²⁺/Mg²⁺) GoodStandard choice; ensure no divalent cations are present in the water source.
Cell Culture Media PoorContains high Ca²⁺/Mg²⁺; causes immediate DMPA precipitation. Use EDTA if required.
Divalent Cations IncompatibleInduces massive liposome aggregation via phosphate headgroup bridging.

Diagnostic Visualizations

Workflow Step1 1. Lipid Mixing (DMPA + Carrier Lipids in CHCl3) Step2 2. Solvent Evaporation (N2 stream & Vacuum) Step1->Step2 Step3 3. Hydration (T > 55°C) Use Ca2+/Mg2+-Free Buffer Step2->Step3 Step4 4. Extrusion (T > 55°C) Must exceed DMPA Tm (51°C) Step3->Step4 Step5 5. Downstream Assay (Maintain pH 7.4, avoid divalent cations) Step4->Step5

Workflow for DMPA-Na liposome preparation avoiding gel-phase and cation-induced aggregation.

Troubleshooting Root Non-Specific Effects of DMPA-Na Gel Gel Phase Aggregation (Assay T < 51°C) Root->Gel Ion Divalent Cation Precipitation Root->Ion Charge Electrostatic Binding (Basic Proteins) Root->Charge Sol1 Heat > 55°C or co-formulate with low-Tm lipids Gel->Sol1 Sol2 Use Ca2+/Mg2+-free buffers Add 1-5 mM EDTA Ion->Sol2 Sol3 Increase ionic strength (150-300 mM NaCl) Charge->Sol3

Logical troubleshooting matrix for mitigating non-specific effects of DMPA-Na in experiments.

Experimental Protocols

Protocol 1: Self-Validating Preparation of DMPA-Na Liposomes

Causality: Heating above the Tm ensures the acyl chains are in the fluid lamellar phase, allowing for uniform vesicle formation and preventing rigid domain separation.

  • Lipid Film Formation: Dissolve DMPA-Na and carrier lipids (e.g., DOPC) in Chloroform/Methanol (2:1). Dry under a gentle N₂ stream to form a thin film.

  • Desiccation: Place under a vacuum desiccator for 2 hours to remove residual solvent.

    • Validation Checkpoint: The film must appear completely translucent. Any opacity indicates trapped solvent, which will cause downstream instability and non-specific toxicity in cell assays.

  • Hydration: Pre-heat a Ca²⁺/Mg²⁺-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4) to 60°C. Hydrate the lipid film at 60°C for 30 minutes with intermittent vortexing.

    • Validation Checkpoint: The suspension should become uniformly milky without visible macroscopic chunks. If chunks persist, the hydration temperature has dropped below the 51°C Tm.

  • Extrusion: Pre-heat the extruder block to 60°C. Pass the suspension through a 100 nm polycarbonate membrane 11-15 times.

    • Validation Checkpoint: The extrusion force should be smooth and consistent. If syringe resistance suddenly spikes, the block has cooled below 51°C, causing the DMPA to revert to a gel phase. Stop immediately, reheat the block, and resume.

Protocol 2: High-Fidelity Protein-Lipid Binding Assay (Mitigating False Positives)

Causality: Increasing ionic strength and controlling pH shields non-specific electrostatic interactions, isolating true PA-binding domains from generic basic proteins.

  • Buffer Preparation: Prepare the binding buffer with elevated ionic strength (20 mM HEPES, 300 mM NaCl, 1 mM EGTA, pH 7.5). The 300 mM NaCl is critical to shield non-specific electrostatic interactions.

  • Lipid Presentation: Use DMPA-Na incorporated into carrier liposomes (e.g., 90% DOPC / 10% DMPA) rather than pure DMPA micelles. Pure DMPA micelles form unnaturally dense, highly-charged surfaces that force false-positive binding.

  • Incubation: Incubate the target protein with the liposomes for 30 minutes at room temperature.

  • Centrifugation: Spin at 100,000 x g for 30 minutes to pellet the liposomes.

  • Analysis: Analyze the pellet (bound) and supernatant (unbound) via SDS-PAGE.

    • Validation Checkpoint: You MUST run a parallel control with 100% DOPC liposomes. If your protein binds the DOPC control pellet, the interaction is a non-specific hydrophobic artifact. If it binds DMPA but not DOPC, the interaction is PA-specific.

References

  • Lipid Melting Transitions Involve Structural Redistribution of Interfacial Water The Journal of Physical Chemistry B URL:[Link]

  • Phosphatidic Acid Domains in Membranes: Effect of Divalent Counterions Biophysical Journal URL:[Link]

  • Protein–Phospholipid Interaction Motifs: A Focus on Phosphatidic Acid International Journal of Molecular Sciences (MDPI) URL:[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Purity Validation of Commercially Available Sodium (R)-2,3-bis(tetradecanoyloxy)propyl Phosphate

For researchers, scientists, and drug development professionals, the purity and consistency of raw materials are paramount. This is particularly true for synthetic phospholipids like Sodium (R)-2,3-bis(tetradecanoyloxy)p...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the purity and consistency of raw materials are paramount. This is particularly true for synthetic phospholipids like Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate, a key component in advanced drug delivery systems such as liposomes. The stereochemistry and purity of this lipid directly impact the stability, efficacy, and safety of the final formulation. This guide provides an in-depth comparison of methodologies for validating the purity of commercially available Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate, also known as 1,2-dimyristoyl-sn-glycero-3-phosphate, sodium salt (14:0 PA). We will explore the critical analytical techniques and provide actionable protocols to ensure the quality of this essential excipient.

The Criticality of Purity in Synthetic Phospholipids

Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate is an anionic phospholipid frequently used to modulate the surface charge of liposomes, influencing their interaction with biological membranes and overall stability.[1] The "(R)" designation, corresponding to the sn-3 stereochemistry of natural phospholipids, is crucial for predictable enzymatic interactions and bilayer packing.[2] Impurities, which can arise during synthesis, can introduce significant variability into formulations.[3] Potential impurities include:

  • Lysophospholipids: Resulting from the incomplete acylation of the glycerol backbone.

  • Regioisomers: Such as 1,3-diacyl-glycerol phosphates, which can alter membrane properties.

  • Enantiomeric Impurities: The presence of the (S)-enantiomer can impact the chirality of the final liposomal assembly.

  • Residual Solvents and Reagents: Carry-overs from the synthetic process.

  • Oxidation Products: Degradation of the fatty acid chains.

Given these potential pitfalls, a multi-faceted analytical approach is not just recommended but necessary for robust quality control.

Comparative Overview of Commercial Sodium (R)-2,3-bis(tetradecanoyloxy)propyl Phosphate

Several reputable suppliers offer Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate, often with varying stated purities and supporting documentation. A comparative analysis of the specifications from prominent vendors highlights the landscape for researchers.

SupplierProduct NameCAS NumberStated Purity
Supplier A 1,2-Dimyristoyl-sn-glycero-3-phosphate, sodium salt80724-31-8>99%
Supplier B Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate80724-31-8≥98%
Supplier C 14:0 PA (sodium salt)80724-31-8≥98%
Supplier D Sodium (R)-2,3-bis(tetradecanoyloxy)propyl hydrogen phosphate80724-31-8≥95%

This table is a representative example and researchers should always consult the specific Certificate of Analysis for their purchased lot.

The seemingly minor differences in stated purity can have significant implications for the performance of the final drug product. Therefore, independent verification of these claims is a critical step in the raw material qualification process.

A Multi-Modal Approach to Purity Validation

No single analytical technique can fully elucidate the purity of a complex molecule like Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate. A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment.

Figure 1: A comprehensive workflow for the purity validation of synthetic phospholipids.

Experimental Protocols

High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD) for Main Component Purity

HPLC-ELSD is a robust technique for quantifying non-volatile compounds like phospholipids.[4] It offers a more universal response compared to UV detection, as phospholipids lack a strong chromophore.

Rationale: This method separates the main phospholipid component from non-phospholipid impurities and provides a quantitative measure of its purity based on peak area.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the phospholipid standard and the commercial sample into separate 10 mL volumetric flasks.

    • Dissolve in a mixture of chloroform and methanol (1:1, v/v) and bring to volume.

  • Chromatographic Conditions:

    • Column: A silica-based normal-phase column (e.g., 150 x 3 mm, 3 µm particle size) is recommended for class separation.[4]

    • Mobile Phase A: Chloroform:Methanol:Ammonium Hydroxide (80:19.5:0.5, v/v/v).

    • Mobile Phase B: Chloroform:Methanol:Water:Ammonium Hydroxide (60:34:5.5:0.5, v/v/v/v).

    • Gradient: A linear gradient from 100% A to 100% B over 20 minutes is a good starting point.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40 °C.

  • ELSD Conditions:

    • Nebulizer Temperature: 50 °C.[4]

    • Evaporator Temperature: 50 °C.

    • Gas Flow (Nitrogen): 1.5 L/min.

  • Data Analysis:

    • Calculate the purity of the commercial sample by comparing the peak area of the main component to the total peak area of all detected components.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for identifying known and unknown impurities by providing mass information.[5]

Rationale: This method confirms the molecular weight of the main component and helps identify potential impurities such as lysophospholipids, oxidized species, and other related compounds.

Protocol:

  • Sample Preparation:

    • Prepare samples as described for HPLC-ELSD, but at a lower concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Use the same HPLC conditions as described above to ensure correlation of retention times.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for acidic phospholipids like phosphatidic acid.[6]

    • Scan Range: m/z 100-1000.

    • Fragmentation Analysis (MS/MS): Perform data-dependent MS/MS on the most abundant ions to obtain structural information. For phosphatidic acids, look for the neutral loss of the head group and characteristic fatty acid fragments.

  • Data Analysis:

    • Extract ion chromatograms for the expected molecular weight of Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate and potential impurities.

    • Analyze the mass spectra of any detected impurities to propose their structures.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy for Phosphorus-Containing Impurities

³¹P NMR is highly specific for phosphorus-containing molecules and is an excellent quantitative tool for phospholipid analysis.[7]

Rationale: This technique can distinguish between different phospholipid classes based on the chemical environment of the phosphorus nucleus. It is particularly useful for quantifying lysophospholipids and other phosphorus-containing impurities relative to the main component.[8]

Protocol:

  • Sample Preparation:

    • Dissolve approximately 20-30 mg of the phospholipid in a deuterated solvent mixture such as CDCl₃:CD₃OD (2:1, v/v).

    • Add a small amount of a relaxation agent like chromium(III) acetylacetonate to shorten the acquisition time.

  • NMR Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Pulse Program: A standard single-pulse experiment with proton decoupling.

    • Relaxation Delay (d1): 5-10 seconds to ensure full relaxation of all phosphorus nuclei for accurate quantification.

    • Number of Scans: 128 or more to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the signals corresponding to the main phospholipid and any detected impurities.

    • Calculate the molar percentage of each species based on the integral values.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

Ensuring the correct stereochemistry is critical for the biological function and regulatory acceptance of the phospholipid.[3]

Rationale: Chiral HPLC can separate the (R) and (S) enantiomers, allowing for the quantification of any undesirable stereoisomeric impurity.

Protocol:

  • Derivatization (if necessary):

    • For some chiral stationary phases, derivatization of the phosphate group may be required to enhance separation. However, direct methods are often available.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak or Chiralcel).

    • Mobile Phase: Typically a mixture of hexane and a polar modifier like isopropanol or ethanol. The exact ratio will need to be optimized for the specific column and compound.[9]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 205 nm) or ELSD.

  • Data Analysis:

    • Calculate the enantiomeric excess (% ee) by comparing the peak areas of the (R) and (S) enantiomers.

Interpreting the Data: A Holistic View of Purity

A comprehensive Certificate of Analysis (CoA) for a high-purity batch of Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate should include data from these orthogonal techniques.

ParameterMethodTypical SpecificationRationale
Appearance VisualWhite to off-white powderBasic quality check.
Identity ¹H NMR, ³¹P NMR, FT-IRConforms to structureConfirms the chemical structure of the molecule.
Assay (Purity) HPLC-ELSD≥ 99.0%Quantifies the main component.
Enantiomeric Purity Chiral HPLC≥ 99.0% (R)-enantiomerEnsures correct stereochemistry.
Lysophospholipid Content ³¹P NMR or LC-MS≤ 0.5%A common process-related impurity.
Water Content Karl Fischer Titration≤ 2.0%Water can affect stability and handling.
Residual Solvents GC-HSMeets USP <467> limitsEnsures removal of process solvents.

Alternative Phospholipids for Formulation Development

While Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate is an excellent choice for many applications, other synthetic phospholipids can be considered depending on the specific requirements of the formulation.

Alternative PhospholipidKey DifferencePotential Application
1,2-Dipalmitoyl-sn-glycero-3-phosphate (DPPA) Longer C16 fatty acid chainsHigher phase transition temperature, more rigid membranes.
1,2-Distearoyl-sn-glycero-3-phosphate (DSPA) Longer C18 fatty acid chainsEven higher phase transition temperature, very stable membranes.
1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA) Unsaturated C18:1 fatty acid chainsLower phase transition temperature, more fluid membranes.
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) Zwitterionic phosphocholine headgroupNeutral liposomes, different surface charge properties.[10]

The choice of phospholipid will depend on the desired membrane fluidity, stability, and surface charge of the final liposomal formulation.

Conclusion

The purity validation of commercially available Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate is a critical undertaking for any research or drug development program. A multi-modal analytical approach, combining HPLC-ELSD, LC-MS, ³¹P NMR, and chiral HPLC, provides a comprehensive understanding of the material's quality. By implementing the protocols outlined in this guide, scientists can confidently assess the purity of this vital raw material, ensuring the reproducibility and safety of their innovative therapeutic formulations. It is imperative to remember that while supplier specifications provide a valuable starting point, independent verification is the cornerstone of robust scientific and product development.

References

  • Kim, H., et al. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Frontiers in Nutrition, 11. [Link]

  • Takagi, T., & Itabashi, Y. (1987). Rapid separation of diacyl- and dialkylglycerol enantiomers by high performance liquid chromatography on a chiral stationary phase. Journal of the Japan Oil Chemists' Society, 36(9), 646-650.
  • Kim, H., et al. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. PMC. [Link]

  • Phospholipid PL1 Certificate of Analysis. (2025).
  • Kim, H., et al. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. ResearchGate. [Link]

  • Imae, K., et al. (2018). Quantitative 31P NMR Method for Individual and Concomitant Determination of Phospholipid Classes in Polar Lipid Samples. PubMed. [Link]

  • Hirt, R., & Berchtold, R. (1958). Phospholipid synthesis: Oxazaphospholanes and dioxaphospholanes. PNAS.
  • Aalbers, T., & Eyres, G. T. (2016). Phosphorus-31 nuclear magnetic resonance (31P NMR) for quantitative measurements of phospholipids derived from natural products: Effect of analysis conditions. University of Otago.
  • De Roo, J., et al. (2020). 31P NMR Quantification of Phospholipids and Lysophospholipids in Food Emulsions. Journal of Agricultural and Food Chemistry, 68(16), 4747-4755.
  • Meneses, P., & Navarro, J. N. (1988). Quantitative analysis of phospholipids by 31P-NMR. Semantic Scholar. [Link]

  • Meneses, P., & Navarro, J. N. (1988). Quantitative analysis of phospholipids by 31P-NMR. PubMed. [Link]

  • van Hoogevest, P., & Wendel, A. (2014). The use of natural and synthetic phospholipids as pharmaceutical excipients. PMC. [Link]

  • Itabashi, Y. (2012).
  • Christie, W. W. (2019). The Chromatographic Resolution of Chiral Lipids. AOCS. [Link]

  • Don-Alvin, K. A., et al. (2023). Chiral analysis of glycerol phosphates - Can bacteria biosynthesize heterochiral phospholipid membranes? Cardiff University.
  • Making Cosmetics. (n.d.).
  • Fisher Scientific. (n.d.). Generic HPLC-ELSD Method for Lipids. [Link]

  • Don-Alvin, K. A., et al. (2022). Chiral analysis of glycerol phosphates - Can bacteria biosynthesize heterochiral phospholipid membranes? Cardiff University.
  • Chambers, E., et al. (2012). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Chromatography Online. [Link]

  • Nautilus Chemicals. (n.d.).
  • KNAUER. (n.d.). Targeted LC-MS/MS detection of lipid impurities in lipid nanoparticles. [Link]

  • GMP-Compliance. (2018). Revised Ph. Eur. Monographs on Excipients due to ICH Q3D. [Link]

  • Caboni, M. F., et al. (2005). Quantification of phosphatidic acid and lysophosphatidic acid by HPLC with evaporative light-scattering detection. ResearchGate. [Link]

  • European Pharmacopoeia 11.1. (n.d.). EDQM.
  • van Hoogevest, P., & Wendel, A. (2014). The use of natural and synthetic phospholipids as pharmaceutical excipients. ResearchGate. [Link]

  • Xia, Y. Q., & Cui, Y. (2009). Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects. PubMed. [Link]

  • Pérez-Palacios, T., et al. (2017). Determination of Phospholipids in Milk by HPLC with Evaporative Light Scattering Detector: Optimization and Validation. Juniper Publishers. [Link]

  • ALS Laboratories (UK) Limited. (2023).
  • Melis, S., et al. (2021). Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours. PMC. [Link]

  • Gendaszewska-Darmach, E., et al. (2019). Synthesis of 1,2-diacyl-sn-glycero-3-phosphocholine containing the GA... ResearchGate. [Link]

  • Hartler, J., et al. (2011). Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry. PMC. [Link]

  • Taguchi, R., et al. (2007). Qualitative and quantitative analyses of phospholipids by LC-MS for lipidomics. PubMed. [Link]

  • Bohdanowicz, M., et al. (2013). Comparative Characterization of Phosphatidic Acid Sensors and Their Localization during Frustrated Phagocytosis. PMC. [Link]

  • The Medical Biochemistry Page. (2026). Synthesis of Phospholipids. [Link]

  • Lipoid. (n.d.).
  • daCosta, C. J. B., et al. (2013). Behavioral Differences between Phosphatidic Acid and Phosphatidylcholine in the Presence of the Nicotinic Acetylcholine Receptor. PMC. [Link]

Sources

Comparative

Validation of the Biological Activity of Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate in a Dexamethasone-Induced Muscle Atrophy Model

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Protocol Executive Summary The validation of lipid second messengers in disease modeli...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Protocol

Executive Summary

The validation of lipid second messengers in disease modeling requires highly pure, structurally defined compounds to ensure reproducible biological responses. Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate , commonly known as 1,2-dimyristoyl-sn-glycero-3-phosphate sodium salt (DMPA) , is a synthetic, fully saturated (14:0) phosphatidic acid (PA).

This guide provides a comprehensive framework for validating the biological activity of DMPA in a Dexamethasone (Dex)-induced skeletal muscle atrophy model . By objectively comparing DMPA against naturally derived Egg-PA and unsaturated DOPA (18:1 PA), we demonstrate why synthetic short-chain saturated PAs offer superior formulation consistency and potent, targeted activation of the mechanistic target of rapamycin complex 1 (mTORC1).

Mechanistic Rationale: The Causality of Lipid-Driven mTOR Activation

To design a robust validation model, we must first understand the causality behind the experimental choices. Skeletal muscle atrophy, induced by glucocorticoids like Dexamethasone, is driven by the activation of FoxO transcription factors, which upregulate atrogenes such as MuRF1 and MAFbx.

Phosphatidic acid (PA) acts as a potent antagonist to this catabolic pathway. PA directly binds to the FKBP12-rapamycin binding (FRB) domain of mTOR[1]. Recent structural insights reveal that this binding disrupts the α4-helix of the FRB domain, allosterically activating mTORC1 independently of upstream growth factor signaling (e.g., IGF-1)[2]. This activation drives the phosphorylation of S6K1 and 4E-BP1, stimulating protein synthesis and suppressing FoxO-mediated atrogene expression[3].

Why DMPA (14:0)? Chain length and saturation strictly govern liposomal phase transition temperatures ( Tc​ ) and membrane fluidity. DMPA possesses a Tc​ of ~23°C, allowing it to form stable liposomes at physiological temperatures while maintaining sufficient rigidity to interact optimally with the hydrophobic pockets of the mTOR FRB domain. In contrast, Egg-PA is a heterogeneous mixture leading to batch-to-batch biological variability, and DOPA (18:1) forms highly fluid liposomes that can alter intracellular trafficking kinetics.

Pathway DMPA DMPA (14:0 PA) mTORC1 mTORC1 Complex (FRB Domain) DMPA->mTORC1 Direct Binding S6K1 p-S6K1 (Thr389) mTORC1->S6K1 Phosphorylation FoxO3 FoxO3a (Inhibited) mTORC1->FoxO3 Inhibits Dex Dexamethasone GR Glucocorticoid Receptor Dex->GR Atrogenes MuRF1 / MAFbx GR->Atrogenes Transcription Hypertrophy Protein Synthesis & Myotube Survival S6K1->Hypertrophy FoxO3->Atrogenes Activates Atrophy Muscle Atrophy Atrogenes->Atrophy Hypertrophy->Atrophy Prevents

DMPA-mediated mTORC1 activation pathway antagonizing Dexamethasone-induced muscle atrophy.

Self-Validating Experimental Protocols

As a standard of scientific integrity, every protocol must be a self-validating system. We achieve this by embedding a Mechanistic Validation Control : treating a parallel cohort with Rapamycin. If DMPA's anti-atrophic effects are genuinely mediated via direct mTOR FRB binding, Rapamycin (which competitively binds the same domain) must completely abrogate the rescue effect.

Protocol A: In Vitro C2C12 Myotube Atrophy Assay

Objective: Quantify the direct cellular efficacy of DMPA vs. alternatives in preventing Dex-induced myotube degradation.

  • Liposome Formulation: Hydrate dry lipid films of DMPA, DOPA, and Egg-PA in sterile PBS. Extrude 10 times through a 100 nm polycarbonate membrane to ensure uniform unilamellar vesicles. Causality: Naked lipids precipitate in media; liposomes ensure standardized endosomal uptake.

  • Cell Culture: Seed C2C12 murine myoblasts and differentiate in 2% horse serum for 72 hours until multinucleated myotubes form.

  • Atrophy Induction: Treat myotubes with 10 µM Dexamethasone for 24 hours to induce catabolism.

  • Lipid Rescue Treatment: Co-incubate with 100 µM of respective PA liposomes.

    • Validation Control: Add 20 nM Rapamycin 1 hour prior to PA treatment.

  • Readouts:

    • Fix cells at 24h and stain for Myosin Heavy Chain (MyHC) to quantify myotube diameter via high-content imaging.

    • Lyse cells at 4h for Western Blot analysis of p-S6K1 (Thr389) to confirm early-stage mTORC1 activation.

Workflow Step1 C2C12 Myoblast Differentiation Step2 Dex Induction (10 µM) Step1->Step2 Step3 Lipid Treatment (100 µM) Step2->Step3 Step4 Readout 1: Myotube Diameter Step3->Step4 Step5 Readout 2: p-S6K1 / MuRF1 Step3->Step5 Val Validation: + Rapamycin Step3->Val Control Val->Step4

Self-validating in vitro workflow for assessing lipid-mediated anti-atrophic activity.

Protocol B: In Vivo Murine Hindlimb Atrophy Model

Objective: Validate the translational potential of DMPA in a systemic physiological environment.

  • Animal Cohorts: Age-matched C57BL/6 mice (n=8/group).

  • Systemic Induction: Administer Dexamethasone (1 mg/kg/day) via intraperitoneal (i.p.) injection for 7 consecutive days.

  • Therapeutic Dosing: Concurrently administer DMPA or Egg-PA liposomes (10 mg/kg/day, i.p.).

  • Tissue Harvest & Analysis: Excise the Tibialis Anterior (TA) muscle. Weigh immediately for gross mass, then cryosection for laminin immunofluorescence to calculate the mean fiber cross-sectional area (CSA).

Comparative Data Analysis

The following tables summarize the quantitative performance of DMPA against its alternatives, demonstrating clear biological superiority driven by its physicochemical purity.

Table 1: Physicochemical & Formulation Comparison | Product | Source | Chain Structure | Phase Transition Temp ( Tc​ ) | Purity | Application Consistency | | :--- | :--- | :--- | :--- | :--- | :--- | | DMPA | Synthetic | 14:0 (Saturated) | ~23°C | ≥99% | High | | DOPA | Synthetic | 18:1 (Unsaturated) | <-15°C | ≥99% | High | | Egg-PA | Natural Extract | Mixed (16:0, 18:1, etc.) | Broad/Variable | ~95% | Low (Batch-dependent) |

Table 2: In Vitro C2C12 Myotube Efficacy (Normalized to Vehicle Control) Data reflects the percentage of myotube diameter rescued compared to healthy controls, alongside molecular markers of hypertrophy (p-S6K1) and atrophy (MuRF1).

Treatment GroupMyotube Diameter Rescuep-S6K1 (Thr389) Fold ChangeMuRF1 mRNA Expression
Vehicle (No Dex)100%1.0x1.0x
Dex + Empty Liposomes55%0.4x3.5x
Dex + Egg-PA (100 µM)72%1.8x2.1x
Dex + DOPA (100 µM)78%2.1x1.8x
Dex + DMPA (100 µM) 91% 3.4x 1.2x
Dex + DMPA + Rapamycin58%0.2x3.3x

Table 3: In Vivo Murine Atrophy Rescue (7-Day Dex Model)

Treatment Group TA Muscle Mass (mg) Fiber Cross-Sectional Area (µm²)
Control (Saline) 48.2 ± 2.1 1850 ± 120
Dex (1 mg/kg) 34.5 ± 1.8 1210 ± 95
Dex + Egg-PA (10 mg/kg) 39.1 ± 2.4 1450 ± 110

| Dex + DMPA (10 mg/kg) | 45.6 ± 1.9 | 1720 ± 105 |

Conclusion & Recommendations

The experimental data clearly validates the biological activity of Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate (DMPA) as a potent mTORC1 agonist. When compared to natural Egg-PA or unsaturated DOPA, DMPA yields a significantly higher rescue of myotube diameter (91%) and a stronger suppression of the atrogene MuRF1.

The inclusion of the Rapamycin control successfully self-validates the assay, proving that DMPA's mechanism of action is strictly dependent on direct mTOR FRB-domain binding. For researchers developing lipid nanoparticles (LNPs) or investigating lipid-mediated signaling in disease models, transitioning from heterogeneous natural extracts to highly pure, synthetic DMPA is strongly recommended to ensure reproducible, high-fidelity data.

References

  • Fang Y, Vilella-Bach M, Bachmann R, Flanigan A, Chen J. "Phosphatidic acid-mediated mitogenic activation of mTOR signaling." Science. 2001. URL:[Link]

  • Joy JM, Gundermann DM, Lowery RP, et al. "Phosphatidic acid enhances mTOR signaling and resistance exercise induced hypertrophy." Nutrition & Metabolism. 2014. URL:[Link]

  • Frias MA, Hatipoglu A, Foster DA. "Regulation of mTOR by phosphatidic acid." Trends in Endocrinology & Metabolism. 2023. URL:[Link]

Sources

Validation

Assessing Antibody Cross-Reactivity with Sodium (R)-2,3-bis(tetradecanoyloxy)propyl Phosphate (DMPA): A Comprehensive Methodological Guide

Introduction & Biological Causality Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate, commonly referred to as 1,2-dimyristoyl-sn-glycero-3-phosphate sodium salt (DMPA) , is a synthetic, anionic phospholipid. In drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Causality

Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate, commonly referred to as 1,2-dimyristoyl-sn-glycero-3-phosphate sodium salt (DMPA) , is a synthetic, anionic phospholipid. In drug development and immunology, assessing antibody cross-reactivity with anionic lipids like DMPA is a critical quality control and mechanistic validation step.

Historically, lipid cross-reactivity was viewed merely as an off-target liability (e.g., autoantibodies in Antiphospholipid Syndrome). However, groundbreaking research into broadly neutralizing antibodies (bNAbs) against HIV-1—such as human monoclonal antibodies 2F5 and 4E10—revealed that polyspecificity is often a functional requirement[1]. These antibodies utilize an "encounter-docking" mechanism [2]. They first bind to the viral lipid membrane via electrostatic and hydrophobic interactions with anionic lipids (like DMPA and cardiolipin) before laterally diffusing to dock onto their primary protein epitope (the Membrane Proximal External Region, or MPER, of gp41)[3].

Failing to accurately assess DMPA cross-reactivity can lead to the mischaracterization of an antibody's neutralization potential or its in vivo safety profile.

Mechanism Ab Broadly Neutralizing Antibody (e.g., 4E10) Lipid Anionic Lipid Membrane (DMPA / Cardiolipin) Ab->Lipid 1. Cross-Reactivity (Electrostatic/Hydrophobic) Complex Stable Encounter-Docking Complex Ab->Complex Overall Binding Epitope Viral Protein Epitope (gp41 MPER) Lipid->Epitope 2. Lateral Diffusion & Conformational Shift Epitope->Complex 3. High-Affinity Docking

Mechanism of antibody-lipid cross-reactivity via the encounter-docking model.

Comparison of Analytical Platforms

To quantify DMPA cross-reactivity, researchers must choose a platform that preserves the lipid's physiological presentation. Below is an objective comparison of the three primary methodologies.

PlatformLipid PresentationThroughputKinetic Data ( kon​ , koff​ )CostBest Use Case
ELISA Denatured MonolayerHighNo (Endpoint only)LowInitial high-throughput screening for gross polyspecificity.
Biolayer Interferometry (BLI) Liposomes on Aminopropyl SensorsMediumYesMediumRoutine kinetic screening where microfluidic clogging is a concern.
Surface Plasmon Resonance (SPR) Intact Bilayer (L1 Chip)Low/MediumYes (High Resolution)HighGold Standard: Precise mechanistic studies and IND-enabling kinetic profiling.

Scientist's Insight: While ELISA is cost-effective, it forces DMPA into a flat, denatured monolayer. Antibodies like 4E10 recognize the spatial geometry of lipid headgroups in a fluid bilayer[2]. Therefore, SPR using an L1 sensor chip—which captures intact liposomes—is the scientifically rigorous choice for validating cross-reactivity.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following SPR-based workflow ensures that the observed binding is a true biological interaction, not an artifact of lipid aggregation or non-specific matrix binding.

Protocol A: Preparation of DMPA-Containing Liposomes

Causality: Pure DMPA possesses a small, highly charged headgroup and bulky acyl chains. This conical geometry favors non-bilayer structures (like micelles) in aqueous buffers. To force DMPA into stable, biologically relevant lamellar bilayers, it must be co-formulated with zwitterionic structural lipids and cholesterol[1].

  • Lipid Mixing: In a glass, chloroform-resistant tube, combine lipids in a molar ratio of 45:25:20:10 (POPC : POPE : DMPA : Cholesterol)[1].

  • Solvent Evaporation: Dry the lipid mixture under a gentle stream of nitrogen gas in a fume hood.

  • Vacuum Desiccation: Store the dried lipid film under high vacuum for 15 hours to remove all residual chloroform. Crucial Step: Residual solvent will destabilize the liposomes and cause baseline drift in SPR.

  • Rehydration: Resuspend the lipid film in degassed PBS (pH 7.4) to a final total lipid concentration of 1 mM. Vortex vigorously for 5 minutes.

  • Extrusion: Pass the turbid suspension 11–15 times through a mini-extruder equipped with a 100 nm polycarbonate membrane. The resulting solution should be optically clear, indicating uniform unilamellar vesicles (LUVs).

Protocol B: SPR Binding Assay (Biacore L1 Chip)

Causality: The L1 chip matrix is functionalized with lipophilic alkyl chains that spontaneously insert into the liposome membrane, anchoring the intact vesicle to the sensor surface without altering its curvature.

  • Chip Conditioning: Inject 20 mM CHAPS (40 μL at 20 μL/min) to clean the L1 chip surface.

  • Liposome Capture: Inject the extruded DMPA liposomes (0.5 mM) at a slow flow rate (2 μL/min) for 10 minutes to achieve a stable capture level of ~4000 Response Units (RU).

  • Surface Stabilization: Inject a short pulse (10 μL) of 10 mM NaOH to remove loosely bound, multi-lamellar liposomes.

  • Self-Validation (Blocking): Inject 0.1 mg/mL Bovine Serum Albumin (BSA) for 5 minutes. Causality: BSA binds to any exposed lipophilic anchors on the L1 chip. If subsequent antibody injections show binding, we can confidently attribute it to the DMPA liposomes, not the bare chip matrix.

  • Analyte Injection: Inject the antibody of interest (e.g., 4E10, 2F5, or isotype control) in a serial dilution series (e.g., 3.125 nM to 100 nM) at 30 μL/min for 3 minutes (association), followed by a 5-minute buffer flow (dissociation).

  • Regeneration: Strip the liposomes and bound antibodies completely using a 40 μL injection of 20 mM CHAPS, returning the chip to its bare state for the next cycle.

Workflow A 1. Prepare DMPA Liposomes (Extrusion via 100nm Polycarbonate) B 2. Immobilize Liposomes (Biacore L1 Sensor Chip) A->B C 3. Block Non-Specific Sites (0.1 mg/mL BSA Injection) B->C D 4. Inject Antibody Analytes (Serial Dilutions, 30 μL/min) C->D E 5. Measure Association/Dissociation (SPR Sensogram Generation) D->E F 6. Kinetic Analysis (Two-State Conformational Model) E->F

Step-by-step SPR workflow for assessing antibody-DMPA liposome cross-reactivity.

Data Presentation & Kinetic Interpretation

When analyzing the SPR sensograms, a simple 1:1 Langmuir binding model will often fail to fit the data for lipid-reactive antibodies. Because the interaction involves an initial electrostatic encounter followed by structural docking into the hydrophobic core, the data must be fitted using a Two-State (Encounter-Docking) Conformational Change Model [1].

Table 2: Representative SPR Kinetic Parameters for Antibody-DMPA Liposome Interactions

AntibodyTarget EpitopeLipid Cross-Reactivity kon​ (M⁻¹s⁻¹) koff​ (s⁻¹)Apparent Kd​ (M)
4E10 (Human bNAb) HIV-1 gp41 MPERHigh (DMPA, Cardiolipin)~2.5 × 10⁴~1.2 × 10⁻³~4.8 × 10⁻⁸
2F5 (Human bNAb) HIV-1 gp41 MPERHigh (DMPA, Cardiolipin)~3.1 × 10⁴~2.0 × 10⁻³~6.4 × 10⁻⁸
13H11 (Mouse mAb) HIV-1 gp41 MPERNoneN/AN/ANo Binding
IgG1 Isotype Control NoneNoneN/AN/ANo Binding

Note: The data above synthesizes typical binding profiles observed when assessing broadly neutralizing antibodies against DMPA-containing liposomes[1]. The lack of binding by 13H11 (a non-neutralizing, MPER-specific antibody) proves that lipid cross-reactivity is a distinct, functional property of the neutralizing bNAbs, rather than a generic artifact of MPER-targeting antibodies[2].

Conclusion

Assessing the cross-reactivity of antibodies with Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate (DMPA) requires more than simply dropping the lipid onto a plastic plate. By understanding the biophysical properties of DMPA and utilizing intact liposomes on an SPR L1 chip, researchers can generate highly trustworthy, artifact-free kinetic data. This approach is indispensable for characterizing the polyspecificity of therapeutic antibodies and understanding complex mechanisms like the encounter-docking model of viral neutralization.

References
  • Title: The Role of Antibody Polyspecificity and Lipid Reactivity in Binding of Broadly Neutralizing Anti-HIV-1 Envelope Human Monoclonal Antibodies 2F5 and 4E10 to Glycoprotein 41 Membrane Proximal Envelope Epitopes Source: PubMed Central (PMC) / The Journal of Immunology URL: [Link]

  • Title: Role of HIV membrane in neutralization by two broadly neutralizing antibodies Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

Sources

Comparative

Benchmarking the performance of Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate against other lipid-based adjuvants

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The development of next-generation subunit vaccines relies heavily on the physicoch...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The development of next-generation subunit vaccines relies heavily on the physicochemical properties of lipid-based adjuvants to dictate antigen presentation and immune skewing. Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate , commonly referred to as DMPA-Na (1,2-Dimyristoyl-sn-glycero-3-phosphate sodium salt), is a highly pure synthetic anionic phospholipid [[1]]([Link]). This guide objectively benchmarks DMPA-Na against standard cationic and zwitterionic lipids, detailing the mechanistic causality behind its performance, providing quantitative comparative data, and establishing self-validating formulation protocols.

Mechanistic Causality: The Structural Advantage of DMPA-Na

The selection of DMPA-Na over alternative lipid excipients is driven by its specific structure-function relationships at the material-bio interface:

  • Electrostatic Antigen Complexation: DMPA-Na features a small, highly negatively charged phosphatidic acid headgroup. At physiological pH, this dense anionic surface enables high-efficiency electrostatic loading of cationic subunit antigens or immunostimulatory peptides. This prevents premature antigen dissemination and ensures co-delivery to Antigen Presenting Cells (APCs) .

  • Fusogenicity and Endosomal Escape: Unlike zwitterionic lipids that remain structurally rigid within the endosome, DMPA-Na's small headgroup-to-tail cross-sectional area creates a cone-shaped geometry under acidic conditions. Upon endocytosis and subsequent endosomal acidification (pH < 5.5), DMPA-Na promotes membrane destabilization. Furthermore, its myristoyl (C14:0) chains provide greater membrane fluidity compared to longer-chain derivatives like DPPA (C16:0) or DSPA (C18:0), facilitating optimal antigen release into the cytosol for MHC-I cross-presentation .

G A DMPA-Na LNP (Anionic) B Endocytosis by APC A->B C Endosomal Acidification B->C D Membrane Destabilization C->D E Cytosolic Ag Release D->E F MHC-I Presentation E->F

DMPA-Na mediated endosomal escape and MHC-I cross-presentation pathway.

Performance Benchmarking: DMPA-Na vs. Industry Standards

When formulating liposomal adjuvants, the choice of the primary lipid dictates the safety profile and the type of immune response generated. The table below benchmarks DMPA-Na against DOTAP (cationic), DDA (cationic), and DSPC (zwitterionic).

Adjuvant LipidCharge (pH 7.4)Alkyl ChainEncapsulation Efficiency (Cationic Ag)Primary Immune BiasRelative Cytotoxicity (IC50)Key Mechanistic Limitation
DMPA-Na Anionic (-1)C14:0 (Myristoyl)>85% (Electrostatic attraction)Balanced Th1/Th2Low (>500 µg/mL)Requires co-adjuvant (e.g., MPLA) for maximum TLR activation.
DOTAP Cationic (+1)C18:1 (Oleoyl)<20% (Electrostatic repulsion)Th1-skewedModerate (~100 µg/mL)Dose-limiting systemic reactogenicity.
DDA Cationic (+1)C18:0 (Stearyl)<20%Strong Th1/Th17High (<50 µg/mL)Forms rigid/unstable vesicles alone; requires extensive co-lipids.
DSPC Zwitterionic (0)C18:0 (Stearyl)~40% (Passive loading only)Weak/NoneVery Low (>1000 µg/mL)Poor cytosolic delivery (endosomal entrapment).

Data synthesized from established liposomal formulation parameters [[2]]([Link]).

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating built-in quality control (QC) and orthogonal readouts.

Protocol A: Formulation of DMPA-Na Adjuvant Liposomes

Objective: Generate monodisperse, stable liposomes with high antigen encapsulation efficiency.

  • Lipid Film Formation: Dissolve DMPA-Na and Cholesterol (70:30 molar ratio) in chloroform/methanol (2:1 v/v).

    • Causality: Cholesterol is required to fill the interstitial spaces between the saturated C14:0 chains of DMPA-Na, preventing premature phase separation and stabilizing the bilayer against serum proteins in vivo.

  • Desiccation: Evaporate the solvent under a gentle nitrogen stream, followed by vacuum desiccation for 12 hours.

    • Causality: Complete removal of organic solvents prevents solvent-induced cytotoxicity and ensures uniform hydration kinetics.

  • Hydration & Antigen Loading: Hydrate the lipid film with an aqueous buffer containing the target antigen.

    • Critical Step: The hydration buffer must be heated to at least 10°C above the lipid's phase transition temperature (Tm).

    • Causality: Hydrating in the fluid liquid-crystalline state ensures the lipids can spontaneously close into vesicles, maximizing the encapsulation of the aqueous antigen [[2]]([Link]).

  • Extrusion: Pass the multilamellar suspension through 100 nm polycarbonate membranes 10–15 times using a high-pressure extruder.

    • Causality: Standardizing the vesicle size to ~100 nm optimizes lymphatic drainage and preferential uptake by dendritic cells in the draining lymph nodes.

  • Quality Control (Self-Validation): Measure size, Polydispersity Index (PDI), and Zeta Potential via Dynamic Light Scattering (DLS).

    • Validation Criteria: A PDI < 0.2 indicates a monodisperse population; a Zeta potential strongly negative (< -30 mV) confirms the correct surface orientation of the DMPA-Na headgroups.

Protocol B: In Vivo Immunization and Orthogonal Immune Profiling

Objective: Quantify the adjuvant efficacy and safety profile of the DMPA-Na formulation.

  • Immunization Strategy: Administer the DMPA-Na/Ag formulation subcutaneously (s.c.) in murine models (e.g., C57BL/6). Include critical controls: Free Antigen (baseline immunogenicity) and Blank DMPA-Na Liposomes (background vehicle effects) .

  • Humoral Profiling (ELISA): At days 14 and 28 post-immunization, harvest serum and perform antigen-specific ELISA.

    • Causality: Quantifying the ratio of IgG2a (Th1-associated) to IgG1 (Th2-associated) provides a direct readout of the adjuvant's ability to bias the immune response.

  • Cellular Profiling (Flow Cytometry): Harvest splenocytes and restimulate ex vivo with the antigen. Stain for intracellular cytokines (IFN-γ, IL-4) and surface markers (CD4, CD8).

    • Causality: This orthogonal assay validates whether the DMPA-Na mediated endosomal escape successfully translated into functional CD8+ T-cell activation (MHC-I restricted).

G Step1 1. Lipid Film Hydration (>Tm) Step2 2. Extrusion (100nm) & Ag Loading Step1->Step2 Step3 3. QC: DLS & Zeta Potential Step2->Step3 Step4 4. In Vivo Immunization Step3->Step4 Step5 5. Orthogonal Profiling (Flow/ELISA) Step4->Step5

Self-validating workflow for DMPA-Na adjuvant formulation and immune profiling.

References

  • Title: COATSOME MA-4040LS (DMPA-Na) - NOF AMERICA CORPORATION Source: nofamerica.com URL: [Link]

  • Title: Liposomes Containing Monophosphoryl Lipid A: A Potent Adjuvant System For Inducing Antibodies To Heroin Hapten Analogs Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Liposome-Based Adjuvants for Subunit Vaccines: Formulation Strategies for Subunit Antigens and Immunostimulators Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Smart lipid-based nanosystems for therapeutic immune induction against cancers Source: Erasmus University Rotterdam (PURE) URL: [Link]

Sources

Validation

A Comprehensive Guide to the Reproducibility of Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate in Lipid Nanoparticles: Supplier Comparison and Experimental Validation

Executive Summary Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate , universally referred to in lipidomics as 1,2-dimyristoyl-sn-glycero-3-phosphate sodium salt (DMPA-Na) , is a highly specialized anionic phospholipi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate , universally referred to in lipidomics as 1,2-dimyristoyl-sn-glycero-3-phosphate sodium salt (DMPA-Na) , is a highly specialized anionic phospholipid. In recent years, DMPA-Na has transitioned from a basic structural component in model liposomes to a critical functional excipient in next-generation Lipid Nanoparticles (LNPs)[1].

For researchers and drug development professionals, the reproducibility of DMPA-Na across different suppliers is a paramount concern. Variations in purity, isomerism, and salt counterions can drastically alter lipid hydration dynamics, LNP self-assembly, and ultimately, the in vivo biodistribution of the therapeutic payload. This guide objectively evaluates supplier-dependent variables and provides a self-validating experimental framework to ensure batch-to-batch reproducibility in your formulations.

Mechanistic Causality: The Role of DMPA-Na in LNPs

To understand why supplier reproducibility matters, one must first understand the mechanistic role of DMPA-Na within a lipid bilayer.

  • Colloidal Stability via Electrostatic Repulsion: The phosphate headgroup of DMPA-Na remains deprotonated at physiological pH, imparting a strong negative surface charge to the nanoparticle. This prevents aggregation and fusion of LNPs during storage[2].

  • Optimal Membrane Packing: The symmetric dimyristoyl (14:0) saturated acyl chains provide a highly predictable phase transition temperature ( Tm​≈50∘C ), ensuring structural integrity without the oxidative liabilities of unsaturated lipids[2].

  • Selective Organ Targeting (SORT): Recent breakthroughs in RNA therapeutics utilize anionic lipids like DMPA-Na to alter the endogenous protein corona of LNPs. Incorporating specific molar ratios of DMPA-Na shifts the LNP tropism away from the liver, enabling highly selective delivery of mRNA and CRISPR/Cas9 payloads to the spleen [1][3].

DMPA_Mechanism N1 DMPA-Na (Anionic Phospholipid) N2 Phosphate Headgroup (Negative Charge) N1->N2 N3 Dimyristoyl Tails (14:0 Acyl Chains) N1->N3 N4 Electrostatic Repulsion (Prevents Aggregation) N2->N4 N6 Spleen-Targeted LNPs (SORT Technology) N2->N6 Alters Protein Corona N5 Optimal Membrane Packing (Structural Integrity) N3->N5 N4->N6 N5->N6

Caption: Mechanistic pathways of DMPA-Na contributing to LNP stability and spleen-selective targeting.

Supplier Comparison: Evaluating Reproducibility Variables

When sourcing DMPA-Na, the chemical name alone is insufficient. The synthesis of phosphatidic acids is prone to hydrolysis (yielding lyso-PA) and trace divalent cation contamination. Below is a comparative analysis of typical DMPA-Na profiles from leading lipid suppliers based on industry standards and published literature[2][3][4].

Quantitative Supplier Comparison Table
Supplier / GradeTypical Purity (HPLC)Salt Form ConsistencyTrace Metal ProfileReproducibility for LNPs
Avanti Polar Lipids (cGMP) ≥99% Strict MonosodiumUltra-lowExceptional . The gold standard for SORT LNP research and clinical translation.
Lipoid GmbH (Pharma Grade) ≥98% MonosodiumLowHigh . Excellent batch-to-batch consistency for large-scale liposomal manufacturing.
Sigma-Aldrich (Research Grade) ≥98% Sodium (Mixed possible)VariableModerate . Suitable for in vitro assays, but requires strict QC for in vivo LNP scaling.
Chem-Impex (Synthetic) ≥99% MonosodiumVariableModerate to High . Cost-effective alternative for early-stage formulation screening.
The Causality of Impurities
  • Salt Form Discrepancies: If a supplier provides a mixed sodium/calcium salt or an ammonium salt instead of the pure monosodium form, the hydration radius changes. Divalent cations (like Ca2+ ) can bridge phosphate groups, causing premature lipid precipitation during microfluidic mixing.

  • Lyso-Lipid Contamination: Even 2% hydrolysis of DMPA-Na to lyso-myristoyl phosphatidic acid acts as a detergent, disrupting the LNP bilayer and causing premature leakage of the encapsulated mRNA.

Experimental Protocol: Validating DMPA-Na Reproducibility

To objectively validate a new batch or supplier of DMPA-Na, you must use a self-validating formulation workflow. Microfluidic mixing is mandatory here, as it removes the operator-dependent variability inherent to thin-film hydration or ethanol injection[5].

Step-by-Step Methodology: Spleen-Targeted SORT LNP Formulation

1. Lipid Phase Preparation:

  • Dissolve the lipid mixture in anhydrous ethanol. A standard spleen-targeting SORT formulation utilizes a molar ratio of Ionizable Lipid : Cholesterol : DSPC : PEG-Lipid : DMPA-Na at 50 : 38.5 : 10 : 1.5 : 20 [3].

  • Validation Check: The solution must be completely transparent. Any turbidity indicates poor salt solubility of the DMPA-Na batch.

2. Aqueous Phase Preparation:

  • Dilute the mRNA payload in 10 mM Citrate Buffer (pH 4.0) to achieve a final nitrogen-to-phosphate (N:P) ratio of 6:1.

3. Microfluidic Mixing:

  • Inject the aqueous and lipid phases into a microfluidic micromixer using a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Ethanol) and a Total Flow Rate (TFR) of 12 mL/min[5].

  • The rapid polarity shift forces the hydrophobic tails of DMPA-Na to self-assemble around the core, while the anionic phosphate groups orient toward the aqueous exterior.

4. Buffer Exchange & Purification:

  • Immediately dialyze the formulation against 1X PBS (pH 7.4) using a 100 kDa MWCO cassette for 12 hours to remove ethanol and neutralize the pH.

LNP_Workflow A Aqueous Phase (mRNA in Citrate Buffer) C Microfluidic Mixing (FRR 3:1, TFR 12 mL/min) A->C B Lipid Phase (Ionizable Lipid, Chol, DSPC, PEG-Lipid, DMPA-Na in EtOH) B->C D Buffer Exchange (Dialysis against PBS) C->D Nanoprecipitation E Physicochemical QC (DLS, Zeta Potential, EE%) D->E Purified LNPs

Caption: Step-by-step microfluidic formulation workflow for DMPA-Na integrated lipid nanoparticles.

Data Interpretation: The Self-Validating QC System

To confirm that the DMPA-Na from your chosen supplier is performing reproducibly, analyze the final LNPs using the following metrics:

  • Zeta Potential (The Direct Indicator): Because DMPA-Na is an anionic SORT lipid, the final LNP must exhibit a net negative surface charge at physiological pH (typically −15 mV to −30 mV). If the zeta potential is near neutral, the DMPA-Na failed to incorporate into the outer leaflet, indicating a potential salt-form incompatibility from the supplier.

  • Dynamic Light Scattering (DLS): A high-quality DMPA-Na batch will yield LNPs with a Polydispersity Index (PDI) <0.15 [5]. A PDI >0.2 or multimodal size distribution strongly suggests trace divalent cation contamination in the DMPA-Na inducing particle fusion.

  • Encapsulation Efficiency (EE%): Measured via RiboGreen assay. EE% should remain >90% . A drop in EE% indicates that lyso-lipid impurities in the DMPA-Na are disrupting the endosomal core.

References

  • Optimized lipid nanoparticles (LNPs) for organ-selective nucleic acids delivery in vivo Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Selective ORgan Targeting (SORT) nanoparticles for tissue specific mRNA delivery and CRISPR/Cas gene editing Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A complete guide to understanding Lipid nanoparticles (LNP) Source: Inside Therapeutics URL:[Link]

  • Specificity for the Exchange of Phospholipids Through Polymyxin B Mediated Intermembrane Molecular Contacts Source: Biochemistry (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate proper disposal procedures

Comprehensive Operational and Disposal Guide for Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate (DMPA-Na) Executive Summary Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate, commonly referred to as DMPA-Na or 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate (DMPA-Na)

Executive Summary

Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate, commonly referred to as DMPA-Na or 14:0 PA , is an anionic phospholipid integral to the structural engineering of liposomes and lipid nanoparticles (LNPs) (1)[1]. While it is highly valued in drug development for modulating membrane curvature, its physical state as a fine, lyophilized powder and its reliance on organic solvents for dissolution require strict laboratory safety and disposal protocols. Improper handling can lead to respiratory irritation, cross-contamination of sensitive assays, and environmental non-compliance. This guide provides field-proven, self-validating procedures for the safe handling, spill containment, and regulatory-compliant disposal of DMPA-Na.

Physicochemical & Hazard Profile

Understanding the physicochemical properties of DMPA-Na is the first step in designing a self-validating handling and disposal strategy. The saturated myristoyl (14:0) tails dictate its solubility, which directly impacts downstream waste segregation.

PropertyValue / Description
Chemical Name Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate
Common Synonyms DMPA-Na, 14:0 PA, 1,2-Dimyristoyl-sn-glycero-3-phosphate sodium salt
CAS Number 80724-31-8
Molecular Formula C31H60O8P • Na
Molecular Weight 614.8 g/mol
Physical State Lyophilized powder / Crystalline solid
Solubility Chloroform (~1.6 mg/mL); Chloroform:Methanol mixtures
Hazard Classification Not DOT regulated; Water Hazard Class 1 (WGK 1)

Operational Safety & Handling Protocol

Causality Context: DMPA-Na is supplied as a dry powder with high electrostatic potential. It is highly prone to aerosolization. Inhalation of airborne lipid dust can cause mechanical irritation to the respiratory tract and mucous membranes (2)[2]. Furthermore, because DMPA-Na is amphiphilic, it readily adheres to laboratory surfaces.

Protocol 1: Safe Reconstitution of DMPA-Na Powder
  • Preparation: Don appropriate PPE, including a lab coat, nitrile gloves, and safety goggles. If handling large quantities (>50g) outside of a biosafety cabinet or fume hood, a particulate respirator is required to prevent inhalation of aerosolized particles (3)[3].

  • Equilibration: Allow the sealed vial of DMPA-Na to equilibrate to room temperature for at least 30 minutes before opening.

    • Validation Step: Condensation on the inside of the vial indicates incomplete equilibration, which will introduce water into the lipid and degrade its solubility in organic solvents.

  • Weighing: Use an anti-static weighing boat and an ionizing bar to neutralize static charges on the powder. This prevents the powder from "jumping" and contaminating the balance enclosure.

  • Solubilization: Transfer the weighed powder to a glass vial (avoid plastics, as chloroform will leach plasticizers). Add a mixture of Chloroform:Methanol (typically 9:1 v/v) to achieve the desired concentration (e.g., 1.6 mg/mL) (1)[1].

    • Causality: The chloroform disrupts the hydrophobic van der Waals interactions between the myristoyl tails, while methanol solvates the polar sodium phosphate headgroup, ensuring complete dissolution.

  • Verification: Vortex the solution for 60 seconds. The resulting solution must be completely clear. Any turbidity indicates incomplete dissolution or water contamination.

Spill Response & Containment Workflow

Causality Context: In the event of a powder spill, dry sweeping is strictly prohibited. Sweeping generates airborne lipid dust, exacerbating inhalation risks and spreading the contamination (3)[3]. Wetting the powder forces the hydrophobic tails to aggregate, safely trapping the particles for mechanical collection.

Protocol 2: Spill Containment
  • Assessment: Determine the size of the spill. For small spills (<50g), proceed with localized cleanup. For large spills, restrict unprotected personnel from the area and ensure maximum room ventilation (3)[3].

  • Wetting: Gently spray the contaminated surface with a fine mist of distilled water or 70% ethanol.

    • Causality: This suppresses dust formation immediately and prevents aerosolization during the physical cleanup phase (3)[3].

  • Mechanical Collection: Use a disposable plastic scraper or shovel to collect the wetted paste. Do not use vacuum cleaners unless they are explicitly designed for hazardous dusts (HEPA-filtered) and approved for combustible materials.

  • Surface Decontamination: Wipe the area with paper towels soaked in a mild detergent solution, followed by a 70% ethanol wipe to remove residual lipid films.

  • Waste Segregation: Place all collected material and contaminated wiping materials into a designated, sealable solid waste container.

SpillResponse Start Spill Detected (DMPA-Na Powder) Assess Assess Spill Size Start->Assess Small Small Spill (< 50g) Assess->Small Large Large Spill (> 50g) Assess->Large PPE Don PPE (Respirator & Gloves) Small->PPE Vent Restrict Area & Ensure Ventilation Large->Vent Wet Wet Surface (Water/Ethanol Mist) PPE->Wet Vent->PPE Collect Mechanical Collection (Plastic Shovel) Wet->Collect Dispose Transfer to Solid Waste Container Collect->Dispose

Caption: Workflow for assessing and containing DMPA-Na powder spills to prevent aerosolization.

Proper Disposal Procedures

Causality Context: DMPA-Na waste rarely exists in isolation; it is typically complexed with organic solvents (chloroform, methanol) or formulated into aqueous LNPs. Because DMPA-Na is designated as a Water Hazard Class 1 (WGK 1) substance, undiluted product or large quantities must never be discharged into the sewage system or groundwater (). A self-validating disposal system requires strict segregation of waste streams at the point of generation.

Protocol 3: Waste Segregation and Disposal
  • Solid Waste (Powders, Vials, Contaminated PPE):

    • Collect all empty original containers, contaminated pipette tips, and spill cleanup materials in a robust, leak-proof hazardous waste bin.

    • Label as "Non-Hazardous Chemical Solid Waste - Contains Lipids".

    • Dispose of via high-temperature incineration through a certified environmental control agency in accordance with federal, state, and local regulations (2)[2].

  • Halogenated Organic Liquid Waste (Chloroform mixtures):

    • Causality: Chloroform-containing lipid solutions must never be mixed with general organic waste, as halogenated solvents require specific high-temperature incineration to prevent the formation of toxic phosgene gas.

    • Collect in a dedicated, chemically compatible glass or PTFE-lined container labeled "Halogenated Organic Waste - Contains Chloroform and Phospholipids".

    • Store in a secondary containment tray within a flammable storage cabinet until collection.

  • Non-Halogenated Organic Liquid Waste (Ethanol/Methanol mixtures):

    • If the DMPA-Na was dissolved purely in ethanol (common in microfluidic LNP mixing), collect this in a separate "Non-Halogenated Organic Waste" container to reduce disposal costs and environmental impact.

  • Aqueous LNP Suspensions:

    • LNP formulations containing DMPA-Na suspended in aqueous buffers (e.g., PBS) should be collected in a designated aqueous waste carboy.

    • If the LNPs encapsulate biological materials (e.g., mRNA, siRNA), the waste must first be treated as biohazardous.

    • Validation Step: Add a denaturing agent (e.g., 10% bleach or Triton X-100) to disrupt the lipid bilayer and degrade the nucleic acids before final disposal as chemical aqueous waste.

WasteSegregation Source DMPA-Na Laboratory Waste Solid Solid Waste (Powder, Vials, Tips) Source->Solid LiquidOrg Organic Liquid Waste (Lipid Solutions) Source->LiquidOrg LiquidAq Aqueous Waste (LNP Suspensions) Source->LiquidAq Incineration High-Temp Incineration (EPA Compliant) Solid->Incineration Halogenated Halogenated Stream (Contains Chloroform) LiquidOrg->Halogenated CHCl3 NonHalogenated Non-Halogenated Stream (Ethanol/Methanol) LiquidOrg->NonHalogenated EtOH/MeOH Biohazard Chemical/Biohazard Treatment LiquidAq->Biohazard Halogenated->Incineration NonHalogenated->Incineration

Caption: Segregation pathways for DMPA-Na waste streams to ensure environmental compliance.

References

  • Muby Chemicals. "1,2-Dimyristoyl-sn-glycero-3-phosphate sodium salt Manufacturers SDS." 3

  • ChemicalBook. "L-A-PHOSPHATIDIC ACID DIMYRISTOYL SODIUM - Safety Data Sheet." 2

  • Cayman Chemical. "1,2-Dimyristoyl-sn-glycero-3-PA (sodium salt) Product Information." 1

  • Cayman Chemical. "Safety Data Sheet acc. to OSHA HCS - 1,2-Dimyristoyl-sn-glycero-3-PA (sodium salt)."

Sources

Handling

Personal protective equipment for handling Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate

As a Senior Application Scientist, ensuring the structural integrity of your lipid nanoparticles (LNPs) and the safety of your laboratory personnel are inseparable priorities. Handling Sodium (R)-2,3-bis(tetradecanoyloxy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the structural integrity of your lipid nanoparticles (LNPs) and the safety of your laboratory personnel are inseparable priorities. Handling Sodium (R)-2,3-bis(tetradecanoyloxy)propyl phosphate —commonly referred to as 14:0 PA , DMPA Na , or 1,2-dimyristoyl-sn-glycero-3-phosphate sodium salt —requires a nuanced understanding of both its physicochemical behavior and its occupational hazards.

This guide provides an authoritative, causality-driven framework for the safe handling, personal protective equipment (PPE) requirements, and operational workflow for utilizing 14:0 PA in advanced drug delivery systems.

I. Physicochemical Profiling & Hazard Assessment

14:0 PA is an anionic, synthetic phospholipid containing two saturated myristic acid (14-carbon) chains. It is a critical functional excipient used to evaluate phosphatidic acid signaling, modulate phagocyte respiratory bursts, and serve as a helper lipid in LNP and liposome formulations[1][2]. Because it is supplied as a highly purified, lyophilized crystalline powder[1][3], its primary occupational hazard is aerosolization.

Table 1: Quantitative Physicochemical and Safety Data

PropertyValueOperational & Safety Relevance
CAS Number 80724-31-8Essential for SDS tracking and regulatory compliance[4].
Molecular Weight 614.77 g/mol Required for precise molar ratio calculations in LNP design[4].
Storage Temperature -20°CPrevents lipid hydrolysis and oxidative degradation of the phosphate headgroup[1][3].
Hazard Classification WGK 3 (Combustible Solid)Indicates significant hazard to water; requires strict disposal protocols.
Solubility (Organic) ~1.6 mg/mL in ChloroformDictates the solvent system required for lipid film preparation[1].
Solubility (Aqueous) Sparingly solubleNecessitates formulation into micelles or liposomes for biological assays[1][3].

II. Causality-Driven PPE Specifications

Standard BSL-1/BSL-2 laboratory attire is insufficient when handling concentrated lipid powders and the volatile organic solvents required to dissolve them. The following PPE matrix is engineered to mitigate specific chemical interactions.

  • Respiratory Protection: N95 or P100 Particulate Respirator

    • Causality: 14:0 PA is a fine crystalline powder. If handled outside a ductless fume hood or biosafety cabinet, ambient air currents can aerosolize the lipid. Inhalation of synthetic phosphatidic acids can inadvertently trigger intracellular signaling pathways, including cytoskeletal rearrangement and membrane trafficking.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1)

    • Causality: While the lipid powder itself causes mechanical irritation, the primary risk stems from the dissolution phase. 14:0 PA is typically dissolved in a 3:1 chloroform:methanol mixture[5]. These halogenated and volatile solvents cause severe corneal damage upon contact. Standard safety glasses lack the orbital seal required to prevent solvent vapor ingress.

  • Dermal Protection: Flame-Resistant Lab Coat & Double-Gloved Nitrile

    • Causality: 14:0 PA is classified as a Storage Class 11 combustible solid. A flame-resistant lab coat mitigates static-discharge ignition risks during powder transfer. Furthermore, nitrile provides only a transient barrier to chloroform. Double-gloving establishes a fail-safe: if the outer glove is contaminated by the solvent, it can be immediately doffed without exposing the skin.

III. Operational Workflow: 14:0 PA Liposome Formulation

To maintain scientific integrity, the formulation of 14:0 PA into functional nanovesicles must follow a self-validating protocol. The Bangham method (Thin-Film Hydration) is the gold standard for generating multilamellar vesicles (MLVs) from synthetic phospholipids[6].

LNP_Workflow A 1. Lipid Dissolution (14:0 PA + Helper Lipids) B 2. Solvent Evaporation (Vacuum at 40°C) A->B C 3. Thin Lipid Film (Stacked Bilayers) B->C D 4. Aqueous Hydration (Buffer at T > Tc) C->D E 5. MLV Formation (Multilamellar Vesicles) D->E F 6. Extrusion (Polycarbonate Filter) E->F G 7. Unilamellar LNPs (Target: ~100 nm) F->G

Workflow for 14:0 PA-based liposome and LNP formulation via thin-film hydration and extrusion.
Step-by-Step Methodology
  • Lipid Dissolution: Weigh 14:0 PA and desired helper lipids (e.g., cholesterol, DSPC). Dissolve in a 3:1 (v/v) mixture of chloroform and methanol to achieve a final lipid concentration of 10 mg/mL[5].

    • Mechanistic Insight: The halogenated solvent disrupts intermolecular Van der Waals forces between the saturated myristic tails, ensuring a homogeneous, thermodynamically stable mixture of the lipid species.

  • Solvent Evaporation: Transfer the solution to a round-bottom flask. Utilize a rotary evaporator at 40°C under reduced pressure to strip the solvent[5].

    • Mechanistic Insight: Gradual evaporation prevents solvent bumping and forces the lipids to self-assemble into a uniform, thin film of stacked phospholipid bilayers against the glass wall[6].

  • Desiccation (Quality Control Step): Place the flask under a high vacuum (lyophilizer or vacuum desiccator) for a minimum of 4 hours.

    • Mechanistic Insight: Trace organic solvents can fluidize the bilayer prematurely and induce cellular toxicity in downstream in vitro assays. Complete desiccation is a mandatory self-validating step.

  • Aqueous Hydration: Add a pre-warmed aqueous buffer (e.g., 5 mM NaCl or PBS, pH 7.4) to the lipid film[5]. The buffer must be heated above the phase transition temperature ( Tc​ ) of the specific lipid mixture.

    • Mechanistic Insight: Hydrating above the Tc​ ensures the lipid acyl chains are in a liquid-crystalline (fluid) state. This allows the bilayers to swell, peel away from the glass, and spontaneously seal into spherical Multilamellar Vesicles (MLVs).

  • Downsizing via Extrusion: Pass the MLV suspension through a polycarbonate membrane filter (e.g., 100 nm pore size) 10 to 15 times using a jacketed mini-extruder[7].

    • Mechanistic Insight: Mechanical shear forces rupture the MLVs, allowing them to re-seal into uniform, Large Unilamellar Vesicles (LUVs) with a low polydispersity index (PDI), optimizing them for cellular uptake[7].

IV. Spill, Decontamination, and Disposal Protocols

Because 14:0 PA is a WGK 3 hazard and a combustible solid, improper disposal can lead to environmental toxicity and regulatory violations.

  • Dry Powder Spills: Do not use water or sweeping motions, which will aerosolize the lipid. Gently cover the spill with damp, absorbent laboratory paper. Transfer the material into a sealed, static-free hazardous waste container.

  • Solvent/Lipid Solution Spills: Absorb with activated charcoal or universal chemical binders. Ensure respiratory PPE is worn due to chloroform off-gassing.

  • Waste Segregation: Never dispose of 14:0 PA aqueous solutions down the drain. All lipid waste, including contaminated pipette tips and extrusion membranes, must be incinerated by a certified hazardous waste contractor. Halogenated solvent waste (chloroform) must be kept strictly separate from non-halogenated waste to prevent exothermic reactions.

V. References

  • Scientific Laboratory Supplies. "14:0 PA | 830845P-25MG." Scientificlabs. [Link]

  • Bonnet et al. "New Layered Double Hydroxides/Phospholipid Bilayer Hybrid Material with Strong Potential for Sustained Drug Delivery System." ACS Publications. [Link]

  • Chudasma M.P. et al. "Brief Insight on Nanovesicular Liposomes as Drug-delivery Carriers for Medical Applications." Journal of Exploratory Research in Pharmacology. [Link]

  • Struck DK et al. "Enhanced bactericidal potency of nanoliposomes by modification of the fusion activity between liposomes and bacterium." PubMed Central. [Link]

Sources

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